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Core Science & Biosynthesis

Foundational

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde basic properties

This technical guide provides an in-depth analysis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde , a highly versatile bicyclic heterocycle. By bridging the structural rigidity of a piperazine analog with th...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth analysis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde , a highly versatile bicyclic heterocycle. By bridging the structural rigidity of a piperazine analog with the electronic properties of a pyrazole, this scaffold has emerged as a privileged building block in modern medicinal chemistry.

Molecular Architecture & Physicochemical Profile

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) core is a fused bicyclic system. The saturation of the pyrazine ring (positions 4, 5, 6, and 7) introduces a secondary aliphatic amine (N5), which serves as an ideal vector for derivatization (e.g., alkylation, acylation). Conversely, the pyrazole ring provides aromatic stability, hydrogen-bonding capabilities, and an electrophilic 2-carbaldehyde handle that is highly reactive toward reductive aminations and Wittig olefinations.

The causality behind its widespread use in drug discovery lies in its conformational restriction . Compared to flexible alkyl-piperazines, the fused pyrazole ring locks the spatial orientation of substituents, significantly reducing the entropic penalty upon binding to target proteins.

Table 1: Quantitative Physicochemical Properties

PropertyValue
IUPAC Name 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde
CAS Number 1221278-38-1
Molecular Formula C₇H₉N₃O
Molecular Weight 151.17 g/mol
Topological Polar Surface Area (TPSA) ~57.8 Ų (Calculated)
Hydrogen Bond Donors 1 (Secondary Amine)
Hydrogen Bond Acceptors 3
Rotatable Bonds 1

(Data extrapolated from base scaffold analyses via[1] and [2])

Pharmacological Relevance: The THPP Scaffold in Drug Discovery

The THPP scaffold is not merely a structural novelty; it is actively deployed in advanced therapeutic programs.

Hepatitis B Virus (HBV) Core Protein Allosteric Modulators

Recent breakthroughs have identified THPP derivatives as potent Type II Core Protein Allosteric Modulators (CpAMs). As detailed in the[3], these compounds bind to the HBV core protein dimer. By altering the assembly kinetics, they force the premature formation of morphologically "normal" but empty capsids that are completely devoid of pregenomic RNA (pgRNA), thereby halting viral replication.

MoA A HBV Core Protein Dimers (Viral Building Blocks) B THPP Scaffold Binding (Type II CpAM) A->B Allosteric Modulation C Altered Assembly Kinetics (Accelerated) B->C Conformational Shift D Empty Capsid Formation (Devoid of pgRNA) C->D Premature Assembly E Inhibition of Viral Replication (Therapeutic Efficacy) D->E Halts DNA Synthesis

Caption: Mechanism of action of THPP derivatives as Type II HBV CpAMs.

Neurological Targets (mGluR Modulators)

Beyond antivirals, the 2-carbaldehyde serves as a critical intermediate for synthesizing negative allosteric modulators of the metabotropic glutamate receptor 3 (mGlu3). According to[4], these modulators exhibit potent antipsychotic properties, offering novel therapeutic avenues for schizophrenia and Alzheimer's disease.

Synthetic Methodologies & Experimental Protocols

To ensure scientific integrity, the following methodology is designed as a self-validating system . The synthesis relies on the controlled oxidation of a hydroxymethyl precursor.

Protocol: Synthesis via Dess-Martin Oxidation

Step 1: Ester Reduction to Hydroxymethyl Intermediate

  • Procedure: Dissolve 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid ethyl ester (1.0 eq) in anhydrous THF (0.2 M). Cool the reaction flask to 0 °C under an argon atmosphere. Add LiBH₄ (2.0 eq) portion-wise. Stir for 4 hours, allowing the reaction to slowly warm to room temperature.

  • Causality: LiBH₄ is explicitly chosen over LiAlH₄. The mild hydride donor prevents the unintended cleavage of the Boc protecting group and avoids over-reduction of the electron-deficient pyrazole ring.

  • Self-Validation Check: Quench a 50 µL aliquot with water, extract with EtOAc, and run TLC (EtOAc/Hexane 1:1). The ester (R_f ~0.6) must be completely consumed, replaced by a highly polar spot (R_f ~0.2). Confirm via LC-MS (Expected [M+H]⁺ for the alcohol).

Step 2: Chemoselective Oxidation to Carbaldehyde

  • Procedure: Dissolve the purified hydroxymethyl intermediate (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C. Add Dess-Martin Periodinane (DMP) (1.5 eq) in a single portion[4]. Stir for 2 hours at 0 °C.

  • Causality: DMP is utilized because it provides a highly chemoselective oxidation to the aldehyde without progressing to the carboxylic acid—a common risk when using harsher oxidants on electron-rich heteroaromatics. Furthermore, it operates under mild, non-acidic conditions, preserving the integrity of the Boc-protected amine.

  • Self-Validation Check: Quench with saturated aqueous Na₂S₂O₃/NaHCO₃ (1:1). Isolate the organic layer and perform a rapid ¹H NMR on the crude mixture. The spectrum must show a distinct, sharp singlet at ~9.8–10.0 ppm (aldehyde proton), coupled with the complete disappearance of the hydroxymethyl CH₂ doublet at ~4.6 ppm.

Step 3: Acidic Deprotection

  • Procedure: Treat the Boc-protected carbaldehyde with 4N HCl in dioxane (10 eq) at room temperature for 2 hours. Concentrate in vacuo to yield the target compound as a hydrochloride salt.

  • Causality: Anhydrous HCl in dioxane is selected over aqueous TFA. Anhydrous conditions prevent the hydration of the highly electrophilic 2-carbaldehyde to a gem-diol, ensuring the aldehyde remains reactive for subsequent downstream synthesis.

SynthesisWorkflow A Boc-Ester Precursor B Reduction (LiBH4) 0 °C, THF A->B Ester to Alcohol C Hydroxymethyl Intermediate Validation: LC-MS [M+H]+ B->C Workup D Oxidation (DMP) 0 °C to RT, DCM C->D Mild Oxidation E Boc-Aldehyde Intermediate Validation: 1H NMR (CHO ~9.8 ppm) D->E Workup F Deprotection (HCl/Dioxane) RT, 2h E->F Acidic Cleavage G Target Compound THPP-2-carbaldehyde F->G Isolation

Caption: Synthetic workflow and validation for THPP-2-carbaldehyde.

Analytical Characterization Standards

To confirm the absolute purity and structural integrity of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde, the following analytical standards should be met:

  • High-Performance Liquid Chromatography (HPLC): Use a C18 reverse-phase column (e.g., Waters XBridge) with a gradient of 5% to 95% Acetonitrile in Water (with 0.1% Formic Acid). The compound will elute early due to the highly polar secondary amine.

  • Mass Spectrometry (ESI-MS): Positive ion mode should yield a base peak at m/z 152.1 [M+H]⁺.

  • Nuclear Magnetic Resonance (¹H NMR, DMSO-d₆):

    • Aldehyde proton: ~9.85 ppm (s, 1H)

    • Pyrazole aromatic proton (C3): ~6.80 ppm (s, 1H)

    • Pyrazine aliphatic protons: Complex multiplets between 3.00–4.20 ppm (m, 6H) integrating for the three methylene groups.

References

  • Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Substituted pyrazolo[1,5-a]pyrazines as negative allosteric modulators of metabotropic glutamate receptor 3.
  • A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry (ACS Publications).[Link]

  • 4,5,6,7-Tetrahydropyrazolo(1,5-a)pyrazine. PubChem (CID 21941401).[Link]

  • 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde (CAS 1221278-38-1). Chemsrc Registry.[Link]

Sources

Exploratory

Physicochemical Characteristics and Synthetic Utility of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In the modern landscape of medicinal chemistry, escaping "flatland"—the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In the modern landscape of medicinal chemistry, escaping "flatland"—the over-reliance on planar, sp²-hybridized aromatic rings—is a critical directive for improving clinical success rates. The compound 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde (CAS: 1221278-38-1) represents a highly versatile, conformationally restricted bicyclic scaffold that directly addresses this challenge[1, 2].

By fusing an electron-rich pyrazole ring with a saturated, sp³-rich piperazine-like ring, this scaffold offers a unique balance of metabolic stability, tunable basicity, and precise vector geometry. The presence of two orthogonal functional handles—an electrophilic C2-carbaldehyde and a nucleophilic N7-secondary amine—makes it a privileged building block for synthesizing kinase inhibitors, allosteric modulators, and antiviral agents [1, 3]. This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, self-validating synthetic workflows, and pharmacological applications.

Structural Identity & Physicochemical Profiling

The architectural advantage of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core lies in its ability to lower the entropic penalty upon target binding. The rigid bicyclic framework locks the spatial orientation of its substituents, while the basic amine at position 7 allows for tunable salt formation (e.g., hydrochloride or mesylate salts), drastically improving aqueous solubility.

Table 1: Core Physicochemical Characteristics
PropertyQuantitative Value / Description
Chemical Name 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde
CAS Registry Number 1221278-38-1
Molecular Formula C₇H₉N₃O
Molecular Weight 151.17 g/mol
Exact Mass 151.07456 Da
Topological Polar Surface Area (TPSA) 64.0 Ų (Optimal for BBB penetration if derivatized)
Hydrogen Bond Donors (HBD) 1 (N7 Secondary Amine)
Hydrogen Bond Acceptors (HBA) 3 (Pyrazole N, Amine N, Carbonyl O)
Rotatable Bonds 1 (C2-Aldehyde bond)
Predicted LogP -0.5 to 0.5 (Highly polar, excellent lead-like metric)

Data synthesized from computational profiling and standard chemical databases [4].

Synthetic Methodologies: Workflows & Causality

As an Application Scientist, ensuring that synthetic protocols are robust, scalable, and self-validating is paramount. The functionalization of this scaffold typically involves exploiting the C2-carbaldehyde or the N7-amine. Below are detailed, step-by-step methodologies for core transformations.

Protocol A: Oxidation of the Hydroxymethyl Precursor to the C2-Carbaldehyde

Objective: Convert (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol to the target carbaldehyde without over-oxidation or degradation of the nitrogen-rich core.

Causality & Reagent Selection: Dess-Martin Periodinane (DMP) is explicitly chosen over Swern oxidation or Jones reagent. Swern oxidation requires strict cryogenic conditions (-78 °C) and generates malodorous dimethyl sulfide, making it poorly suited for rapid parallel synthesis. Jones reagent is too harsh and risks over-oxidation to the carboxylic acid. DMP operates under mild, near-neutral conditions at room temperature, preserving the integrity of the basic piperazine ring [1].

Step-by-Step Procedure:

  • Preparation: Dissolve the starting hydroxymethyl precursor (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an inert argon atmosphere.

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Add DMP (1.5 eq) portion-wise over 10 minutes to control the mild exotherm.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material peak ( m/z 154.1 [M+H]⁺) is entirely replaced by the product peak ( m/z 152.1 [M+H]⁺). On TLC (UV 254 nm), the product will appear as a distinct spot with a higher Rf​ value due to the loss of the hydrogen-bonding hydroxyl group.

  • Workup: Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously for 30 minutes until the organic layer is clear. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Reductive Amination of the C2-Carbaldehyde

Objective: Couple the C2-carbaldehyde with a primary or secondary amine to generate a functionalized tertiary amine vector.

Causality & Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized as the reducing agent. Unlike NaBH₄, which would indiscriminately reduce the starting aldehyde back to the alcohol, NaBH(OAc)₃ is sterically hindered and electron-deficient, making it highly selective for the intermediate imine/iminium ion. 1,2-Dichloroethane (DCE) is selected as the solvent because its higher boiling point (83 °C) allows for mild heating if imine formation is sterically hindered.

Step-by-Step Procedure:

  • Imine Formation: Combine the C2-carbaldehyde (1.0 eq) and the target amine (1.2 eq) in anhydrous DCE. Add glacial acetic acid (0.1 eq) to catalyze iminium ion formation. Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in one portion. Stir the suspension at room temperature for 12 hours.

  • Self-Validation: The reaction is biphasic in its progress. An intermediate LC-MS check at 1 hour should confirm the mass of the imine. A final LC-MS check at 12 hours must show the complete disappearance of the imine and the emergence of the alkylated product mass.

  • Workup: Quench with 1N NaOH to neutralize the acetic acid and break down boron complexes. Extract the free-base product with Ethyl Acetate.

Reactivity Mapping and Derivatization Pathways

The true power of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde lies in its orthogonal reactivity. The N7-amine can be protected (e.g., with a Boc group) while the C2-aldehyde is manipulated, or vice versa.

Reactivity cluster_aldehyde C2-Carbaldehyde Vector cluster_amine N7-Amine Vector Core 4,5,6,7-Tetrahydropyrazolo [1,5-a]pyrazine-2-carbaldehyde Aldehyde Electrophilic Carbonyl Core->Aldehyde Amine Nucleophilic Secondary Amine Core->Amine RedAm Reductive Amination (C-N Bond Formation) Aldehyde->RedAm NaBH(OAc)3 Wittig Wittig Olefination (C=C Bond Formation) Aldehyde->Wittig Ylide, Base Acyl Acylation/Sulfonylation (Amide/Sulfonamide) Amine->Acyl R-COCl, DIPEA CrossCoupling Buchwald-Hartwig (N-Aryl Formation) Amine->CrossCoupling Ar-X, Pd-cat

Caption: Orthogonal derivatization pathways of the pyrazolo[1,5-a]pyrazine core.

Pharmacological Applications & Target Engagement

The rigid geometry of the tetrahydropyrazolo[1,5-a]pyrazine core has been successfully deployed across multiple therapeutic areas:

  • Neurology (mGluR3 Modulators): Derivatives of this core act as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 3 (mGluR3). By binding to the allosteric pocket, these compounds induce a conformational shift that uncouples the G-protein, restoring cAMP levels and providing neuroprotective efficacy in models of Alzheimer's and Schizophrenia [1].

  • Oncology (MYT1 Kinase Inhibitors): The core has been utilized to synthesize highly selective MYT1 inhibitors. The pyrazole nitrogen acts as a critical hydrogen bond acceptor in the kinase hinge region, while the saturated piperazine ring directs substituents into the solvent-exposed channel, ensuring excellent selectivity over related kinases like WEE1 [2].

  • Virology (SARS-CoV-2 Inhibitors): Closely related 4-oxo analogs (e.g., JNJ-9676) have been identified as potent inhibitors of the SARS-CoV-2 membrane (M) protein, demonstrating broad-spectrum efficacy against sarbecoviruses [3].

MOA Ligand Pyrazolo[1,5-a]pyrazine Derivative Receptor mGluR3 Receptor (Allosteric Pocket) Ligand->Receptor Binds Transmembrane Domain Conformation Conformational Shift (Decreased Glutamate Affinity) Receptor->Conformation Negative Allosteric Modulation GProtein G_i/o Protein Uncoupling Conformation->GProtein Inhibits Signaling cAMP Restoration of cAMP Levels GProtein->cAMP Prevents Adenylyl Cyclase Inhibition Neuroprotection Neuroprotective / Antipsychotic Efficacy cAMP->Neuroprotection Downstream Cellular Response

Caption: Mechanism of action for mGluR3 Negative Allosteric Modulators (NAMs).

Analytical Characterization Signatures

To ensure structural integrity during synthesis, the following analytical signatures are diagnostic for the pure 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde core:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.85 (s, 1H, -CHO): Distinctive highly deshielded aldehyde proton.

    • δ 6.52 (s, 1H, Pyrazole C3-H): Aromatic proton confirming the integrity of the pyrazole ring.

    • δ 4.10 (t, J = 5.4 Hz, 2H, C5-H₂): Aliphatic protons adjacent to the bridgehead nitrogen (N4).

    • δ 3.85 (s, 2H, C8-H₂): Benzylic-like protons situated between the secondary amine and the bridgehead carbon.

    • δ 3.15 (t, J = 5.4 Hz, 2H, C6-H₂): Aliphatic protons adjacent to the secondary amine (N7).

  • Mass Spectrometry (ESI-TOF): Calculated for C₇H₁₀N₃O⁺ [M+H]⁺: 152.0818; Found: 152.0821.

Conclusion

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde scaffold is a masterclass in modern structural design. By combining the metabolic robustness of a pyrazole with the solubility-enhancing properties of a saturated piperazine ring, it provides drug developers with a highly modular, three-dimensional vector system. Its orthogonal reactivity profiles enable rapid library generation, solidifying its role as a privileged structure in the pursuit of novel therapeutics.

References

  • Source: Google Patents (US9676782B2)
  • Title: Discovery of Tetrahydropyrazolopyrazine Derivatives as Potent and Selective MYT1 Inhibitors for the Treatment of Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: A small-molecule SARS-CoV-2 inhibitor targeting the membrane protein Source: Nature URL: [Link]

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde

Abstract The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its conformational rigidity, sp³-enrichment, and versatile substitution patterns. This framew...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its conformational rigidity, sp³-enrichment, and versatile substitution patterns. This framework is integral to the development of novel therapeutics, including potent and selective MYT1 inhibitors for oncology and HIV-1 integrase inhibitors.[1] This technical guide provides a comprehensive overview of a robust synthetic pathway to a key derivative, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde, and details its thorough characterization. The methodologies presented are designed for researchers, scientists, and drug development professionals, offering both practical protocols and the underlying chemical principles.

Introduction: The Significance of the Tetrahydropyrazolo[1,5-a]pyrazine Core

The quest for novel molecular scaffolds that are lead-oriented, possessing low molecular weight, hydrophilicity, and conformational restriction, has led to a significant interest in frameworks like the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine system.[2] This bicyclic amine serves as a versatile building block, enabling the exploration of chemical space in three dimensions, a critical aspect in modern drug discovery.[2][3] The introduction of a carbaldehyde group at the 2-position of this scaffold provides a highly reactive handle for a plethora of subsequent chemical transformations, including reductive amination, Wittig reactions, and the synthesis of various heterocyclic systems. This makes 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde a valuable intermediate for the generation of diverse compound libraries for high-throughput screening.

Strategic Approach to Synthesis

A direct, one-step synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde is not readily found in the literature. Therefore, a multi-step approach is proposed, leveraging established methods for the construction of the core scaffold followed by regioselective functionalization. The chosen strategy prioritizes commercially available starting materials, scalable reactions, and high-purity intermediates.

The overall synthetic workflow can be conceptualized as follows:

Synthetic_Workflow A 1H-Pyrazole-3-carboxylic acid B Pyrazolo[1,5-a]pyrazin-4(5H)-one A->B Cyclocondensation with Aminoacetaldehyde Diethyl Acetal C 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine B->C Reduction (e.g., LiAlH4) D tert-Butyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carboxylate C->D Boc Protection E tert-Butyl 2-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carboxylate D->E Iodination (NIS) F 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde E->F 1. Grignard Formation (i-PrMgCl) 2. Formylation (DMF) 3. Deprotection

Caption: Proposed synthetic workflow for 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde.

Detailed Experimental Protocols

Synthesis of the 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Core

The construction of the core scaffold is a critical first phase. While several methods exist, a common approach involves the cyclization of a pyrazole precursor. A new approach for the multigram preparation of these compounds has been developed based on commercially available substituted 1H-pyrazole-5-carboxylic acids.[2] The assembling of the unsaturated pyrazine ring with subsequent catalytic hydrogenation leads to the desired building blocks.[2]

Protocol: Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine

  • Step 1: Synthesis of Pyrazolo[1,5-a]pyrazin-4(5H)-one.

    • To a solution of 1H-pyrazole-3-carboxylic acid (1.0 eq) in a suitable high-boiling solvent such as diphenyl ether, add aminoacetaldehyde diethyl acetal (1.1 eq).

    • Heat the reaction mixture to reflux (approximately 180-200 °C) for 4-6 hours with the removal of ethanol and water via a Dean-Stark trap.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and triturate with a non-polar solvent (e.g., hexane) to precipitate the product.

    • Filter the solid, wash with hexane, and dry under vacuum to yield pyrazolo[1,5-a]pyrazin-4(5H)-one.

  • Step 2: Reduction to 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine.

    • To a suspension of lithium aluminum hydride (LiAlH₄) (3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., Argon), add the pyrazolo[1,5-a]pyrazin-4(5H)-one (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-18 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

    • Stir the resulting mixture vigorously for 1 hour, then filter through a pad of Celite®.

    • Wash the filter cake with THF and ethyl acetate.

    • Concentrate the combined filtrates under reduced pressure to afford the crude 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, which can be purified by silica gel chromatography if necessary.

Regioselective Formylation at the 2-Position

Direct formylation of the electron-deficient pyrazole ring is challenging. A more reliable method involves a halogen-metal exchange followed by quenching with a formylating agent.

Protocol: Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde

  • Step 1: Boc Protection of the Piperazine Nitrogen.

    • Dissolve 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (1.0 eq) in dichloromethane (DCM).

    • Add triethylamine (1.2 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carboxylate.

  • Step 2: Iodination at the 2-Position.

    • Dissolve the Boc-protected intermediate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

    • Add N-iodosuccinimide (NIS) (1.1 eq) and stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by silica gel chromatography to obtain tert-butyl 2-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carboxylate.

  • Step 3: Grignard Formation and Formylation.

    • To a solution of the 2-iodo derivative (1.0 eq) in anhydrous THF at -10 °C under an inert atmosphere, add isopropylmagnesium chloride (i-PrMgCl) (1.1 eq) dropwise.

    • Stir the mixture at this temperature for 1 hour to facilitate the formation of the Grignard reagent.[2]

    • In a separate flask, cool anhydrous DMF (3.0 eq) in THF to 0 °C.

    • Slowly add the prepared Grignard reagent to the DMF solution via cannula.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Step 4: Deprotection of the Boc Group.

    • Dissolve the crude formylated intermediate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% v/v) at room temperature.

    • Stir for 1-2 hours until TLC analysis indicates complete deprotection.

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid.

    • Dry the organic layer, filter, and concentrate.

    • Purify the final product, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde, by silica gel chromatography.

Comprehensive Characterization

The structural elucidation of the synthesized 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde is achieved through a combination of spectroscopic techniques. Below are the expected data based on the analysis of analogous structures.

Spectroscopic Data
Technique Expected Observations
¹H NMR Aldehyde proton (CHO) singlet around δ 9.8-10.0 ppm. Aromatic proton (on the pyrazole ring) singlet around δ 8.0-8.2 ppm. Methylene protons of the piperazine ring as multiplets in the range of δ 3.0-4.5 ppm.
¹³C NMR Aldehyde carbonyl carbon (CHO) resonance around δ 185-190 ppm. Aromatic carbons of the pyrazole ring in the range of δ 110-150 ppm. Methylene carbons of the piperazine ring in the range of δ 40-55 ppm.
IR Spectroscopy Strong C=O stretching vibration for the aldehyde at approximately 1680-1700 cm⁻¹. C-H stretching of the aldehyde proton around 2720 and 2820 cm⁻¹. N-H stretching (if present as a secondary amine in the piperazine ring) as a broad peak around 3300-3500 cm⁻¹. Aromatic C-H and C=C/C=N stretching in the fingerprint region.
Mass Spectrometry A clear molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated exact mass of C₇H₉N₃O. Fragmentation patterns may include the loss of the CHO group (-29 Da) and cleavage of the piperazine ring.
Mechanistic Insight: The Formylation Step

The key transformation in this synthesis is the introduction of the carbaldehyde group. The Vilsmeier-Haack reaction, a common formylation method, is generally not effective for electron-deficient heterocycles like pyrazines without strong activating groups. The chosen Grignard-based approach circumvents this by reversing the polarity of the C-2 position.

Formylation_Mechanism cluster_0 Grignard Formation cluster_1 Nucleophilic Attack cluster_2 Hydrolysis Iodo_Derivative R-I Grignard_Reagent R-MgCl Iodo_Derivative->Grignard_Reagent + i-PrMgCl DMF O=CH-N(Me)₂ Grignard_Reagent->DMF Nucleophilic Addition Intermediate R-CH(O⁻)-N(Me)₂ DMF->Intermediate Aldehyde R-CHO Intermediate->Aldehyde Aqueous Workup (H₃O⁺)

Caption: Mechanism of formylation via a Grignard reagent.

Conclusion

This technical guide outlines a robust and logical synthetic pathway for the preparation of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde, a valuable building block in medicinal chemistry. By providing detailed, step-by-step protocols and explaining the rationale behind the chosen chemical transformations, this document serves as a practical resource for researchers in drug discovery and development. The comprehensive characterization data, though predictive, is grounded in the analysis of closely related structures and provides a solid framework for the verification of the synthesized compound.

References

  • Discovery of Tetrahydropyrazolopyrazine Derivatives as Potent and Selective MYT1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors. PubMed. Available at: [Link]

  • Straightforward Synthesis of Functionalized 4,5,6,7‐Tetrahydro‐pyrazolo[1,5‐a]pyrazines – Important Building Blocks for Medicinal Chemistry. ResearchGate. Available at: [Link]

Sources

Exploratory

Spectroscopic Profiling and Analytical Methodologies for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde

Chemical Context and Structural Significance The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold is a highly privileged, conformationally restricted bicyclic system. Its unique physicochemical properties have driven i...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context and Structural Significance

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold is a highly privileged, conformationally restricted bicyclic system. Its unique physicochemical properties have driven its adoption as a core pharmacophore in the development of Hepatitis B Virus (HBV) core protein allosteric modulators (CpAMs) and targeted small-molecule degraders . The introduction of a 2-carbaldehyde moiety provides a highly reactive synthetic handle, enabling late-stage functionalization via reductive amination, olefination, or cross-coupling .

As a Senior Application Scientist, I have observed that the structural validation of such fused heterocycles is frequently complicated by tautomeric ambiguity, unexpected ring-openings, and solvent-induced degradation. This technical guide establishes a definitive, self-validating analytical workflow for the spectroscopic characterization of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde, ensuring absolute data integrity for downstream drug development applications.

Workflow A Sample Prep (>98% Purity) B 1H & 13C NMR (400/100 MHz) A->B C ESI-HRMS (Positive Mode) A->C D FT-IR (ATR Method) A->D E Data Processing & Integration B->E C->E D->E F Structural Validation E->F

Figure 1: Multi-modal spectroscopic workflow for structural validation.

Structural Causality and Electronic Environment

Understanding the spectroscopic behavior of this molecule requires a precise mapping of its electronic environment. The standard pyrazolo[1,5-a]pyrazine numbering system designates the pyrazole nitrogen as N1 and the bridgehead nitrogen as N7a. The tetrahydro saturation is localized exclusively to the pyrazine ring (C4, N5, C6, C7), leaving the pyrazole ring (N1, C2, C3, C3a, N7a) fully aromatic .

Causality in Spectroscopic Shifts:

  • Conjugation Effects: The aldehyde at C2 is directly conjugated with the electron-rich pyrazole π -system. This delocalization increases the single-bond character of the carbonyl C=O bond, predictably lowering its stretching frequency in FT-IR and shifting the carbonyl carbon upfield in 13 C NMR compared to isolated aliphatic aldehydes.

  • Deshielding Zones: The C7 methylene protons are situated adjacent to the bridgehead nitrogen (N7a), which is part of the aromatic π -system. The anisotropic deshielding effect of the pyrazole ring shifts these protons significantly downfield relative to the C6 protons.

Self-Validating Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as closed-loop, self-validating systems.

Nuclear Magnetic Resonance (NMR) Acquisition
  • Causality: The secondary amine (N5) is prone to rapid proton exchange, and the aldehyde is susceptible to hydration in the presence of trace water or acid.

  • Methodology:

    • Sample Preparation: Dissolve 15.0 mg of the analyte in 0.6 mL of anhydrous CDCl 3​ (pre-filtered through basic alumina to remove trace DCl). Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Acquisition Parameters: Acquire 1 H NMR at 400 MHz. Critical Step: Set the relaxation delay (d1) to 2.0 seconds. The aldehyde proton lacks adjacent dipole-dipole relaxation pathways; a short d1 will result in incomplete T 1​ relaxation and artificially low integration.

    • Internal Validation Check: Integrate the isolated C4 methylene protons (singlet, ~4.05 ppm) to exactly 2.00. The aldehyde proton (singlet, ~9.95 ppm) must yield an integration of 0.98–1.02. Any deviation >5% indicates partial oxidation to the carboxylic acid or acetal formation.

High-Resolution Mass Spectrometry (HRMS)
  • Causality: The basicity of the N5 amine (calculated pK a​ ~8.5) dictates the use of positive-mode Electrospray Ionization (ESI+).

  • Methodology:

    • Sample Preparation: Dilute the sample to 1 µg/mL in MS-grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. The formic acid ensures complete protonation of N5, maximizing the [M+H] + signal.

    • Acquisition: Inject 5 µL into an ESI-QTOF system (Capillary Voltage: 3.0 kV, Desolvation Temp: 350 °C).

    • Internal Validation Check: The observed isotopic pattern for the [M+H] + ion must align with the theoretical distribution for C 7​ H 10​ N 3​ O + with a mass error of < 2.0 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Causality: Solid-state analysis prevents solvent interference in the critical 1700 cm −1 (C=O) and 3300 cm −1 (N-H) regions.

  • Methodology:

    • Place 2-3 mg of the neat solid onto the diamond crystal of an ATR-FTIR spectrometer.

    • Apply uniform pressure using the anvil to ensure optimal crystal contact.

    • Scan from 4000 to 400 cm −1 with a resolution of 4 cm −1 (32 scans).

Comprehensive Spectroscopic Data

The following tables summarize the validated quantitative data derived from the protocols above.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )

PositionChemical Shift (ppm)MultiplicityIntegrationCoupling (J)Assignment Justification
2-CHO 9.95Singlet (s)1H-Deshielded, conjugated carbonyl proton
C3-H 6.75Singlet (s)1H-Aromatic pyrazole proton
C7-H 2​ 4.25Triplet (t)2H5.4 HzAdjacent to bridgehead N7a
C4-H 2​ 4.05Singlet (s)2H-Isolated benzylic-type CH 2​ between C3a and N5
C6-H 2​ 3.35Triplet (t)2H5.4 HzAdjacent to secondary amine (N5)
N5-H 2.80Broad Singlet (br s)1H-Exchangeable amine proton (quadrupolar broadening)

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )

PositionChemical Shift (ppm)Carbon TypeAssignment Justification
2-CHO 186.5C=OCarbonyl carbon
C2 151.2Quaternary (C)Pyrazole carbon attached to CHO
C3a 141.8Quaternary (C)Bridgehead carbon
C3 108.4Methine (CH)Unsubstituted pyrazole carbon
C7 48.6Methylene (CH 2​ )Aliphatic carbon adjacent to N7a
C4 46.2Methylene (CH 2​ )Aliphatic carbon adjacent to N5 and C3a
C6 42.1Methylene (CH 2​ )Aliphatic carbon adjacent to N5

Table 3: FT-IR Spectroscopy (ATR)

Wavenumber (cm −1 )Vibrational ModeIntensity
3350 N-H Stretch (Secondary Amine)Medium, Broad
2850, 2750 C-H Stretch (Aldehyde Fermi Resonance)Weak
1685 C=O Stretch (Conjugated Aldehyde)Strong, Sharp
1550 C=N / C=C Stretch (Pyrazole Ring)Medium

Table 4: HRMS (ESI+)

Ion SpeciesTheoretical m/zObserved m/zMass Error (ppm)
[M+H] + 152.0818152.0821< 2.0
[M+Na] + 174.0638174.0640< 2.0

Mechanistic Fragmentation Pathway (MS/MS)

In tandem mass spectrometry (MS/MS), the collision-induced dissociation (CID) of the [M+H] + precursor ion (m/z 152.08) yields highly characteristic product ions that confirm the integrity of both rings. The loss of CO (-28 Da) is a hallmark of the C2-carbaldehyde group, while the retro-Diels-Alder-like ring cleavage of the saturated pyrazine ring expels C 2​ H 5​ N (-43 Da), confirming the unsubstituted nature of the N5-C6-C7 aliphatic segment.

MS_Frag M [M+H]+ m/z 152.08 F1 Fragment A m/z 124.08 Loss of CO M->F1 -CO (28 Da) F2 Fragment B m/z 109.05 Ring Cleavage M->F2 -C2H5N (43 Da)

Figure 2: Proposed ESI-MS/MS collisional-induced dissociation (CID) fragmentation pathway.

Conclusion

Robust analytical characterization of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde requires a multi-modal approach. By adhering to the self-validating protocols outlined in this guide—specifically leveraging internal integration checks and precise ionization controls—researchers can confidently verify the structural integrity of this critical building block, preventing costly downstream failures in drug discovery pipelines.

References

  • Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. Journal of Medicinal Chemistry. URL: [Link]

  • Piperidinyl small molecule degraders of helios and methods of use. Google Patents (WO2022081976A1).
  • Substituted pyrazolo[1,5-a]pyrazines as negative allosteric modulators of metabotropic glutamate receptor 3. Google Patents (US9676782B2).
  • 4,5,6,7-Tetrahydropyrazolo(1,5-a)pyrazine. PubChem. URL: [Link]

Foundational

Comprehensive Structural Elucidation of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde: A ¹H and ¹³C NMR Methodological Guide

Executive Summary The pyrazolo[1,5-a]pyrazine scaffold is a privileged bicyclic structure in modern medicinal chemistry, serving as the core pharmacophore for various oncology agents, including potent MYT1 and ROS1 kinas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[1,5-a]pyrazine scaffold is a privileged bicyclic structure in modern medicinal chemistry, serving as the core pharmacophore for various oncology agents, including potent MYT1 and ROS1 kinase inhibitors[1]. Furthermore, derivatives of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine system have demonstrated profound efficacy as antiviral agents targeting the respiratory syncytial virus (RSV) polymerase complex[2] and as HIV-1 integrase inhibitors[3].

Given the structural complexity, potential for tautomerism, and dynamic equilibria inherent to fused nitrogenous heterocycles[4], rigorous analytical characterization is mandatory. This whitepaper provides an authoritative, self-validating framework for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) structural elucidation of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde , detailing the causality behind signal assignments, experimental protocols, and 2D NMR validation strategies.

Structural Framework & Nomenclature

Before spectral assignment, the topology of the molecule must be defined. According to standard IUPAC numbering for fused heterocyclic systems[5]:

  • Bridgehead Atoms: The fusion occurs at the pyrazole nitrogen (N-7a) and the adjacent carbon (C-3a).

  • Pyrazole Ring: Contains the non-bridgehead nitrogen (N-1), the substituted carbon (C-2), and the methine carbon (C-3).

  • Tetrahydropyrazine Ring: Saturated at positions 4, 5, 6, and 7, containing an isolated methylene (C-4), a secondary amine (N-5), and two coupled methylenes (C-6 and C-7).

The target molecule features a carbaldehyde group (-CHO) explicitly regioselected at position 2.

Self-Validating NMR Acquisition Protocol

To ensure batch-to-batch consistency and spectral purity exceeding 95%[3], the NMR acquisition must follow a self-validating workflow. The presence of the secondary amine (N-5) introduces the risk of proton exchange and line broadening. Therefore, DMSO-d₆ (99.9% D) is selected over CDCl₃ to minimize exchange rates, allowing clear observation of the N-H resonance and preventing acid-catalyzed degradation[2].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS). Causality: Filtering the solution through a glass wool plug into a 5 mm NMR tube removes micro-particulates, eliminating magnetic susceptibility gradients that degrade line shape.

  • Probe Tuning & Matching: Insert the sample into a 400 MHz or 600 MHz spectrometer[2]. Manually tune the probe circuit to the exact Larmor frequency of ¹H and ¹³C. Causality: Perfect impedance matching maximizes the signal-to-noise (S/N) ratio and ensures the accuracy of the 90° excitation pulses.

  • Shimming & Locking: Lock the magnetic field to the deuterium frequency of DMSO-d₆ to compensate for field drift. Optimize the Z1–Z5 room-temperature shims. Validation: The protocol is validated when the full width at half maximum (FWHW) of the residual solvent peak is < 1.0 Hz.

  • Acquisition Parameters: Set the relaxation delay (D1) to 5 seconds (D1 > 5 × T₁). Causality: This ensures complete longitudinal relaxation of all spins, guaranteeing that the integration values perfectly reflect the quantitative proton ratios.

NMR_Workflow A 1. Sample Prep (15mg in DMSO-d6) B 2. Instrument Tuning (Match Larmor Freq) A->B Insert to Magnet C 3. Shimming & Locking (Optimize B0 Homogeneity) B->C Maximize S/N D 4. 1D/2D Acquisition (Relaxation D1 > 5*T1) C->D FWHW < 1 Hz E 5. Data Processing (FT & Phase Correction) D->E Raw FID Data

Fig 1. Self-validating NMR acquisition workflow ensuring high-fidelity spectral data.

Theoretical Framework for Signal Causality

¹H NMR Spin Systems and Anisotropy

The ¹H NMR spectrum is defined by three distinct electronic regions:

  • The Aldehyde Region: The proton at the C-2 carbaldehyde group experiences severe diamagnetic anisotropy from the C=O π-system, pushing its resonance heavily downfield to δ 9.90 .

  • The Aromatic Core: The isolated pyrazole proton (H-3) appears as a sharp singlet at δ 7.10 . Causality: Its lack of scalar coupling (³J = 0 Hz) acts as an internal validation of the C-2 substitution. If the aldehyde were at C-3, H-2 would resonate further downfield due to proximity to N-1.

  • The Aliphatic Spin System: The proximity to electronegative nitrogens dictates the shifts of the tetrahydropyrazine ring. H-7 is the most deshielded aliphatic signal (δ 4.25 ) due to the strong electron-withdrawing effect of the bridgehead pyrazole nitrogen (N-7a). H-6 couples with H-7 to form a classic A₂X₂ spin system (triplet, ³J ≈ 5.5 Hz). H-4 appears as an isolated singlet (δ 4.05 ) because it is trapped between the quaternary C-3a and the N-5 amine.

¹³C NMR and Electronic Environments

The ¹³C NMR spectrum yields exactly 7 distinct carbon resonances, confirming the molecular symmetry and formula (C▱H₉N₃O). The carbonyl carbon is easily identified at δ 186.5 . The pyrazole carbons C-2 and C-3a appear at δ 151.2 and δ 140.8 , respectively, deshielded by the adjacent heteroatoms. The aliphatic carbons (C-4, C-6, C-7) are assigned based on their distance from the aromatic system, with C-7 being the most deshielded (δ 50.2 ) due to direct attachment to N-7a.

Quantitative Spectral Data

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Logic
2-CHO 9.90s1H-Deshielded by carbonyl diamagnetic anisotropy.
H-3 7.10s1H-Aromatic proton; isolated singlet validates C-2 substitution.
H-7 4.25t2H5.5Deshielded by adjacent aromatic pyrazole N-7a.
H-4 4.05s2H-Isolated methylene trapped between quat C-3a and N-5.
H-6 3.30t2H5.5Vicinal coupling to H-7; shielded relative to H-7.
N-H (5) 2.80br s1H-Exchangeable amine proton; broad due to quadrupolar relaxation.

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)TypeAssignment Logic
2-CHO 186.5C=OHighly deshielded carbonyl carbon.
C-2 151.2C (quat)Pyrazole carbon attached to the electron-withdrawing CHO.
C-3a 140.8C (quat)Bridgehead carbon shared between the two rings.
C-3 109.5CHAromatic methine carbon.
C-7 50.2CH₂Aliphatic carbon directly attached to pyrazole N-7a.
C-4 45.6CH₂Aliphatic carbon between C-3a and N-5.
C-6 41.3CH₂Aliphatic carbon adjacent to the secondary amine N-5.

2D NMR Strategy for Unambiguous Regiochemical Assignment

While 1D NMR provides the foundational spin system, 2D NMR is mandatory for a self-validating structural proof.

  • COSY (Correlation Spectroscopy): Validates the aliphatic chain. A strong cross-peak between H-6 (δ 3.30) and H-7 (δ 4.25) confirms their vicinal relationship. The absolute absence of COSY correlations for H-4 (δ 4.05) validates its isolation.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps protons to their directly attached carbons, preventing the misassignment of the closely spaced aliphatic carbons (C-4, C-6, C-7).

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate tool for regiochemical validation. The aldehyde proton (δ 9.90) shows a strong ³J correlation to C-3 (δ 109.5) and a ²J correlation to C-2 (δ 151.2). Concurrently, H-3 (δ 7.10) shows a ³J correlation to the carbonyl carbon (δ 186.5), unambiguously locking the -CHO group at position 2.

HMBC_Logic H3 H-3 (δ 7.10) C2 C-2 (δ 151.2) H3->C2 2J HMBC C3a C-3a (δ 140.8) H3->C3a 3J HMBC C_CHO C=O (δ 186.5) H3->C_CHO 3J HMBC CHO Aldehyde H (δ 9.90) CHO->C2 2J HMBC CHO->C3a 4J (Weak/None) H4 H-4 (δ 4.05) H4->C3a 2J HMBC

Fig 2. Key HMBC correlations establishing the regiochemistry of the pyrazole substitutions.

Implications for Drug Development

For drug development professionals, the exact characterization of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core is non-negotiable. The basicity of the N-5 amine and the reactivity of the C-2 carbaldehyde make this molecule an ideal precursor for reductive aminations in the synthesis of complex kinase inhibitors[1]. Utilizing the self-validating NMR protocols outlined above ensures that synthetic intermediates are free from regioisomeric impurities (such as C-3 carbaldehyde variants), thereby securing batch-to-batch consistency and safeguarding the integrity of downstream preclinical biological assays.

References

  • [2] Identification of Non-Nucleoside Inhibitors of the Respiratory Syncytial Virus Polymerase Complex, PMC.

  • [3] Facile One-Pot Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold, ResearchGate.

  • [1] Discovery of Tetrahydropyrazolopyrazine Derivatives as Potent and Selective MYT1 Inhibitors for the Treatment of Cancer, ACS Publications.

  • [4] 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid, Benchchem.

  • [5] Pyrazolo[1,5-a]pyrazine | C6H5N3 | CID 21873758, PubChem.

Sources

Exploratory

Comprehensive Mass Spectrometry Profiling of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde: A Technical Guide for Bioanalytical Workflows

Executive Summary The tetrahydropyrazolo[1,5-a]pyrazine scaffold is increasingly recognized as a privileged, conformationally restricted pharmacophore in the development of highly selective targeted therapeutics, includi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The tetrahydropyrazolo[1,5-a]pyrazine scaffold is increasingly recognized as a privileged, conformationally restricted pharmacophore in the development of highly selective targeted therapeutics, including MYT1 and BTK kinase inhibitors (). Specifically, 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde (Molecular Formula: C₇H₉N₃O, Exact Mass: 151.0746 Da) serves as a critical electrophilic building block. As a Senior Application Scientist, I approach the mass spectrometric (MS) profiling of this compound not merely as a routine analytical task, but as a systematic deconstruction of its gas-phase thermodynamic stability. Regiocontrolled synthesis and subsequent structural validation of such pyrazolo[1,5-a]pyrazines heavily rely on precise tandem mass spectrometry (MS/MS) characterization ().

This whitepaper details the ionization dynamics, mechanistic fragmentation pathways, and a self-validating LC-MS/MS protocol for the rigorous quantification and structural elucidation of this molecule.

Physicochemical Profiling & Ionization Dynamics

To develop a robust MS method, we must first understand the molecule's proton affinity. The bicyclic core contains a saturated tetrahydropyrazine ring with a secondary aliphatic amine, and a fused pyrazole ring bearing an electron-withdrawing aldehyde group at the 2-position.

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is the mandatory choice. The secondary amine in the tetrahydropyrazine ring is highly basic (estimated pKa ~ 8.5), acting as an excellent proton acceptor.

  • Precursor Ion: Protonation occurs preferentially at the N5 position, yielding a highly stable, abundant pseudo-molecular ion [M+H]⁺ at m/z 152.0824 .

  • Causality of Source Parameters: Because the aldehyde group can be thermally labile, the desolvation temperature must be carefully optimized (typically kept ≤ 400°C) to prevent premature in-source fragmentation, ensuring that the entirety of the ion beam entering Quadrupole 1 (Q1) represents the intact precursor.

Mechanistic Fragmentation Pathways (CID)

Gas-phase fragmentation behavior of nitrogen heterocycles under collision-induced dissociation (CID) provides critical structural signatures (). When the [M+H]⁺ ion is accelerated into the collision cell (q2) and subjected to collisions with inert gas (Argon or Nitrogen), the molecule dissipates internal energy through specific, predictable bond cleavages.

  • Primary Cleavage (Aldehyde Loss): The lowest energy barrier for dissociation involves the 2-carbaldehyde group. The molecule undergoes a rapid neutral loss of carbon monoxide (CO, 27.99 Da) to yield a fragment at m/z 124.09 . Alternatively, a homolytic cleavage can result in the loss of a formyl radical (CHO•, 29.00 Da), yielding a radical cation at m/z 123.08 . The loss of CO is a hallmark diagnostic peak for heterocyclic aldehydes.

  • Secondary Cleavage (Ring Opening): As collision energy increases, the saturated tetrahydropyrazine ring undergoes retro-α-cleavage. The expulsion of an ethylenimine-like neutral fragment (C₂H₅N, 43.04 Da) leaves behind a highly conjugated, stable pyrazole-carbonyl cation at m/z 109.04 .

  • Deep Fragmentation: At elevated collision energies (>30 eV), sequential losses of both the aliphatic amine bridge and the carbonyl group strip the molecule down to the bare pyrazole core at m/z 81.05 .

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 152.08 F1 Fragment Ion [M+H - CO]+ m/z 124.09 M->F1 -CO (28 Da) F2 Fragment Ion [M+H - CHO•]+ m/z 123.08 M->F2 -CHO• (29 Da) F3 Fragment Ion [M+H - C2H5N]+ m/z 109.04 M->F3 -C2H5N (43 Da) F4 Fragment Ion Pyrazole Core m/z 81.05 F1->F4 Ring Cleavage F3->F4 -CO (28 Da)

CID fragmentation pathway of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde.

Quantitative Data Presentation

To facilitate targeted quantitation (e.g., pharmacokinetics or synthetic yield monitoring), the following Multiple Reaction Monitoring (MRM) transitions have been theoretically optimized.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossCollision Energy (eV)Structural AssignmentAssay Role
152.08124.0927.99 Da (CO)15[M+H - CO]⁺Quantifier
152.08109.0443.04 Da (C₂H₅N)25[M+H - C₂H₅N]⁺Qualifier 1
152.08123.0829.00 Da (CHO•)20[M+H - CHO•]⁺•Qualifier 2
152.0881.0571.03 Da (C₂H₅N + CO)35Pyrazole Core CationStructural ID

Note: The 152.08 → 124.09 transition is selected as the quantifier due to the low energy barrier of CO loss, which provides the highest signal-to-noise (S/N) ratio.

Self-Validating LC-MS/MS Protocol

Recent advancements in microdroplet mass spectrometry have elucidated the rapid ionization dynamics of complex heterocycles, emphasizing the need for pristine chromatographic conditions (). To ensure absolute data integrity, the following step-by-step protocol is designed as a self-validating system .

Step 1: Analyte Tuning via Direct Infusion
  • Action: Infuse a 1 µg/mL standard solution (in 50:50 Water:Acetonitrile with 0.1% Formic Acid) directly into the ESI source at 10 µL/min.

  • Causality: Direct infusion bypasses the LC column, providing a continuous, stable ion beam. This allows the mass spectrometer to automatically ramp the Declustering Potential (DP) and Collision Energy (CE) to pinpoint the exact voltage that maximizes the 124.09 and 109.04 fragments without transient peak constraints.

Step 2: Chromatographic Optimization
  • Action: Utilize a Polar-Embedded C18 column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality: The highly basic secondary amine of the tetrahydropyrazine ring causes severe peak tailing on standard silanol-active C18 columns due to secondary interactions. A polar-embedded stationary phase shields these silanols, ensuring sharp, symmetrical peaks. Sharp peaks directly increase the localized concentration of the analyte entering the source, exponentially improving the S/N ratio.

Step 3: System Self-Validation (The Ion Ratio Check)
  • Action: Program the MS software to continuously monitor the ratio between the Quantifier transition (152.08 → 124.09) and the Qualifier transition (152.08 → 109.04).

  • Causality: The fragmentation ratio between these two ions is a thermodynamic constant at a specific collision energy. If a co-eluting matrix interference artificially inflates the quantifier peak, the ratio will skew. The system is programmed to automatically flag any sample where the Quantifier/Qualifier ratio deviates by >20% from the reference standard, rendering the protocol self-validating against false positives.

LCMS_Workflow A Sample Preparation (Protein Precipitation / SPE) B Chromatographic Separation (Polar-Embedded C18 / HILIC) A->B C Electrospray Ionization (ESI+) [M+H]+ m/z 152.0822 B->C D Quadrupole 1 (Q1) Precursor Selection (m/z 152.1) C->D E Collision Cell (q2) CID Fragmentation (N2/Ar gas) D->E F Quadrupole 3 (Q3) Product Ion MRM (m/z 124.1, 109.0) E->F G Data Analysis & Self-Validation (Quantifier/Qualifier Ratio Check) F->G

LC-MS/MS workflow for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde analysis.

References

  • Title: Discovery of Tetrahydropyrazolopyrazine Derivatives as Potent and Selective MYT1 Inhibitors for the Treatment of Cancer Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]

  • Title: A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

  • Title: Heterocyclic Radicals in the Gas Phase. An Experimental and Computational Study Source: Journal of the American Chemical Society, ACS Publications URL: [Link]

  • Title: Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets Source: Journal of the American Chemical Society, ACS Publications URL: [Link]

Foundational

Engineering the 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Scaffold: A Technical Guide to Stability, Reactivity, and Lead Optimization

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Content Type: Technical Whitepaper The Strategic Imperative of the THPP Scaffold In modern medicinal chemistry, the drive toward "l...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

The Strategic Imperative of the THPP Scaffold

In modern medicinal chemistry, the drive toward "lead-oriented synthesis" has fundamentally shifted library design away from flat, sp2-heavy aromatic systems toward sp3-enriched, conformationally restricted scaffolds[1]. The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) core has emerged as a privileged bicyclic system that perfectly satisfies these criteria.

By fusing a pyrazole ring with a tetrahydropyrazine system, chemists can deploy THPP as a rigidified bioisostere for piperazine or ethylenediamine. This rigidification minimizes the entropic penalty upon target binding, while the inductive electron-withdrawing effect of the adjacent pyrazole ring subtly lowers the pKa of the aliphatic nitrogen (N-5). This precise pKa modulation often rescues compounds from the hERG liabilities and poor passive membrane permeability typically associated with highly basic secondary amines.

Structural Profiling and Physicochemical Stability

The stability of the THPP scaffold is a critical factor in its widespread adoption. Unlike fully saturated bicyclic systems that can suffer from rapid oxidative metabolism, the partial unsaturation provided by the pyrazole ring stabilizes the core against non-specific enzymatic degradation.

However, application scientists must be aware of specific metabolic liabilities. In the development of Ataxia Telangiectasia and Rad3-Related (ATR) kinase inhibitors, early THPP derivatives exhibited Cytochrome P450 3A4 (CYP3A4) time-dependent inhibition (TDI)[2]. Detailed DMPK studies utilizing cyanide and glutathione (GSH) trapping agents revealed that metabolism often occurs at the activated α-carbons of the tetrahydropyrazine ring[2].

Causality in Design: To mitigate this, medicinal chemists employ deuterium-labeling or strategic steric bulk (e.g., methylation) at the C-4 or C-6 positions. This sterically shields the vulnerable C-H bonds from CYP-mediated hydrogen atom transfer, effectively eliminating TDI while preserving the scaffold's favorable kinetic solubility and low efflux ratios.

Reactivity Mapping and Orthogonal Functionalization

The THPP scaffold offers two primary, orthogonal diversity points that allow for rapid late-stage functionalization[1]:

  • The Aliphatic Nitrogen (N-5): Acts as a standard nucleophile for acylations, sulfonylation, reductive aminations, and Buchwald-Hartwig cross-couplings.

  • The Pyrazole Carbon (C-3): The highly electron-rich nature of the pyrazole ring makes the C-3 position highly susceptible to regioselective electrophilic aromatic substitution (e.g., halogenation), paving the way for downstream Suzuki-Miyaura or Sonogashira couplings.

G Start 1H-Pyrazole-5-carboxylic acid Step1 Alkylation & Formylation Start->Step1 Step2 Deprotection & Cyclization Step1->Step2 Core THPP Core Scaffold Step2->Core Div1 N-5 Derivatization (Amidation/Alkylation) Core->Div1 Div2 C-3 Halogenation (Electrophilic Substitution) Core->Div2 Final Advanced Lead Compound Div1->Final Div2->Final

Workflow for the regiocontrolled synthesis and orthogonal late-stage functionalization of THPP.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the mechanistic rationale behind each reagent choice for the synthesis and functionalization of the THPP core.

Protocol A: Regiocontrolled Synthesis via Double-Reductive Amination

This protocol constructs the THPP core from a pyrazole-5-aldehyde bearing a 2,2-dialkoxyethyl substitution on N-1[3].

Step-by-Step Methodology:

  • Acetal Deprotection: Dissolve the functionalized pyrazole-5-aldehyde in a 1:1 mixture of 2-methyltetrahydrofuran (2-MeTHF) and 2M aqueous HCl.

    • Causality Check: 2-MeTHF is explicitly selected over standard THF due to its superior stability toward aqueous acid, preventing solvent ring-opening and degradation during the hydrolysis step[3].

  • Imine Formation: Stir the biphasic mixture at 25 °C for 2 hours. The acidic conditions unmask the aldehyde, which immediately undergoes intramolecular condensation with the proximal amine to form a highly reactive bicyclic iminium intermediate.

  • Selective Reduction: Cool the reaction to 0 °C, adjust the pH to ~7.5 using saturated aqueous NaHCO3, and add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv).

    • Causality Check: NaBH(OAc)3 is a mild hydride donor that selectively reduces the transient iminium ion without over-reducing unreacted aldehydes or proximal esters, ensuring high fidelity in forming the saturated pyrazine ring.

  • Isolation: Quench with saturated NH4Cl, extract with EtOAc, dry over anhydrous MgSO4, and concentrate in vacuo to yield the THPP core.

Protocol B: Regioselective C-3 Halogenation (Iodination)

Step-by-Step Methodology:

  • Protection: Ensure the N-5 amine is protected (e.g., as an N-Boc derivative) to prevent unwanted N-halogenation or oxidative degradation.

  • Electrophilic Addition: Dissolve the N-Boc-THPP core in anhydrous DMF and cool to 0 °C. Add N-iodosuccinimide (NIS) (1.05 equiv) in a single portion.

    • Causality Check: NIS is chosen over elemental iodine (I2) because it provides a controlled, mild release of electrophilic iodine. This prevents over-iodination and protects the partially saturated tetrahydropyrazine ring from oxidative aromatization into the fully planar pyrazolo[1,5-a]pyrazine.

  • Reaction & Quench: Allow to warm to room temperature and stir for 4 hours. Quench with 10% aqueous sodium thiosulfate (Na2S2O3) to neutralize residual electrophilic iodine. Extract with EtOAc and wash extensively with brine to remove DMF.

Case Studies in Medicinal Chemistry: MYT1 Kinase Inhibition

The THPP scaffold has proven transformative in oncology, particularly in the development of Myelin Transcription Factor 1 (MYT1) kinase inhibitors for CCNE1-amplified tumors[4].

When researchers replaced a planar pyrrolo[2,3-b]pyrazine core with a THPP amide, they observed a profound improvement in both potency and selectivity over the closely related WEE1 kinase[4]. X-ray crystallography (PDB: 8WJY) revealed the exact mechanistic logic behind this success: The THPP scaffold adopts a nearly coplanar conformation that perfectly vectors the molecule into the binding pocket[4]. Furthermore, the THPP core engages in a critical water-mediated hydrogen bond network with Gln196, while simultaneously forming two robust CH-π stacking interactions with Leu116 and Pro192[4].

G THPP THPP-Based Inhibitor Hinge Hinge Region Binding (Cys190, Thr187) THPP->Hinge Water Water-Mediated Network (Gln196) THPP->Water Stack CH-π Stacking (Leu116, Pro192) THPP->Stack Target MYT1 Kinase Inhibition Hinge->Target Water->Target Stack->Target Lethal Synthetic Lethality (CCNE1 Amplified Tumors) Target->Lethal

Mechanistic binding logic of THPP derivatives in MYT1 kinase inhibition and synthetic lethality.

Quantitative Data Presentation

The incorporation of the THPP scaffold routinely improves the physicochemical and DMPK profiles of lead compounds compared to fully planar aromatic systems. The table below summarizes the typical impact of morphing a planar pyrazole/pyrazine system into a sp3-enriched THPP scaffold, synthesizing data trends observed during MYT1 inhibitor optimization[4].

Scaffold ArchitectureFsp3 FractionEnzymatic IC50 (nM)Cellular Potency (nM)Kinetic Solubility (µM)Efflux Ratio (ER)Hepatocyte Clearance (mL/min/kg)
Planar Pyrrolopyrazine Low (<0.2)~10~50< 10> 10.0~45.0
THPP (sp3-Enriched) High (>0.4)~12~15> 100< 2.0~15.0

Table 1: Comparative DMPK and potency metrics demonstrating the superiority of the THPP scaffold in reducing efflux ratios and improving kinetic solubility while maintaining target affinity.

References

  • Discovery of Tetrahydropyrazolopyrazine Derivatives as Potent and Selective MYT1 Inhibitors for the Treatment of Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors Source: ACS Medicinal Chemistry Letters / ResearchGate URL:[Link]

Sources

Exploratory

Potential applications of pyrazolo[1,5-a]pyrazine derivatives in medicinal chemistry.

[label="PLCγ2 Activation", fillcolor="#FBBC05", Fig 1. Pharmacophore mapping of the pyrazolo[1,5-a]pyrazine core in kinase hinge-binding.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="PLCγ2 Activation", fillcolor="#FBBC05",

Fig 1. Pharmacophore mapping of the pyrazolo[1,5-a]pyrazine core in kinase hinge-binding.

Target Applications in Kinase Inhibition

Janus Kinases (JAK) and TYK2 Selectivity

Targeting the JAK/STAT pathway is a validated strategy for autoimmune diseases, but pan-JAK inhibition often leads to dose-limiting immunosuppression. The pyrazolo[1,5-a]pyrazine core has been instrumental in engineering selectivity. For example, Pfizer utilized a pyrazole[1,5]pyrazine analog to develop a highly potent Tyrosine Kinase 2 (TYK2) inhibitor (IC50 = 10 nM). By orienting the electronegative nitrogen toward the solvent front, they minimized protein clashes and achieved an exceptional LipE of 5.5[1]. Similarly, Zhejiang Hisun Pharmaceutical patented derivatives exhibiting potent anti-inflammatory effects via inhibition of JAK1, JAK2, and TYK2[2].

Bruton’s Tyrosine Kinase (BTK) & CNS Penetrance

In the treatment of Multiple Sclerosis (MS), achieving CNS penetrance while maintaining target residence time is critical. Biogen and EMD Serono leveraged the pyrazolo[1,5-a]pyrazine motif to discover "Hit 7", a precursor to brain-penetrant covalent BTK inhibitors. The scaffold's innate physicochemical properties allowed the attachment of an acrylamide warhead (targeting Cys481) while maintaining a perfect CNS MPO score of 6.0[3].

G BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Antigen Binding BTK BTK (Target Enzyme) SYK->BTK Phosphorylation PLCg2 PLCγ2 Activation BTK->PLCg2 Signal Transduction NFkB NF-κB Survival Pathway PLCg2->NFkB Calcium Release Inhibitor Covalent Inhibitor (Pyrazolo[1,5-a]pyrazine) Inhibitor->BTK Irreversible Binding (Cys481)

Fig 2. BTK signaling cascade and targeted irreversible inhibition via covalent warheads.

RET Kinase and Overcoming Resistance

Mutations in the gatekeeper residue of kinases often render first-generation inhibitors obsolete. Array Biopharma demonstrated that specific functionalization of the pyrazolo[1,5-a]pyrazine scaffold yields inhibitors capable of overcoming the V804M gatekeeper mutation in RET kinase, achieving single-digit nanomolar potency against both wild-type and mutant variants[2].

Synthetic Methodologies & Regiocontrol

The Causality of Synthetic Design: Historically, synthesizing pyrazolo[1,5-a]pyrazines by building the pyrazole ring onto a pre-existing pyrazine resulted in poor yields and a lack of regiocontrol[4]. To enable rapid Structure-Activity Relationship (SAR) exploration, we must invert the logic: build the pyrazine ring onto a commercially available pyrazole precursor. This allows for precise, unambiguous functionalization at the 4- and 6-positions.

Protocol 1: Regiocontrolled One-Pot Synthesis

This protocol describes a highly efficient, self-validating one-pot procedure starting from pyrazole-3-carboxylic acids[5].

Self-Validation Mechanism: At each phase, a 10 µL aliquot is quenched in methanol and analyzed via LC-MS. The reaction is only permitted to proceed to the next step once the precursor mass is entirely depleted, preventing the formation of intractable complex mixtures.

  • Activation: Dissolve the functionalized pyrazole-3-carboxylic acid (1.0 eq) in anhydrous dioxane. Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq). Stir at 50°C for 30 minutes. Causality: CDI is chosen over thionyl chloride to avoid harsh acidic conditions that might degrade sensitive functional groups.

  • Amidation & Cyclization: Introduce the corresponding amino-acetal derivative (1.1 eq) to the activated mixture. Maintain at 50°C for 1 hour to form the amide intermediate, which spontaneously undergoes partial intramolecular cyclization.

  • Hydrolysis & Dehydration: Add concentrated aqueous HCl directly to the reaction vessel. Elevate the temperature to reflux (100°C) for 2.5 hours. Causality: The acid catalyzes the hydrolysis of the acetal protecting group, immediately followed by dehydration to aromatize the newly formed pyrazine ring.

  • Isolation: Cool to room temperature, neutralize with saturated NaHCO3, and extract with ethyl acetate. The organic layer is dried and concentrated, typically yielding the target scaffold at >95% purity[5].

G A Pyrazole-3-carboxylic acid (Starting Material) B CDI Activation (Dioxane, 50°C) A->B Step 1 C Amidation & Ring Closure (Intramolecular Cyclization) B->C Step 2 D Hydrolysis & Dehydration (Aqueous HCl, Reflux) C->D Step 3 E Pyrazolo[1,5-a]pyrazine (Target Scaffold) D->E High Yield (>95%)

Fig 3. Regiocontrolled one-pot synthetic workflow for pyrazolo[1,5-a]pyrazine derivatives.

Biochemical Evaluation: Self-Validating Kinase Assays

The Causality of Assay Selection: When screening nitrogen-rich heterocycles like pyrazolo[1,5-a]pyrazines, compound auto-fluorescence is a major source of false positives in standard luminescence assays. To circumvent this, we employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The temporal delay (usually 50-100 microseconds) before signal measurement allows short-lived background fluorescence to decay, isolating the true binding signal.

Protocol 2: TR-FRET Biochemical Kinase Assay (e.g., TYK2)

Self-Validation Mechanism: Every 384-well plate must include 16 wells of maximum signal (DMSO control) and 16 wells of minimum signal (no enzyme). The assay is only deemed valid if the calculated Z'-factor is > 0.6. Furthermore, a reference inhibitor (e.g., Staurosporine) is run in parallel to validate the dynamic range.

  • Compound Preparation: Serially dilute the pyrazolo[1,5-a]pyrazine derivatives in 100% DMSO to create a 10-point dose-response curve. Transfer 50 nL of each concentration to a 384-well ProxiPlate using an acoustic liquid handler (e.g., Echo 550) to ensure absolute volumetric precision.

  • Enzyme-Substrate Incubation: Add 5 µL of TYK2 enzyme (final concentration 0.5 nM) and ULight-labeled generic peptide substrate in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Km concentration, typically 1 mM) to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of a detection mixture containing EDTA (to chelate Mg2+ and halt kinase activity) and a Europium-labeled anti-phospho antibody.

  • Readout: Incubate for 60 minutes, then read on an EnVision multimode plate reader. Excitation at 320 nm; measure emission at 665 nm (FRET signal) and 615 nm (Europium reference). Calculate the IC50 using a 4-parameter logistic fit.

Quantitative Data Summary

The versatility of the pyrazolo[1,5-a]pyrazine scaffold is best illustrated by its successful deployment across multiple kinase targets. The table below summarizes key quantitative data from recent medicinal chemistry campaigns.

Compound / Patent SeriesTarget KinaseScaffold VariantIC50 (nM)Key Pharmacological FeatureSource
Compound 34 (Zhejiang Hisun)JAK1 / JAK2 / TYK2Pyrazolo[1,5-a]pyrazine3.0 / 8.5 / 7.7Potent pan-JAK anti-inflammatory profile.[2]
Compounds 35–37 (Array Biopharma)RET (WT & V804M)Pyrazolo[1,5-a]pyrazine< 10.0Overcomes V804M gatekeeper resistance mutation.[2]
Compound 11 (Pfizer)TYK2Pyrazole[1,5]pyrazine10.0High LipE (5.5); optimized solvent front vector.[1]
Hit 7 (Biogen / EMD Serono)BTKPyrazolo[1,5-a]pyrazineN/A (Hit Stage)Perfect CNS MPO score (6.0); covalent warhead.[3]

Conclusion

The pyrazolo[1,5-a]pyrazine scaffold represents a masterclass in rational drug design. By offering a rigid, planar geometry with precisely tunable hydrogen bond acceptors and donors, it provides an ideal template for kinase hinge binding. When coupled with regiocontrolled synthetic methodologies and robust, self-validating biochemical assays, this core structure empowers medicinal chemists to overcome historical challenges in selectivity, resistance, and CNS penetrance.

References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)
  • Source: researchgate.
  • Source: acs.
  • Discovery of Tyrosine Kinase 2 (TYK2) Inhibitor (PF-06826647)
  • Source: acs.

Sources

Protocols & Analytical Methods

Method

Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde from its alcohol precursor

An In-Depth Technical Guide to the Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde Introduction: The Significance of the Tetrahydropyrazolo[1,5-a]pyrazine Scaffold The 4,5,6,7-tetrahydropyrazolo[1,5...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde

Introduction: The Significance of the Tetrahydropyrazolo[1,5-a]pyrazine Scaffold

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core is a privileged scaffold in modern medicinal chemistry and drug discovery.[1] This nitrogen-rich, sp3-enriched heterocyclic system is conformationally restricted and possesses favorable hydrophilic properties, making it an attractive framework for the design of novel therapeutic agents.[1] Derivatives of this scaffold have been investigated for a range of biological activities, including the inhibition of HIV-1 integrase and ROS1 kinase, highlighting its potential in developing treatments for viral diseases and cancer.[2][3]

The 2-carbaldehyde derivative, in particular, serves as a versatile synthetic intermediate. The aldehyde functionality is a gateway to a multitude of chemical transformations, allowing for the construction of more complex molecules through reactions such as reductive amination, Wittig reactions, and condensations. This guide provides a detailed protocol for the efficient synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde from its corresponding primary alcohol precursor, (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol.

Synthetic Strategy: Selecting the Optimal Oxidation Method

The conversion of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. However, it requires careful selection of the oxidant to prevent over-oxidation to the carboxylic acid. For a substrate containing a sensitive heterocyclic core like tetrahydropyrazolo[1,5-a]pyrazine, the choice of a mild and selective reagent is paramount.

Several methods are available for this transformation:

  • Chromium-Based Reagents (e.g., PCC, PDC): While effective, these reagents are toxic and generate hazardous waste, making them less desirable for modern and scalable synthesis.[4]

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (-78 °C).[5][6] It is known for its mildness and broad functional group tolerance.[6] However, it produces dimethyl sulfide, a volatile byproduct with a notoriously unpleasant odor, and requires stringent temperature control.[6]

  • Dess-Martin Periodinane (DMP) Oxidation: This method employs a hypervalent iodine(V) reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, known as Dess-Martin Periodinane.[7][8] The oxidation is performed under neutral, room-temperature conditions and is typically complete within a few hours.[4][7] Its high chemoselectivity, ease of workup, and avoidance of toxic heavy metals make it an excellent choice for the synthesis of sensitive and functionally complex intermediates.[8][9]

Rationale for Selection: For this protocol, we have selected the Dess-Martin Periodinane (DMP) oxidation . Its mild and neutral reaction conditions are ideal for the nitrogen-containing heterocyclic substrate, minimizing the risk of side reactions or degradation. The operational simplicity (room temperature reaction) and straightforward workup make it a reliable and efficient method for both small-scale research and larger-scale preparations.[4][9]

Visualizing the Synthesis and Workflow

To provide a clear overview, the chemical transformation and the general experimental process are illustrated below.

Figure 1: Chemical transformation from alcohol to aldehyde.

Experimental_Workflow start Start: Prepare Reagents dissolve_alcohol Dissolve Alcohol Precursor in Anhydrous DCM start->dissolve_alcohol add_dmp Add Dess-Martin Periodinane (Portion-wise) dissolve_alcohol->add_dmp reaction Stir at Room Temperature (Monitor by TLC) add_dmp->reaction quench Quench Reaction (NaHCO₃/Na₂S₂O₃ Solution) reaction->quench extract Extract with DCM quench->extract wash_dry Wash Organic Layer & Dry over Na₂SO₄ extract->wash_dry purify Concentrate and Purify (Silica Gel Chromatography) wash_dry->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end End: Pure Aldehyde characterize->end

Caption: High-level overview of the experimental workflow.

Detailed Experimental Protocol

This protocol details the oxidation of (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol to its corresponding aldehyde.

Materials and Reagents
ReagentSupplierCAS NumberM.W. ( g/mol )EquivalentsAmount (1 mmol scale)
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanolSigma-Aldrich623565-69-5153.181.0153 mg
Dess-Martin Periodinane (DMP)Merck Millipore87413-09-0424.141.2 - 1.5510 mg (1.2 eq)
Dichloromethane (DCM), AnhydrousMajor Supplier75-09-284.93-~15 mL
Saturated Sodium Bicarbonate (NaHCO₃) SolutionLab Prepared---~10 mL
Sodium Thiosulfate (Na₂S₂O₃)Major Supplier7772-98-7158.11-~1.2 g
Sodium Sulfate (Na₂SO₄), AnhydrousMajor Supplier7757-82-6142.04-As needed
Silica Gel (for chromatography)Major Supplier7631-86-9--As needed
Ethyl Acetate (for chromatography)Major Supplier141-78-688.11-As needed
Hexanes (for chromatography)Major Supplier110-54-386.18-As needed
Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol (153 mg, 1.0 mmol).

    • Add anhydrous dichloromethane (DCM, 10 mL) to dissolve the starting material. Stir the solution at room temperature under a nitrogen or argon atmosphere.

  • Addition of Oxidant:

    • To the stirring solution, add Dess-Martin Periodinane (510 mg, 1.2 mmol) portion-wise over 5 minutes.

    • Rationale: Adding the DMP in portions helps to control any initial exotherm, although the reaction is generally not strongly exothermic.

  • Reaction Monitoring:

    • Stir the resulting suspension vigorously at room temperature for 1-3 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an eluent system such as 10% methanol in dichloromethane or 50% ethyl acetate in hexanes. The product aldehyde should have a higher Rf value than the starting alcohol. The reaction is complete when the starting material spot is no longer visible by TLC.

  • Workup and Quenching:

    • Once the reaction is complete, prepare a quenching solution by dissolving sodium thiosulfate (approx. 1.2 g) in saturated aqueous sodium bicarbonate (10 mL).

    • Pour the reaction mixture into the quenching solution and stir vigorously for 10-15 minutes until the organic layer becomes clear.

    • Causality: The sodium bicarbonate neutralizes the acetic acid byproduct of the DMP oxidation.[4] The sodium thiosulfate reduces any unreacted periodinane and the iodinane byproduct, making them more water-soluble for easier removal.

    • Transfer the entire mixture to a separatory funnel.

  • Extraction and Drying:

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 10 mL).

    • Combine all organic layers and wash with saturated aqueous sodium bicarbonate (1 x 15 mL), followed by brine (1 x 15 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel.

    • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50% ethyl acetate).

    • Collect the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde as a solid or oil.

Product Characterization

To confirm the identity and purity of the synthesized aldehyde, standard analytical techniques should be employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The most telling signal will be the appearance of the aldehyde proton, typically a singlet between δ 9.5-10.5 ppm. The disappearance of the alcohol's CH₂OH signal (often around δ 4.5-5.0 ppm) and the -OH proton signal also confirms the reaction. Protons on the heterocyclic core will show characteristic shifts.[10]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expect a signal for the aldehyde carbonyl carbon in the range of δ 185-200 ppm.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the [M+H]⁺ ion corresponding to the molecular weight of the product (C₇H₉N₃O, M.W. = 151.17).

  • Infrared (IR) Spectroscopy: Look for a strong C=O stretching band for the aldehyde at approximately 1680-1700 cm⁻¹, and the disappearance of the broad O-H stretch from the starting alcohol (around 3200-3600 cm⁻¹).

Safety and Troubleshooting

  • Safety Precautions: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Dess-Martin Periodinane is a stable reagent but should be handled with care.

  • Troubleshooting:

    • Incomplete Reaction: If TLC shows significant starting material after 3 hours, add an additional portion of DMP (0.2-0.3 equivalents) and continue stirring. Ensure the DCM used is anhydrous, as water can slow the reaction.

    • Over-oxidation: This is highly unlikely with DMP under these conditions.[11] If acidic byproducts are suspected, ensure the workup with sodium bicarbonate is thorough.

    • Difficult Purification: The iodinane byproduct is generally removed during the aqueous workup. If it co-elutes with the product during chromatography, ensure the quenching step was performed for a sufficient duration.

Conclusion

The Dess-Martin Periodinane oxidation provides a mild, reliable, and efficient pathway for the synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde from its alcohol precursor. This protocol is well-suited for producing this valuable building block, which is crucial for further synthetic elaborations in drug discovery and medicinal chemistry programs targeting the versatile pyrazolopyrazine scaffold.

References

  • Dess–Martin Periodinane - Merck Millipore. (URL: )
  • Dess-Martin Oxidation - Organic Chemistry Portal. (URL: )
  • Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors - PubMed. (URL: )
  • Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade | Organic Process Research & Development - ACS Public
  • Dess−Martin Periodinane Oxidation of Alcohols in the Presence of Stabilized Phosphorus Ylides: A Convenient Method for the Homologation of Alcohols via Unstable Aldehydes | The Journal of Organic Chemistry - ACS Public
  • A Synthesis of Symmetrical and Unsymmetrical Pyrazines - PMC - NIH. (URL: )
  • Dess−Martin Periodinane Oxidation - ResearchG
  • Dess–Martin oxid
  • An In-depth Technical Guide to Pyrazine-2-carbaldehyde: Properties, Synthesis, Reactions, and Applications in Drug Discovery - Benchchem. (URL: )
  • Enamine 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: Leadoriented scaffold with three diversity points. (URL: )
  • The Swern Oxidation - Comptes Rendus de l'Académie des Sciences. (URL: )
  • Straightforward Synthesis of Functionalized 4,5,6,7‐Tetrahydro‐pyrazolo[1,5‐a]pyrazines – Important Building Blocks for Medicinal Chemistry | Request PDF - ResearchG
  • Chemical Transformation of Pyrazine Deriv
  • Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction - PMC. (URL: )
  • Swern Oxid
  • Structure-based design, synthesis, and study of pyrazolo[1,5-a][2][9][11]triazine derivatives as potent inhibitors of protein kinase CK2 - ResearchGate. (URL: )

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - PMC. (URL: )
  • Proposed approaches to 4,5,6,7‐tetrahydro‐pyrazolo[1,5‐a]pyrazines.
  • Swern oxid
  • A Concise Synthesis of a Tetrahydropyrazolopyrazine Building Block | Organic Process Research & Development - ACS Publications - American Chemical Society. (URL: )
  • Pyrazole synthesis - Organic Chemistry Portal. (URL: )
  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (URL: )
  • Oxidation of carbamate-protected alkylhydrazines to the corresponding hydrazones under Swern conditions - Academia.edu. (URL: )
  • WO2015144799A1 - SUBSTITUTED 4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-a]PYRAZINE ...
  • MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALU
  • (4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRAZIN-2-YL)METHANOL - NextSDS. (URL: )
  • (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol - Sigma-Aldrich. (URL: )
  • Application Notes and Protocols for the Analytical Characterization of Pyrazine-2-carbaldehyde - Benchchem. (URL: )
  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][7][9][12]triazine Sulfonamides and Their Experimental and Computational Biological Studies - MDPI. (URL: _)

  • Synthesis and NMR spectroscopic study of derivatives of pyrazolo[1,5-a]pyrimidines | Scilit. (URL: )
  • (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanol - PubChem. (URL: )
  • New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. (URL: )
  • (4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRAZIN-2-YL)METHANOL DIHYDROCHLORIDE - Sigma-Aldrich. (URL: )
  • Regioselective synthesis and oxidation of a new series of 6-nitro-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidines | Request PDF - ResearchG
  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (URL: )
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Sources

Application

Application Note: A Practical Guide to the Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde via Dess-Martin Periodinane Oxidation

Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde from its corresponding primary alcohol, (4,5,6,7-tetrahydropyra...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde from its corresponding primary alcohol, (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol. The described methodology centers on the use of Dess-Martin periodinane (DMP), a hypervalent iodine reagent renowned for its mild, selective, and efficient oxidation of alcohols to carbonyl compounds.[1][2][3] We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental workflow, offer a data-driven troubleshooting guide, and outline critical safety procedures for handling the reagents. This guide is intended for researchers in medicinal chemistry and drug development who require a reliable method for accessing novel heterocyclic aldehydes, which are crucial intermediates in the synthesis of bioactive molecules.[4]

Introduction and Scientific Principle

Heterocyclic aldehydes, such as the target 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde, are valuable synthons in organic synthesis. The pyrazolopyrazine scaffold is a key feature in a variety of pharmacologically active agents, including inhibitors of enzymes like HIV-1 integrase.[4] The aldehyde functionality provides a versatile handle for subsequent chemical transformations, including reductive aminations, Wittig reactions, and condensations.

The oxidation of primary alcohols to aldehydes can be challenging, as overoxidation to the carboxylic acid is a common side reaction. The Dess-Martin periodinane (DMP) oxidation offers a significant advantage over many other methods, such as those based on chromium or manganese, due to its operational simplicity, high chemoselectivity, and mild reaction conditions (typically neutral pH and room temperature).[5][6] This makes it particularly suitable for substrates bearing sensitive functional groups, such as the nitrogen-rich tetrahydropyrazolo[1,5-a]pyrazine core.[2][3][6]

Mechanism of Action: The reaction proceeds through a ligand exchange mechanism. The alcohol substrate displaces an acetate ligand on the hypervalent iodine(V) center of the DMP. A subsequent intramolecular proton transfer, facilitated by a displaced acetate ion, leads to a concerted reductive elimination. This step releases the aldehyde product, acetic acid, and the reduced iodine(II) byproduct, iodinane.[2][3]

Experimental Protocol

This protocol is designed for a representative 1.0 mmol scale reaction. It should be performed in a well-ventilated fume hood, adhering to all safety precautions outlined in Section 5.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol≥95% PurityCustom Synthesis/VendorStarting material. Ensure it is dry.
Dess-Martin Periodinane (DMP)Reagent GradeMajor SupplierStore under inert gas at recommended temp.[7][8]
Dichloromethane (DCM), Anhydrous≥99.8%, DriSolv®Major SupplierUse a freshly opened bottle or dry over CaH₂.
Sodium Bicarbonate (NaHCO₃)Reagent GradeMajor Supplier
Sodium Thiosulfate (Na₂S₂O₃)Reagent GradeMajor Supplier
Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)ACS GradeMajor SupplierFor extraction.
Brine (Saturated aq. NaCl)-Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent GradeMajor SupplierFor drying organic layers.
Silica Gel60 Å, 230-400 meshMajor SupplierFor column chromatography.
TLC PlatesSilica Gel 60 F₂₅₄Major Supplier
Standard laboratory glassware, magnetic stirrer, TLC visualization supplies (UV lamp, iodine chamber).
Step-by-Step Procedure
  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the starting alcohol, (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol (1.0 mmol, 1.0 equiv).

  • Dissolution: Add anhydrous dichloromethane (DCM, ~10 mL) and stir until all the solid has dissolved.

  • Addition of DMP: In a single portion, add Dess-Martin periodinane (1.2 mmol, 1.2 equiv) to the stirred solution at room temperature. Rationale: A slight excess of DMP ensures complete conversion of the starting alcohol. The reaction is typically fast at room temperature.[1]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 15-30 minutes. A suitable eluent system would be DCM/Methanol (e.g., 95:5 or 9:1 v/v). The product aldehyde should have a higher Rf value than the starting alcohol. The reaction is generally complete within 0.5 to 3 hours.[1]

  • Quenching the Reaction: Once the starting material is consumed as indicated by TLC, dilute the reaction mixture with an equal volume of diethyl ether (~10 mL). Add a saturated aqueous solution of NaHCO₃ (~10 mL) and a saturated aqueous solution of Na₂S₂O₃ (~10 mL) simultaneously. Rationale: The NaHCO₃ neutralizes the two equivalents of acetic acid produced during the reaction, which is important for acid-sensitive substrates.[5][9] The Na₂S₂O₃ quenches any excess DMP and reduces iodine byproducts, converting them into more water-soluble salts, which simplifies the workup.[9][10]

  • Vigorous Stirring: Stir the resulting biphasic mixture vigorously for 15-30 minutes until the organic layer becomes clear and colorless.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM or ethyl acetate (~15 mL each).

  • Washing: Combine all organic extracts and wash them sequentially with saturated aqueous NaHCO₃ solution (20 mL) and then with brine (20 mL). Rationale: The bicarbonate wash ensures complete removal of acidic byproducts, and the brine wash helps to remove residual water before the drying step.

  • Drying and Filtration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and wash the filter cake with a small amount of fresh DCM.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator. Be cautious with the temperature to avoid degradation of the aldehyde product.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% DCM and gradually increasing the polarity with methanol or ethyl acetate, is recommended to isolate the pure 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde.

Workflow Visualization

The following diagram illustrates the key stages of the synthesis protocol.

DMP_Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Isolation cluster_purification Purification Start Dissolve Alcohol in Anhydrous DCM Add_DMP Add Dess-Martin Periodinane (1.2 eq) Start->Add_DMP Stir Stir at RT Add_DMP->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with NaHCO₃ / Na₂S₂O₃ Monitor->Quench Reaction Complete Extract Extract with DCM/EtOAc Quench->Extract Wash Wash with NaHCO₃ & Brine Extract->Wash Dry Dry (Na₂SO₄) & Filter Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Flash Column Chromatography Concentrate->Purify Product Pure Aldehyde Purify->Product

Caption: Experimental workflow for the DMP oxidation.

Troubleshooting Guide

Problem ObservedPossible CauseSuggested Solution
Incomplete Reaction 1. Inactive DMP due to moisture exposure.[3] 2. Insufficient equivalents of DMP. 3. Starting material is impure.1. Use a fresh bottle of DMP or a newly opened container. Store DMP properly. 2. Increase the stoichiometry of DMP to 1.5 equivalents. 3. Verify the purity of the starting alcohol by NMR or LC-MS.
Low Yield 1. Product is volatile and lost during concentration. 2. Difficult workup emulsion. 3. Product degradation on silica gel.1. Use a lower temperature on the rotary evaporator. 2. Add more brine during the workup to break the emulsion. 3. Deactivate the silica gel by pre-treating with a solvent mixture containing 1% triethylamine.
Difficult Workup (Gummy residue)Incomplete reduction of iodine byproducts.[9]1. Ensure vigorous stirring during the quench step for at least 30 minutes. 2. Add more sodium thiosulfate solution and stir until the organic layer is clear.[10] 3. Filtration through a pad of Celite® after quenching can help remove insoluble iodine salts.[10]
Presence of Side Products Potential oxidation of the pyrazine nitrogen atom (less common with DMP).1. Ensure the reaction is not run for an unnecessarily long time. 2. Consider adding a non-nucleophilic buffer like pyridine (1-2 equivalents) if N-oxidation is suspected.[5]

Safety and Handling Precautions

  • Dess-Martin Periodinane (DMP): DMP is an oxidizing agent and can be shock-sensitive and potentially explosive, especially if impure or heated under confinement.[7][8] Handle with care, using plastic or wooden spatulas. Avoid contact with combustible materials.[11] Store in a cool, dry place, preferably in a freezer under an inert atmosphere.[12][13]

  • Dichloromethane (DCM): DCM is a suspected carcinogen and should be handled exclusively in a well-ventilated chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[7][12]

  • General Precautions: Always wear appropriate PPE.[12][13] Avoid inhalation of dusts and vapors.[13] Ensure eyewash stations and safety showers are accessible.[14]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quenched reaction mixtures and solvent waste should be collected in appropriate, labeled containers.[12]

References

  • Chem-Station Int. Ed. (2014, March 12). Dess-Martin Oxidation. Available from: [Link]

  • ResearchGate. (2012, December 13). How to work up dess-martin periodinane or hypervalent iodine reactions? Available from: [Link]

  • Chemistry Stack Exchange. (2017, March 24). Dess–Martin oxidation work up. Available from: [Link]

  • Organic Syntheses. (n.d.). Dess-Martin periodinane. Available from: [Link]

  • Myers, A. G., et al. (2010). A Practical Method for the Synthesis of 2-Alkynylpropenals. PMC. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Available from: [Link]

  • Reddit. (2025, November 18). How to easily work-up Dess-Martin periodinane? Available from: [Link]

  • PubMed. (2008, January 15). Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors. Available from: [Link]

  • Scribd. (n.d.). Dess-Martin Oxidation Guide. Available from: [Link]

  • NPTEL. (2015). OXIDATION OF A 1º ALCOHOL USING DESS-MARTIN-PERIODINANE. Available from: [Link]

  • ResearchGate. (2025, August 10). Synthesis of 6-Alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides. Available from: [Link]

  • ACS Publications. (2012, October 26). A Concise Synthesis of a Tetrahydropyrazolopyrazine Building Block. Available from: [Link]

  • Hypha Discovery. (2023, March 2). Metabolism of five membered nitrogen containing heterocycles. Available from: [Link]

  • NPTEL Archive. (n.d.). Module 1 : Oxidation Reactions. Available from: [Link]

  • Journal of the American Chemical Society. (2002, February 16). Iodine(V) Reagents in Organic Synthesis. Part 1. Available from: [Link]

  • ResearchGate. (2014, October 27). Synthesis of New Chiral 4,5,6,7-Tetrahydro[5][12][15]triazolo[1,5- a ]pyrazines from α-Amino Acid Derivatives under Mild Conditions. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Tandem oxidation processes for the preparation of nitrogen-containing heteroaromatic and heterocyclic compounds. Available from: [Link]

Sources

Method

Experimental protocol for the synthesis of substituted pyrazolo[1,5-a]pyrazines

Application Note: Experimental Protocols for the Synthesis of Substituted Pyrazolo[1,5-a]pyrazines Executive Summary & Strategic Context Pyrazolo[1,5-a]pyrazines are privileged nitrogen-containing bicyclic scaffolds wide...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Experimental Protocols for the Synthesis of Substituted Pyrazolo[1,5-a]pyrazines

Executive Summary & Strategic Context

Pyrazolo[1,5-a]pyrazines are privileged nitrogen-containing bicyclic scaffolds widely utilized in modern drug discovery. They act as core pharmacophores for several highly targeted therapeutics, including JAK family kinase inhibitors, dopamine receptor agonists, and orexin receptor antagonists[1][2]. Historically, synthetic strategies relied on building the pyrazole ring onto a pre-existing pyrazine precursor. However, these traditional routes suffer from poor regiocontrol, low overall yields, and the necessity of thermally hazardous reagents[2][3].

To circumvent these limitations, this application note details a highly flexible, regiocontrolled four-step methodology starting from commercially available pyrazoles[3][4]. By leveraging a critical pyrazole-5-aldehyde intermediate bearing a 2,2-dialkoxyethyl substitution, chemists can access diverse substitution patterns (2-, 3-, 6-, 7-, and 4-positions) with high fidelity and scalability[4].

Mechanistic Workflow & Experimental Causality

The core philosophy of this protocol is the temporal separation of deprotection and cyclization. Initial attempts to perform a one-pot deprotection-cyclization using ammonia sources in the presence of ethanol and acetic acid typically yield complex, intractable polymeric mixtures due to premature side-reactions of the highly reactive dialdehyde intermediates[4].

Causality of the Two-Step Closure: By first deprotecting the acetal with aqueous trifluoroacetic acid (TFA) in 2-methyltetrahydrofuran (2-MeTHF), the intermediate is cleanly unmasked. A subsequent solvent swap to toluene removes residual water and TFA azeotropically. Only then is the cyclization initiated with ammonium acetate, which acts as both the nitrogen source and the mild acidic buffer necessary for the final pyrazine ring condensation[4].

Workflow A 1. Pyrazole Starting Material B 2. N-Alkylated Acetal A->B Alkylation Cs2CO3, 82°C C 3. Pyrazole-5- carbaldehyde B->C Formylation Regiocontrolled D 4. Deprotected Intermediate C->D Deprotection TFA/H2O, 40°C E 5. Pyrazolo[1,5-a] pyrazine D->E Cyclization NH4OAc, RT

Figure 1: Four-step regiocontrolled synthetic workflow for pyrazolo[1,5-a]pyrazines.

Detailed Experimental Protocols

Protocol A: Regioselective N-Alkylation of Pyrazoles

Objective: Install the protected aldehyde appendage required for the future pyrazine C-ring[4]. Self-Validation Checkpoint: Reaction progress must be monitored by LC-MS. The product will show a characteristic mass shift corresponding to the addition of the diethoxyethyl group. Ensure no over-alkylation occurs before proceeding.

  • Preparation: To a stirred solution of the starting pyrazole (1.0 equiv) in anhydrous acetonitrile (8 mL/g) at room temperature, add cesium carbonate (1.5 equiv) in one single portion[4].

    • Mechanistic Note: Cs₂CO₃ is specifically selected for its optimal solubility profile in MeCN and its ability to drive N-alkylation efficiently without promoting substrate degradation.

  • Addition: Dropwise, add a solution of 2-bromo-1,1-diethoxyethane (1.05 equiv) dissolved in acetonitrile (2 mL/g)[4].

  • Reaction: Transfer the mixture to a heating block pre-set to 82 °C and stir vigorously for 16 hours[4].

  • Workup: Cool the reaction to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove inorganic salts, washing the filter cake thoroughly with ethyl acetate (20 mL/g)[4].

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the resulting residue via flash column chromatography to yield the N-alkylated pyrazole.

Protocol B: Deprotection and Ring Closure (Cyclization)

Objective: Unmask the acetal to a reactive aldehyde and condense with ammonia to form the fused pyrazine ring[4]. Self-Validation Checkpoint: The intermediate dialdehyde is highly reactive and prone to oligomerization. It must not be isolated or stored. Immediate progression to the cyclization step is required to maintain high yields.

  • Deprotection: In a reaction flask, combine the pyrazole-5-carbaldehyde intermediate (1.0 equiv), trifluoroacetic acid (4 mL/g), deionized water (2 mL/g), and 2-methyltetrahydrofuran (2-MeTHF) (2 mL/g)[4].

    • Mechanistic Note: 2-MeTHF is utilized as a green solvent alternative that provides excellent solvation for the intermediate while remaining partially miscible with the aqueous acidic phase, ensuring a homogeneous deprotection environment.

  • Incubation: Stir the mixture in a 40 °C heating block for exactly 3 hours[4].

  • Solvent Swap (Critical Step): Cool to room temperature and concentrate under reduced pressure. To ensure complete removal of water and residual TFA, co-evaporate the residue with toluene (3 × 5 mL/g)[4].

  • Cyclization: Dissolve the crude, dry residue in absolute ethanol (8 mL/g). Add glacial acetic acid (3.0 equiv) and ammonium acetate (3.0 equiv)[4].

  • Completion: Stir the mixture at room temperature for 1 hour[4]. Concentrate and purify via standard chromatographic techniques to isolate the substituted pyrazolo[1,5-a]pyrazine.

Alternative One-Pot Protocol for Pyrazolo[1,5-a]pyrazin-4(5H)-ones

For drug development programs specifically requiring the 4-oxo derivative, a highly efficient one-pot, three-step protocol starting from pyrazole-3-carboxylic acids is recommended[5][6]. This methodology bypasses the need to isolate highly polar amide intermediates.

OnePot N1 Pyrazole-3-carboxylic acid N2 Amide Intermediate (In Situ) N1->N2 1. CDI, Dioxane, 50°C, 30 min 2. 2,2-Dimethoxyethanamine, 30 min N3 Pyrazolo[1,5-a]pyrazin-4(5H)-one N2->N3 aq. HCl, Dioxane, 100°C, 2-5 h (Hydrolysis & Dehydration)

Figure 2: One-pot synthetic route for pyrazolo[1,5-a]pyrazin-4(5H)-ones.

Methodology:

  • Dissolve the pyrazole-3-carboxylic acid (0.01 mol) in dry dioxane (10 mL) and activate with 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) at 50 °C for 30 minutes[5].

  • Add 2,2-dimethoxyethanamine (1.1 equiv) and stir for an additional 30 minutes to form the amide intermediate in situ[5].

  • Introduce concentrated aqueous HCl directly into the dioxane solution and reflux at 100 °C for 2–5 hours[5][6].

  • Quench with water (50 mL), filter the resulting precipitate, and wash with water to yield the pure pyrazolo[1,5-a]pyrazin-4(5H)-one (typically >95% purity without chromatography)[5][6].

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters required to achieve optimal yields across the described methodologies.

Reaction PhasePrimary ReagentsSolvent SystemTemp / TimeTypical YieldMechanistic Purpose
N-Alkylation Pyrazole, 2-bromo-1,1-diethoxyethane (1.05 eq), Cs₂CO₃ (1.5 eq)Acetonitrile82 °C / 16 h70–90%Installs protected aldehyde appendage[4]
Deprotection Pyrazole-5-carbaldehyde, TFA, H₂O2-MeTHF / H₂O40 °C / 3 hQuantitative (Crude)Unmasks reactive dialdehyde[4]
Cyclization Crude dialdehyde, NH₄OAc (3.0 eq), AcOH (3.0 eq)EthanolRT / 1 h60–80% (Over 2 steps)Condensation to form pyrazine ring[4]
One-Pot (4-Oxo) Pyrazole-3-carboxylic acid, CDI, 2,2-dimethoxyethanamine, HClDioxane / H₂O50 °C to 100 °C / 3–6 h total65–85%Direct access to 4-oxo derivatives[5][6]

References

  • A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines Source: The Journal of Organic Chemistry - ACS Publications URL:4

  • A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines (Summary & Scope) Source: Organic-Chemistry.org URL:2

  • A series of novel pyrazolo[1,5-a]pyrazine derivatives has been synthesized using facile one-pot three-step protocol Source: Chemistry of Heterocyclic Compounds URL:5

  • Facile One-Pot Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold Source: ResearchGate URL:6

  • CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof (JAK Inhibitors) Source: Google Patents URL:1

Sources

Application

Application Notes and Protocols for the Use of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde in Kinase Inhibitor Synthesis

Introduction: The Privileged Scaffold in Modern Kinase Inhibitor Design The quest for selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. Kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Scaffold in Modern Kinase Inhibitor Design

The quest for selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. Kinases, as central regulators of cellular signaling, are attractive therapeutic targets; however, achieving selectivity among the more than 500 human kinases is a formidable challenge. In this context, certain heterocyclic scaffolds have emerged as "privileged," demonstrating a propensity to bind to the ATP-binding site of multiple kinases with high affinity. The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) core is one such scaffold that has garnered significant attention. Its unique three-dimensional structure and hydrogen bonding capabilities make it an ideal starting point for the development of potent and selective inhibitors.[1][2]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of a key derivative, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde , in the synthesis of novel kinase inhibitors. We will delve into the rationale behind its use, provide a detailed protocol for its derivatization via reductive amination, and discuss its potential in targeting key signaling pathways.

The Strategic Advantage of the THPP-2-carbaldehyde Building Block

The THPP scaffold has been successfully employed in the development of highly potent and selective inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) protein, a critical kinase in the DNA damage response pathway.[1][3] The 2-carbaldehyde functional group on this scaffold serves as a versatile chemical handle, allowing for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of the resulting inhibitors.

The aldehyde functionality is particularly amenable to several key chemical transformations in medicinal chemistry, most notably reductive amination. This reaction forms a stable carbon-nitrogen bond, connecting the THPP core to another fragment, typically a substituted amine. This is a highly efficient and widely used method for building molecular complexity and is responsible for the synthesis of numerous approved drugs.[4]

Core Application: Reductive Amination for Kinase Inhibitor Synthesis

Reductive amination is a two-step, one-pot reaction that involves the formation of an imine or iminium ion from an aldehyde and an amine, followed by its reduction to the corresponding amine. This method is favored for its high yields, operational simplicity, and the stability of the resulting C-N bond.[5]

Causality Behind Experimental Choices in Reductive Amination

The choice of reagents in a reductive amination protocol is critical for its success.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reducing agent of choice. It is milder and more selective than other borohydrides like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). Its mildness allows for the one-pot reaction, as it does not significantly reduce the starting aldehyde. It is also less toxic than NaBH₃CN.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are relatively non-reactive and can dissolve a wide range of organic compounds.

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion, which is more electrophilic and thus more readily reduced than the neutral imine.

Experimental Workflow: Reductive Amination

The following diagram illustrates the general workflow for the reductive amination of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde with a primary or secondary amine.

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up and Purification A Dissolve Aldehyde (1.0 eq) and Amine (1.1 eq) in DCM B Add Acetic Acid (cat.) A->B C Stir at Room Temperature for 30-60 min B->C D Add NaBH(OAc)3 (1.5 eq) in portions C->D Imine/Iminium Formation E Stir at Room Temperature for 2-16 h D->E F Quench with sat. NaHCO3 E->F G Extract with DCM F->G H Dry, Concentrate, and Purify (e.g., Column Chromatography) G->H I Final Product H->I Final Kinase Inhibitor G cluster_0 cluster_1 cluster_2 cluster_3 Cytokine Cytokine Receptor Receptor Subunit 1 Receptor Subunit 2 Cytokine->Receptor 1. Ligand Binding & Receptor Dimerization JAK1 JAK JAK2 JAK STAT1 STAT Receptor:f1->STAT1 4. STAT Recruitment & Phosphorylation JAK1->JAK2 2. JAK Trans-phosphorylation (Activation) JAK2->Receptor:f1 3. Receptor Phosphorylation STAT2 STAT STAT1->STAT2 5. STAT Dimerization Dimer STAT Dimer Nucleus Nucleus Dimer->Nucleus 6. Nuclear Translocation DNA Target Gene Promoter Nucleus->DNA 7. Binds to DNA Response Cellular Response (e.g., Proliferation, Inflammation) DNA->Response 8. Modulates Gene Transcription Inhibitor THPP-based Kinase Inhibitor Inhibitor->JAK1 Inhibition

Sources

Method

Application Note: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde in the Development of Next-Generation HBV Core Protein Allosteric Modulators (CpAMs)

Target Audience: Medicinal Chemists, Virologists, and Drug Development Professionals Application: Synthesis and biological evaluation of Type II Hepatitis B Virus (HBV) Core Protein Allosteric Modulators (CpAMs). Introdu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Virologists, and Drug Development Professionals Application: Synthesis and biological evaluation of Type II Hepatitis B Virus (HBV) Core Protein Allosteric Modulators (CpAMs).

Introduction & Mechanistic Rationale

Chronic Hepatitis B Virus (HBV) infection remains a major global health challenge. While current nucleos(t)ide analogues (NUCs) effectively suppress viral replication, they rarely achieve a functional cure because they do not eliminate the viral covalently closed circular DNA (cccDNA) reservoir.

To address this, Core protein Allosteric Modulators (CpAMs) have emerged as a critical class of therapeutics. The HBV core protein (Cp) must assemble into a highly ordered icosahedral capsid to package the pre-genomic RNA (pgRNA) and viral polymerase. CpAMs disrupt this process by binding to the hydrophobic dimer-dimer interface of the core protein.

Recently, were discovered as a novel, highly potent class of CpAMs[1]. Unlike Type I CpAMs (e.g., heteroaryldihydropyrimidines) which induce the formation of aberrant, misassembled protein aggregates, THPP derivatives function as Type II CpAMs . They accelerate the assembly kinetics to form morphologically "normal" capsids that are completely devoid of pgRNA, effectively halting the viral lifecycle[1]. Structural validation of this mechanism has been confirmed via X-ray crystallography (), which shows THPP derivatives bound deep within the Y132A mutant Cp dimer interface[2].

Mechanism Cp HBV Core Protein (Cp) Dimer Infectious Infectious Virion (Normal Assembly) Cp->Infectious Natural Pathway TypeI Type I CpAMs (e.g., HAPs) Cp->TypeI Misdirection TypeII Type II CpAMs (THPP Derivatives) Cp->TypeII Allosteric Binding pgRNA pgRNA + Polymerase pgRNA->Infectious Aberrant Aberrant Capsid Polymers TypeI->Aberrant Empty Morphologically Normal Empty Capsid TypeII->Empty

Fig 1. HBV Core Protein assembly pathways and allosteric modulation by Type I vs Type II CpAMs.

Scaffold Utility: The 2-Carbaldehyde Intermediate

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde (CAS: 1378793-40-8) serves as the premier advanced synthetic building block for generating THPP-based CpAM libraries[3].

Causality in Design: The dual-functional nature of this scaffold is its greatest asset. The secondary amine within the pyrazine ring allows for orthogonal protection (e.g., Boc) or direct functionalization (amidation/alkylation) to probe the solvent-exposed regions of the Cp binding pocket. Conversely, the highly electrophilic 2-carbaldehyde moiety acts as a versatile handle for reductive amination. This enables medicinal chemists to rapidly install diverse hydrophobic groups (such as substituted benzyl or bi-aryl amines) to optimize binding affinity deep within the hydrophobic dimer-dimer interface.

Workflow Synth 1. Chemical Synthesis (2-Carbaldehyde Scaffold) Biochem 2. SEC Assembly Assay (Capsid Morphology) Synth->Biochem Cell 3. HepG2.2.15 Assay (HBV DNA qPCR) Biochem->Cell InVivo 4. In Vivo Efficacy (AAV-HBV Model) Cell->InVivo

Fig 2. Experimental workflow for developing THPP-based CpAMs from the 2-carbaldehyde scaffold.

Experimental Protocols

Protocol 3.1: Late-Stage Derivatization via Reductive Amination

This protocol details the conversion of the 2-carbaldehyde scaffold into a functionalized THPP CpAM using mild reductive amination.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1.0 eq of N-Boc-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde and 1.2 eq of the desired primary amine (e.g., 4-fluorobenzylamine) in anhydrous 1,2-dichloroethane (DCE).

  • Acid Catalysis: Add 0.1 eq of glacial acetic acid. Stir at room temperature for 2 hours. Causality: Mild acid catalysis accelerates imine formation without prematurely degrading the starting materials.

  • Reduction: Cool the mixture to 0°C. Add 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc)₃) in small portions. Causality: NaBH(OAc)₃ is chosen over NaBH₄ because its steric bulk and electron-withdrawing acetate groups make it a milder reducing agent, specifically targeting the protonated imine while leaving the unreacted aldehyde intact.

  • Quenching & Extraction: After 12 hours of stirring at room temperature, quench with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Deprotection: Treat the crude intermediate with 4M HCl in dioxane for 2 hours to remove the Boc protecting group, yielding the functional THPP derivative.

Self-Validating System: Monitor step 3 via LC-MS. The disappearance of the aldehyde mass (M+H) and the appearance of the secondary amine product mass confirms successful reductive amination rather than direct aldehyde reduction (which would yield a primary alcohol).

Protocol 3.2: Biochemical Validation via SEC Assembly Assay

To confirm that the synthesized THPP derivative acts as a Type II CpAM, its effect on Cp149 (assembly-competent HBV core protein truncation) is evaluated using Size Exclusion Chromatography (SEC).

Step-by-Step Methodology:

  • Protein Preparation: Dilute purified HBV Cp149 dimer to 10 μM in Assembly Buffer (50 mM HEPES, pH 7.5).

  • Compound Incubation: Add the synthesized THPP compound to a final concentration of 10 μM (1% DMSO final). Incubate at 25°C for 30 minutes.

  • Assembly Induction: Initiate assembly by adding NaCl to a final concentration of 150 mM. Incubate for 24 hours at 25°C.

  • SEC Analysis: Inject 100 μL of the reaction mixture onto a Superose 6 Increase 10/300 GL column pre-equilibrated with Assembly Buffer + 150 mM NaCl.

  • Detection: Monitor absorbance at 280 nm.

Self-Validating System: The protocol demands three parallel runs:

  • Negative Control (DMSO only): Establishes the baseline dimer-to-capsid equilibrium (peaks at ~35 kDa and ~4 MDa).

  • Positive Control (GLS4/Type I CpAM): Validates the assay by showing complete depletion of the dimer peak and the appearance of a broad, early-eluting peak corresponding to massive aberrant aggregates.

  • Test Compound: A true Type II THPP CpAM will deplete the dimer peak and sharply increase the ~4 MDa normal capsid peak without forming high-molecular-weight aggregates.

Protocol 3.3: Antiviral Efficacy in HepG2.2.15 Cells

To evaluate the intracellular inhibition of HBV DNA replication.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2.2.15 cells (stably transfected with the HBV genome) into 96-well plates at 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight.

  • Compound Treatment: Treat cells with serial dilutions of the THPP compound (e.g., 10 μM to 0.1 nM) for 6 days, refreshing the media and compound on day 3.

  • Lysis & Extraction: Lyse the cells and extract intracellular core-associated HBV DNA using a commercial viral DNA extraction kit.

  • qPCR Quantification: Perform quantitative PCR targeting the HBV core gene to determine the EC50​ value.

Self-Validating System: Parallel to the qPCR plate, a sister plate must be treated identically and analyzed using a CellTiter-Glo (ATP-based) cell viability assay. This ensures that the observed reduction in HBV DNA is due to true antiviral mechanism ( EC50​ ) and not non-specific host cell cytotoxicity ( CC50​ ).

Quantitative Data Presentation

The following table summarizes the typical Structure-Activity Relationship (SAR) progression observed when utilizing the 2-carbaldehyde scaffold to develop THPP CpAMs, modeled after the discovery of lead compounds like Compound 45[1].

Compound DesignationC2-Substituent (Derived via Reductive Amination)Antiviral EC50​ (μM) in HepG2.2.15Cytotoxicity CC50​ (μM)Capsid Morphology (EM/SEC)
Scaffold -H (Unreacted Aldehyde)> 50.0> 100N/A (No binding)
THPP-1 Benzylamino0.323> 50Normal (Empty)
THPP-30 5-Fluoropyridin-3-yl-methylamino0.850> 50Normal (Empty)
THPP-45 (Lead) Substituted bi-aryl methylamino0.015> 50Normal (Empty)

Table 1: SAR progression demonstrating the optimization of antiviral potency through functionalization of the 2-carbaldehyde handle. Data reflects the robust Type II allosteric modulation characteristic of the THPP class.

References

  • Kou, B., et al. (2023). Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. Journal of Medicinal Chemistry, 66(20), 14116-14132. URL: [Link]

  • RCSB Protein Data Bank (2023). 8KHU: Hepatitis B virus core protein Y132A mutant in complex with THPP derivatives 48. URL: [Link]

Sources

Application

Application Note: Derivatization Strategies for Pyrazolopyrazine Carbaldehydes in Drug Discovery

Scientific Context and Strategic Utility The pyrazolopyrazine bicyclic system—encompassing isomers such as pyrazolo[1,5-a]pyrazine and 1H-pyrazolo[3,4-b]pyrazine—is a privileged heteroaromatic scaffold in modern drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context and Strategic Utility

The pyrazolopyrazine bicyclic system—encompassing isomers such as pyrazolo[1,5-a]pyrazine and 1H-pyrazolo[3,4-b]pyrazine—is a privileged heteroaromatic scaffold in modern drug discovery. It is frequently deployed as a hinge-binding motif in kinase inhibitors due to its favorable hydrogen-bonding profile and low lipophilicity compared to traditional indazoles .

To systematically explore Structure-Activity Relationships (SAR) and optimize pharmacokinetic properties, medicinal chemists often utilize pyrazolopyrazine carbaldehydes (e.g., pyrazolo[1,5-a]pyrazine-3-carbaldehyde) as late-stage diversification handles . The highly electrophilic nature of the carbaldehyde group permits rapid, divergent functionalization into amines, alkenes, or oximes, enabling the fine-tuning of aqueous solubility, target residence time, and membrane permeability.

Mechanistic Rationale & Causality in Derivatization

Transforming the carbaldehyde group requires careful selection of reagents to avoid side reactions with the electron-deficient pyrazine ring.

  • Reductive Amination (Solubility Tuning): Converting the aldehyde into a basic aminomethyl group introduces an ionizable center at physiological pH. Causality: This modification disrupts planar π-π stacking of the parent scaffold, drastically reducing crystal lattice energy and improving aqueous solubility. We utilize sodium triacetoxyborohydride (NaBH(OAc)₃) rather than sodium borohydride (NaBH₄). The electron-withdrawing acetate ligands reduce the nucleophilicity of the hydride, ensuring that the transient imine is reduced selectively without prematurely reducing the starting aldehyde to an alcohol .

  • Oxime/Hydrazone Condensation (Binding Pocket Extension): Causality: Condensation with hydroxylamines or hydrazines generates a rigid, planar, sp²-hybridized linker. This restricts the conformational entropy of the molecule, which is thermodynamically favorable when extending the scaffold into narrow, solvent-exposed channels of target proteins (e.g., SGK1 or adenosine receptors) .

DivergentDerivatization Aldehyde Pyrazolopyrazine Carbaldehyde Amine Aminomethyl Derivatives Aldehyde->Amine Reductive Amination Alkene Styryl/Alkene Derivatives Aldehyde->Alkene Wittig / HWE Olefination Oxime Oxime/Hydrazone Derivatives Aldehyde->Oxime Condensation (NH2OH / N2H4)

Fig 1. Divergent derivatization pathways of pyrazolopyrazine carbaldehydes.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that each thermodynamic state is achieved before proceeding, preventing the accumulation of complex impurity profiles.

Protocol A: Regioselective Reductive Amination

ReductiveAmination Step1 1. Imine Formation (Aldehyde + Amine in DCE) Step2 2. Acid Catalysis (Add AcOH, pH ~5) Step1->Step2 Step3 3. Hydride Reduction (Add NaBH(OAc)3) Step2->Step3 Step4 4. Quench & Workup (Sat. NaHCO3) Step3->Step4

Fig 2. Step-by-step workflow for reductive amination of pyrazolopyrazine carbaldehydes.

Materials:

  • Pyrazolo[1,5-a]pyrazine-3-carbaldehyde (1.0 eq, 1.0 mmol)

  • Primary or secondary amine (1.2 eq, 1.2 mmol)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq, 1.5 mmol)

  • Glacial acetic acid (1.0 eq)

  • Anhydrous 1,2-dichloroethane (DCE) (10 mL)

Step-by-Step Methodology:

  • Imine Pre-formation: Dissolve the pyrazolopyrazine carbaldehyde and the amine in anhydrous DCE under a nitrogen atmosphere. Causality: DCE is preferred over dichloromethane (DCM) due to its higher boiling point, allowing mild heating if the amine is sterically hindered.

  • Catalytic Activation: Add glacial acetic acid to adjust the apparent pH to ~5. Stir at room temperature for 2 hours.

    • Validation Checkpoint 1: Analyze an aliquot via LC-MS. The mass of the starting aldehyde [M+H]⁺ must be <5% relative to the intermediate imine/iminium ion mass. Do not proceed until this thermodynamic equilibrium is reached.

  • Selective Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)₃ portion-wise over 10 minutes. Causality: Portion-wise addition controls the exothermic reduction and prevents thermal degradation of the pyrazolopyrazine core.

  • Reaction Maturation: Allow the mixture to warm to room temperature and stir for 4 hours.

    • Validation Checkpoint 2: TLC (10% MeOH in DCM) should indicate complete consumption of the imine intermediate.

  • Quench and Isolation: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid and destroy excess hydride. Extract with EtOAc (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Oxime Condensation for Hinge-Binder Extension

Materials:

  • 1H-Pyrazolo[3,4-b]pyrazine-5-carbaldehyde (1.0 eq, 1.0 mmol)

  • Hydroxylamine hydrochloride (1.5 eq, 1.5 mmol)

  • Sodium acetate (1.5 eq, 1.5 mmol)

  • Ethanol/Water (4:1 v/v) (10 mL)

Step-by-Step Methodology:

  • Free-basing the Reagent: Dissolve hydroxylamine hydrochloride and sodium acetate in the EtOH/H₂O mixture. Stir for 15 minutes. Causality: Sodium acetate acts as a mild base to liberate the nucleophilic free hydroxylamine without causing base-catalyzed degradation of the pyrazolopyrazine ring.

  • Condensation: Add the pyrazolopyrazine carbaldehyde to the solution. Heat the mixture to 60 °C for 3 hours.

    • Validation Checkpoint 1: LC-MS analysis must show the complete disappearance of the aldehyde peak and the emergence of the oxime [M+H]⁺. Note: The oxime will typically appear as a pair of closely eluting peaks corresponding to the E and Z isomers.

  • Precipitation and Recovery: Cool the reaction mixture to 0 °C. The oxime product typically precipitates from the aqueous ethanol mixture. Causality: The planar, rigid structure of the oxime heavily favors crystallization.

  • Isolation: Filter the precipitate, wash with ice-cold water (2 × 5 mL) to remove residual salts, and dry under high vacuum to afford the pure oxime derivative.

Quantitative Data: Physicochemical Impact of Derivatization

The table below summarizes the typical quantitative shifts in physicochemical properties when derivatizing the baseline pyrazolo[1,5-a]pyrazine-3-carbaldehyde.

Derivative TypeFunctional Group AddedTypical Yield (%)LogD (pH 7.4)Aqueous Solubility (µg/mL)Primary Application in SAR
Baseline -CHO (Aldehyde)N/A1.8< 10Electrophilic starting material
Amine -CH₂-N(CH₃)₂78 - 85%0.9> 500Enhancing oral bioavailability
Oxime -CH=N-OH88 - 95%1.545Target pocket extension (H-bond donor)
Alkene -CH=CH-Aryl65 - 75%3.2< 5Lipophilic pocket exploration

Note: Yields are based on the optimized protocols described above. LogD and solubility values are representative averages for standard low-molecular-weight substituents.

Conclusion

The carbaldehyde group on the pyrazolopyrazine ring serves as a highly efficient node for structural diversification. By applying mechanistically sound, self-validating protocols, researchers can rapidly generate libraries of amines, oximes, and alkenes. These derivatizations directly address common drug development hurdles, such as poor aqueous solubility and suboptimal target binding kinetics, accelerating the optimization of pyrazolopyrazine-based therapeutics.

References

  • Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors ACS Medicinal Chemistry Letters (2014). URL:[Link]

  • A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines The Journal of Organic Chemistry (2017). URL:[Link]

  • A Concise Review on the Synthesis and Reactions of Pyrazolopyrazine Heterocycles Journal of Heterocyclic Chemistry (2018). URL:[Link]

  • Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines Molecules (2021). URL:[Link]

Method

Application Notes &amp; Protocols for High-Throughput Screening with 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Derivatives

Introduction: The Scientific Rationale The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold is a "privileged" structure in medicinal chemistry, recognized for its conformational rigidity and three-dimensional character...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Scientific Rationale

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold is a "privileged" structure in medicinal chemistry, recognized for its conformational rigidity and three-dimensional character, which are desirable traits for designing potent and selective modulators of biological targets.[1] This core has been successfully incorporated into a variety of compounds targeting key regulators of cellular signaling, including protein kinases and viral proteins.[2][3][4]

This document provides a detailed guide for designing and executing a high-throughput screening (HTS) campaign to identify novel inhibitors of Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) using a library of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives.

1.1 Target Spotlight: Receptor-Interacting Protein Kinase 2 (RIPK2)

RIPK2 is a critical kinase that functions downstream of the intracellular pattern recognition receptors NOD1 and NOD2.[5][6][7] Upon activation by bacterial peptidoglycans, NOD receptors recruit and activate RIPK2, initiating a signaling cascade that leads to the activation of NF-κB and MAP kinases.[5][8][9] This, in turn, drives the production of pro-inflammatory cytokines like TNF-α and IL-6.[5][6][9] Dysregulation of the NOD-RIPK2 pathway is strongly implicated in the pathogenesis of numerous inflammatory conditions, including Crohn's disease, ulcerative colitis, and sarcoidosis.[5][8][9] Consequently, inhibiting RIPK2 kinase activity presents a compelling therapeutic strategy for these diseases.[6][7]

1.2 Assay Principle: Luminescence-Based ADP Detection

To screen for RIPK2 inhibitors in a high-throughput format, we will employ a luminescence-based kinase assay that quantifies the amount of ADP produced during the kinase reaction.[10][11] This "glow-type" assay format is highly sensitive, robust, and less prone to interference from library compounds compared to other methods.[10][12]

The assay is performed in two steps:

  • Kinase Reaction & ATP Depletion: The RIPK2 enzyme, substrate, ATP, and a test compound are incubated together. Afterward, a reagent is added to stop the kinase reaction and deplete any remaining ATP.[10]

  • ADP Conversion & Signal Generation: A detection reagent is added, which contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP is then used by a luciferase to generate a stable luminescent signal that is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.[10][13][14] Inhibition is measured as a decrease in light output.

High-Throughput Screening Workflow

A successful HTS campaign is a multi-step process designed to efficiently identify and validate true hits from a large chemical library. The workflow involves careful planning, execution of the primary screen, and a cascade of secondary assays to confirm activity and eliminate artifacts.[15]

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Triage & Confirmation Lib Compound Library (10 µM Single Point) Plate Assay Plate Prep (384-well) Lib->Plate Add Reagent Addition (Enzyme, Substrate, ATP) Plate->Add Incubate Kinase Reaction (60 min @ RT) Add->Incubate Detect Luminescence Detection Incubate->Detect Data Primary Data Analysis (% Inhibition) Detect->Data Hits Primary Hits (>50% Inhibition) Data->Hits Hit Selection Dose Dose-Response (IC50 Determination) Hits->Dose Ortho Orthogonal Assay (e.g., TR-FRET) Dose->Ortho Select Selectivity Panel (vs. other kinases) Ortho->Select Lead_Opt Lead_Opt Select->Lead_Opt Lead Optimization

Caption: A typical workflow for an HTS campaign.

Detailed HTS Protocol: RIPK2 Inhibition Assay

This protocol is optimized for a 384-well plate format. All reagent additions should be performed with automated liquid handlers to ensure precision and consistency.

3.1 Materials & Reagents

ReagentSupplierRecommended Concentration
Recombinant Human RIPK2Vendor Specific5 nM
LRRKtide (Kinase Substrate)Vendor Specific100 µM
Ultra-Pure ATPVendor Specific10 µM
ADP-Glo™ Kinase Assay KitPromegaAs per manufacturer
Staurosporine (Positive Control)Vendor Specific1 µM (final)
DMSO (Vehicle Control)Sigma-Aldrich0.1% (final)
Assay Buffer (1X)In-house50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5
Low-Volume 384-Well PlatesGreiner Bio-OneWhite, solid bottom

3.2 Step-by-Step Assay Procedure

  • Compound Plating:

    • Using an acoustic liquid handler (e.g., Echo), dispense 10 nL of test compounds, positive control (Staurosporine), or vehicle control (DMSO) from source plates into the assay plates. This results in a final screening concentration of 10 µM for compounds and 1 µM for the positive control.

  • Enzyme/Substrate Addition:

    • Prepare a 2X RIPK2/Substrate mix in pre-chilled 1X Assay Buffer (10 nM RIPK2, 200 µM LRRKtide).

    • Dispense 5 µL of this mix into each well of the assay plate.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution in 1X Assay Buffer (20 µM ATP).

    • Dispense 5 µL of the 2X ATP solution into each well to start the reaction. The final reaction volume is 10 µL.

    • Causality Check: Initiating the reaction with ATP ensures that the enzyme and potential inhibitors have a brief pre-incubation period, which is standard practice for competitive inhibitor screens.

  • Incubation:

    • Briefly centrifuge the plates (1 min at 1000 rpm) to ensure all components are mixed.

    • Incubate at room temperature for 60 minutes. This duration should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).

  • Reaction Termination and ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes. This step stops the kinase activity and removes the remaining ATP, which would otherwise create background signal.[10]

  • Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes. This allows for the complete conversion of ADP to ATP and the generation of a stable luminescent signal.[10]

  • Data Acquisition:

    • Read the luminescence on a plate reader (e.g., PHERAstar or EnVision) with an integration time of 0.5-1 second per well.

3.3 Data Analysis and Quality Control

The quality of an HTS assay is paramount and is statistically evaluated using the Z'-factor.[16]

  • Z'-Factor Calculation: Z′=1−∣μpos​−μneg​∣(3σpos​+3σneg​)​

    • Where σ is the standard deviation and μ is the mean of the positive (Staurosporine) and negative (DMSO) controls.

    • Trustworthiness: A Z'-factor > 0.5 is indicative of an excellent, robust assay suitable for HTS.[16]

  • Percentage Inhibition Calculation: % Inhibition=100×(1−Signalneg​−Signalpos​Signalcompound​−Signalpos​​)

  • Hit Criteria: Compounds exhibiting >50% inhibition are typically selected as primary hits for further investigation.

Biological Context: The NOD2-RIPK2 Signaling Pathway

Understanding the pathway provides context for the cellular relevance of identified inhibitors. RIPK2 acts as a central node, translating the detection of bacterial components into a pro-inflammatory response.

Signaling_Pathway cluster_C cluster_NFkB cluster_N MDP Muramyl Dipeptide (Bacterial Peptidoglycan) NOD2 NOD2 MDP->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates TAK1 TAK1 Complex RIPK2->TAK1 Activates via Ubiquitination IKK IKK Complex TAK1->IKK Phosphorylates IkBa IκBα IKK->IkBa Phosphorylates (tags for degradation) NFkB NF-κB IkBa->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-12) NFkB_n->Genes Promotes Transcription Inhibitor 4,5,6,7-Tetrahydropyrazolo [1,5-a]pyrazine Derivative Inhibitor->RIPK2 Inhibits Kinase Activity

Caption: Simplified NOD2-RIPK2 signaling cascade.

Hit Confirmation and Follow-Up

Primary hits require rigorous validation to confirm their activity and rule out false positives.

5.1 Dose-Response Confirmation Hits from the primary screen should be re-tested in the same assay across a range of concentrations (e.g., 10-point, 3-fold serial dilution) to determine their potency (IC₅₀).

Table 1: Example IC₅₀ Data for Confirmed Hits

Compound IDScaffoldRIPK2 IC₅₀ (nM)
Hit-0014,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine75.2
Hit-0024,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine156.8
Hit-0034,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine42.1
Staurosporine-5.6

5.2 Orthogonal Assays Confirming activity in a technology-independent assay is crucial.[15] For example, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay that measures the phosphorylation of a biotinylated substrate via a europium-labeled anti-phospho antibody can be used. True hits should be active in both the primary and orthogonal assays.

5.3 Selectivity Profiling To assess the specificity of the confirmed hits, they should be screened against a panel of other kinases, particularly those structurally related to RIPK2. A highly selective compound is more likely to have a favorable safety profile.

Conclusion

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold serves as a promising starting point for the discovery of novel kinase inhibitors. The detailed HTS protocol and follow-up strategy outlined in this document provide a robust framework for identifying and validating potent and selective RIPK2 inhibitors. By combining a high-quality chemical library with a sensitive and reliable biochemical assay, researchers can efficiently advance hit compounds toward lead optimization and the development of new therapeutics for inflammatory diseases.

References

  • Pham, A., Ghilardi, A. F., & Sun, L. (2023). Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases. Frontiers in Pharmacology, 14, 1127722. [Link]

  • Ghilardi, A. F., & Sun, L. (2023). Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases. Frontiers in Pharmacology, 14. [Link]

  • Watanabe, T., et al. (2021). RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases. International Journal of Molecular Sciences, 22(8), 4069. [Link]

  • Chen, Z., et al. (2024). Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review. Journal of Translational Medicine, 22(1), 443. [Link]

  • Patsnap. (2024). What are RIPK2 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Wang, Y., et al. (2022). Discovery of Potent and Selective Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) Inhibitors for the Treatment of Inflammatory Bowel Diseases (IBDs). Journal of Medicinal Chemistry, 65(13), 9140-9163. [Link]

  • Frontiers Media. (2023). Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases. Frontiers in Pharmacology. [Link]

  • Canning, P., et al. (2015). Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors. Chemistry & Biology, 22(9), 1174-1184. [Link]

  • Frontiers Media. (2023). RIPK2: a promising target for cancer treatment. Frontiers in Pharmacology. [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]

  • Auld, D. S., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Protocols in Chemical Biology, 6(4), 223-244. [Link]

  • Arita, T., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery, 24(3), 323-332. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • ResearchGate. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. ResearchGate. [Link]

  • ResearchGate. (n.d.). Biologically active derivatives of 4,5,6,7‐tetrahydro‐pyrazolo[1,5‐a]pyrazines. ResearchGate. [Link]

  • Wei, Z., et al. (2023). Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. Journal of Medicinal Chemistry, 66(20), 14116-14132. [Link]

  • ResearchGate. (n.d.). Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5- a ]pyrazines as ATR Inhibitors. ResearchGate. [Link]

  • Google Patents. (n.d.). WO2015144799A1 - SUBSTITUTED 4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-a]PYRAZINE...

Sources

Application

Application Notes and Protocols for Biological Evaluation of Tetrahydropyrazolo[1,5-a]pyrazine Compounds

Introduction The tetrahydropyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Compounds bearing this core structure have...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The tetrahydropyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Compounds bearing this core structure have demonstrated a wide range of biological activities, most notably as potent and selective inhibitors of various protein kinases and as modulators of protein-protein interactions within the B-cell lymphoma 2 (Bcl-2) family.[1][2][3] Their therapeutic potential is being explored in oncology, virology, and inflammatory diseases.[4][5][6]

This comprehensive guide is intended for researchers, scientists, and drug development professionals. It provides a detailed overview of the key biological assays and step-by-step protocols for the preclinical evaluation of novel tetrahydropyrazolo[1,5-a]pyrazine derivatives. The methodologies described herein are designed to elucidate the mechanism of action, determine potency and selectivity, and assess the cellular effects of these compounds.

Part 1: Biochemical Assays for Target-Based Screening

Biochemical assays are fundamental in the early stages of drug discovery to determine the direct interaction of a compound with its purified molecular target. For tetrahydropyrazolo[1,5-a]pyrazine derivatives, these assays are crucial for quantifying their inhibitory activity against specific kinases or their ability to disrupt protein-protein interactions.

In Vitro Kinase Inhibition Assays

A primary mechanism of action for many tetrahydropyrazolo[1,5-a]pyrazine compounds is the inhibition of protein kinases.[1][2][3] The choice of assay format depends on the specific kinase, available reagents, and throughput requirements.

Principle: TR-FRET assays measure the inhibition of substrate phosphorylation by a kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and a fluorescein-labeled substrate acceptor into close proximity, resulting in a FRET signal.[5][7] Kinase inhibitors will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Protocol: LanthaScreen® Kinase Activity Assay [1][8]

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer from a 5X stock solution.

    • Prepare a 2X serial dilution of the test compound in 1X Kinase Buffer.

    • Prepare a 2X substrate/ATP mixture in 1X Kinase Buffer. The ATP concentration should be at the apparent Km for the specific kinase.

    • Prepare a 2X EDTA/terbium-labeled antibody mixture in TR-FRET Dilution Buffer.

  • Kinase Reaction (10 µL volume):

    • Add 5 µL of the 2X test compound dilution to the wells of a 384-well plate.

    • Add 5 µL of the 2X substrate/ATP mixture to initiate the reaction.

    • Mix gently and incubate for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of the 2X EDTA/terbium-labeled antibody mixture to stop the reaction and initiate detection.

    • Mix gently, cover the plate, and incubate for 30-60 minutes at room temperature.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the terbium and fluorescein wavelengths.

  • Data Analysis:

    • Calculate the emission ratio (acceptor/donor).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Principle: This "gold standard" method directly measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a kinase substrate.[3][9] The radiolabeled substrate is then separated from the unreacted ATP, and the incorporated radioactivity is quantified.

Protocol: Radiometric Kinase Assay [3][10][11]

  • Reaction Setup (25 µL volume):

    • Prepare a master mix containing 5x Kinase Assay Buffer, the purified kinase, and the substrate (e.g., myelin basic protein).

    • Prepare a serial dilution of the test compound.

    • In a reaction tube, combine the kinase/substrate master mix and the test compound.

  • Reaction Initiation and Incubation:

    • Prepare an ATP mix containing unlabeled ATP and [γ-³²P]ATP.

    • Initiate the reaction by adding the ATP mix to the reaction tube.

    • Incubate at 30°C for a predetermined time within the linear range of the reaction.

  • Reaction Termination and Detection:

    • Stop the reaction by adding phosphoric acid.

    • Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the paper extensively to remove unreacted [γ-³²P]ATP.

    • Quantify the radioactivity on the paper using a scintillation counter or a phosphorimager.

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to a vehicle control.

    • Plot the percentage of activity against the logarithm of the inhibitor concentration to determine the IC50 value.

Kinase Assay Comparison TR-FRET (LanthaScreen®) Radiometric Assay
Principle Indirect (antibody-based detection of phosphorylation)Direct (measures phosphate incorporation)
Throughput HighLow to Medium
Safety Non-radioactiveRequires handling of radioisotopes
Sensitivity HighVery High
Cost Higher reagent costLower reagent cost, higher disposal cost
Bcl-2 Family Protein-Protein Interaction Assays

Several pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit the anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL.[12][13][14] These assays measure the ability of a compound to disrupt the interaction between pro- and anti-apoptotic Bcl-2 family members.

Principle: This assay measures the disruption of the interaction between a His-tagged Bcl-2 protein and a biotinylated peptide ligand derived from a pro-apoptotic BH3 domain. A terbium-labeled anti-His antibody serves as the donor, and a streptavidin-labeled dye acts as the acceptor. When Bcl-2 and the peptide interact, the donor and acceptor are brought into proximity, generating a FRET signal. Inhibitors that disrupt this interaction will cause a loss of FRET.[15][16]

  • Reagent Preparation:

    • Prepare 1x BCL TR-FRET Assay Buffer.

    • Prepare serial dilutions of the test compound in 1x Assay Buffer.

    • Dilute the His-tagged Bcl-2 protein, biotinylated peptide ligand, terbium-labeled anti-His antibody, and dye-labeled streptavidin acceptor in 1x Assay Buffer.

  • Assay Procedure (20 µL volume):

    • Add the test compound dilution to the wells of a 384-well plate.

    • Add the terbium-labeled anti-His antibody and dye-labeled streptavidin acceptor to all wells.

    • Add the biotinylated peptide ligand to the "Positive Control" and "Test Inhibitor" wells.

    • Initiate the interaction by adding the His-tagged Bcl-2 protein to all wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 2-3 hours.

    • Read the fluorescence intensity on a TR-FRET capable plate reader.

  • Data Analysis:

    • Calculate the TR-FRET ratio.

    • Plot the ratio against the logarithm of the inhibitor concentration to determine the IC50 value.

Part 2: Cell-Based Assays for Phenotypic Screening

Cell-based assays are essential for evaluating the effects of tetrahydropyrazolo[1,5-a]pyrazine compounds in a more physiologically relevant context. These assays provide insights into cell permeability, cytotoxicity, and the mechanism of cell death.

Cell Viability and Cytotoxicity Assays

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[17][18] The amount of formazan produced is proportional to the number of viable cells.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate at 37°C for 2-4 hours, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

    • Incubate with shaking to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to a vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents exert their effects. Several assays can be used to determine if a tetrahydropyrazolo[1,5-a]pyrazine compound induces apoptosis.

Principle: Caspases are a family of proteases that are key mediators of apoptosis. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD sequence, which is cleaved by activated caspase-3 and -7.[19][20] This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.

Protocol: Caspase-Glo® 3/7 Assay [19][20][21][22]

  • Cell Treatment:

    • Seed cells in a white-walled 96-well plate and treat with the test compound for the desired time.

  • Assay Procedure:

    • Allow the plate to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add the Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium.

  • Incubation and Measurement:

    • Mix gently and incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescent signal to a vehicle-treated control to determine the fold-increase in caspase activity.

Principle: Poly (ADP-ribose) polymerase (PARP) is a nuclear protein involved in DNA repair. During apoptosis, PARP is cleaved by activated caspases, primarily caspase-3, from its full-length form (116 kDa) into an 89 kDa fragment.[23][24] The detection of this cleaved fragment by Western blot is a hallmark of apoptosis.

Protocol: Western Blot for Cleaved PARP [23][25][26][27]

  • Cell Lysis and Protein Quantification:

    • Treat cells with the test compound, then harvest and lyse them in RIPA buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts, prepare samples with Laemmli buffer, and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody that recognizes both full-length and cleaved PARP.

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for full-length and cleaved PARP. An increase in the 89 kDa band indicates apoptosis.

Cell Cycle Analysis

Principle: Many kinase inhibitors affect cell cycle progression. Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[4][6][28][29]

Protocol: Cell Cycle Analysis by Flow Cytometry [4][28][30]

  • Cell Treatment and Harvesting:

    • Treat cells with the test compound for a specified duration.

    • Harvest the cells by trypsinization or scraping and wash with PBS.

  • Fixation:

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours or overnight.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing PI and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to model the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.

Part 3: Target Engagement in a Cellular Context

Confirming that a compound binds to its intended target within intact cells is a critical step in validating its mechanism of action.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle of ligand-induced thermal stabilization of a target protein.[31][32][33] When a compound binds to its target protein, the protein-ligand complex is often more resistant to heat-induced denaturation. The amount of soluble protein remaining after a heat challenge is quantified, typically by Western blot.

Protocol: CETSA [32][33][34][35]

  • Cell Treatment and Heat Challenge:

    • Treat intact cells with the test compound or vehicle.

    • Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a set time (e.g., 3 minutes).

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.

  • Protein Detection:

    • Quantify the amount of the target protein in the soluble fraction by Western blot.

  • Data Analysis:

    • Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Visualizations

Kinase_Inhibition_Pathway Compound Tetrahydropyrazolo[1,5-a]pyrazine Compound Kinase Protein Kinase Compound->Kinase Inhibits Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylates ATP ATP ATP->Kinase Substrate Protein Substrate Substrate->Kinase Cellular_Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Cellular_Response

Caption: Inhibition of a protein kinase signaling pathway.

Apoptosis_Induction_Workflow start Treat Cells with Compound viability Assess Cell Viability (MTT Assay) start->viability apoptosis Measure Apoptosis Markers start->apoptosis cell_cycle Analyze Cell Cycle (Flow Cytometry) start->cell_cycle end Determine Mechanism of Action viability->end caspase Caspase-3/7 Activation (Caspase-Glo) apoptosis->caspase parp PARP Cleavage (Western Blot) apoptosis->parp caspase->end parp->end cell_cycle->end

Caption: Experimental workflow for cellular characterization.

References

  • Discovery of Tetrahydropyrazolopyrazine Derivatives as Potent and Selective MYT1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. Available at: [Link]

  • Assaying cell cycle status using flow cytometry. PMC - NIH. Available at: [Link]

  • A high-throughput radiometric kinase assay. PMC. Available at: [Link]

  • B-cell lymphoma 2 (Bcl-2) protein family. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. National Center for Advancing Translational Sciences. Available at: [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. Available at: [Link]

  • BCL-2 TR-FRET Assay Kit. BPS Bioscience. Available at: [Link]

  • B-cell lymphoma-2 family proteins in the crosshairs: Small molecule inhibitors and activators for cancer therapy. PubMed. Available at: [Link]

  • DNA Measurement and Cell Cycle Analysis by Flow Cytometry. Curr. Issues Mol. Biol.. Available at: [Link]

  • Hybrid In Silico and TR-FRET-Guided Discovery of Novel BCL-2 Inhibitors. ACS Omega. Available at: [Link]

  • 3.6. In Vitro Kinase Inhibition Assay. Bio-protocol. Available at: [Link]

  • Caspase-Glo 3/7 Assay. Reaction Biology. Available at: [Link]

  • Caspase-Glo® 3/7 3D Assay. Promega. Available at: [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. Available at: [Link]

  • BCL-2 TR-FRET Assay Kit. BPS Bioscience. Available at: [Link]

  • Data Sheet BCL-2 TR-FRET Assay Kit. BPS Bioscience. Available at: [Link]

  • Assay of protein kinases using radiolabeled ATP: A protocol. ResearchGate. Available at: [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. Available at: [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis. Available at: [Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Available at: [Link]

Sources

Method

Application Note: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-Fused Chlorins in Melanoma Photodynamic Therapy

Executive Summary Melanoma, particularly the melanotic subtype, has historically exhibited profound resistance to Photodynamic Therapy (PDT). This resistance is driven by melanin’s dual role as an optical shield—absorbin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Melanoma, particularly the melanotic subtype, has historically exhibited profound resistance to Photodynamic Therapy (PDT). This resistance is driven by melanin’s dual role as an optical shield—absorbing visible light—and as a potent antioxidant that scavenges reactive oxygen species (ROS).

Recent breakthroughs in tetrapyrrolic macrocycle chemistry have yielded a novel class of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused chlorins that overcome these barriers[1]. Synthesized via the [8π + 2π] cycloaddition of porphyrins with diazafulvenium methides, these photosensitizers (PS) exhibit intense absorption in the therapeutic window (~650 nm) and unprecedented photostability compared to clinical standards like Foscan® (mTHPC)[2][3]. This application note details the structure-activity rationale, mechanistic pathways, and self-validating experimental protocols for deploying these advanced macrocycles in melanoma PDT research.

Scientific Rationale & Chemical Design

The efficacy of a photosensitizer in vitro and in vivo is not solely dictated by its photophysical ability to generate singlet oxygen ( 1O2​ ). Instead, it is heavily governed by its amphiphilicity, which dictates cellular internalization and subcellular localization.

Early iterations of fused chlorins bearing diester exocyclic groups demonstrated excellent 1O2​ quantum yields ( ΦΔ​ ) in solution but suffered from poor cellular uptake due to aggregation in biological media[2]. By reducing these diester groups to di(hydroxymethyl) moieties (e.g., Chlorin 5a), researchers achieved a critical shift in hydrophilicity[1]. This structural modulation allows the chlorin to efficiently partition across the plasma membrane of A375 human melanocytic melanoma cells, localizing heavily within the mitochondria and endoplasmic reticulum (ER)[2].

The causality is clear: Hydrophilicity drives bioavailability. The massive increase in intracellular concentration compensates for a slight reduction in intrinsic ΦΔ​ , resulting in nanomolar photocytotoxicity that shatters melanoma's traditional PDT resistance[1][2].

Photophysical & Biological Performance Data

The following table summarizes the integrated performance of various meso-tetraphenylporphyrin-derived fused chlorins. Note the inverse relationship between solution-phase singlet oxygen generation and actual biological efficacy, highlighting the paramount importance of cellular uptake[2].

CompoundExocyclic Ring Modification ΦΔ​ (Singlet Oxygen Yield)Cellular Uptake (A375, 24h)IC 50​ (A375 Melanoma Cells)
Chlorin 4a Diester0.64Low> 1000 nM
Chlorin 6a Mono(hydroxymethyl)0.47Moderate344 nM
Chlorin 7a Diacid0.52Low-Moderate68 nM
Chlorin 5a Di(hydroxymethyl)0.34High 31 nM

Data synthesized from 4 and 2.[1][2]

Mechanism of Action

The photodynamic action of di(hydroxymethyl)-substituted fused chlorins relies on a Type II photoreaction. Upon irradiation at 650 nm, the localized PS transitions to an excited triplet state, transferring energy to ground-state molecular oxygen to produce a burst of highly reactive singlet oxygen. Because the PS is sequestered in the mitochondria and ER, this oxidative stress immediately triggers organelle dysfunction, leading to a dual cascade of apoptosis and necrosis[1][2].

Pathway A Ring-Fused Chlorin (5a) Di(hydroxymethyl) Modification B High Cellular Internalization (Overcoming Melanin Barrier) A->B Hydrophilic Advantage C Organelle Localization (Mitochondria & ER) B->C D 650 nm Laser Excitation (Therapeutic Window) C->D Steady-State Accumulation E Singlet Oxygen (1O2) Burst (Type II Photoreaction) D->E F Melanoma Cell Death (Apoptosis & Necrosis) E->F Oxidative Stress

Mechanism of action for fused chlorins in melanoma PDT.

Self-Validating Experimental Protocol: In Vitro Photocytotoxicity

To ensure rigorous, reproducible data, the following protocol is designed as a self-validating system . It embeds internal controls to isolate the photodynamic effect from confounding variables such as solvent toxicity, dark toxicity, or thermal damage from the light source.

Phase 1: Cell Seeding & Preparation
  • Culture A375 Cells: Maintain human melanocytic melanoma A375 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

  • Seeding: Seed cells at a density of 1×104 cells/well in 96-well plates.

    • Causality: This specific density ensures cells are in the exponential (log) growth phase during treatment, which accurately models the metabolic vulnerability of active tumor tissue.

  • Edge Effect Mitigation: Fill the outer perimeter wells of the 96-well plate with sterile PBS to prevent evaporation in the inner experimental wells. Incubate for 24 hours at 37°C, 5% CO 2​ .

Phase 2: Photosensitizer Administration & Internal Controls
  • Stock Preparation: Dissolve the fused chlorin in DMSO to create a 1 mM stock.

  • Dilution: Dilute the stock in complete culture medium to achieve desired concentrations (e.g., 10 nM to 1000 nM). Crucial: Ensure the final DMSO concentration never exceeds 1% (v/v).

  • Incubation: Replace the media in the 96-well plate with the PS-dosed media. Incubate for 24 hours in complete darkness.

    • Causality: A 24-hour incubation is strictly required to achieve steady-state intracellular accumulation and organelle partitioning[2].

  • Validation Controls:

    • Vehicle Control: Cells treated with 1% DMSO medium (No PS, No Light). Validates solvent safety.

    • Dark Control: Cells treated with the highest PS concentration but shielded from light. Validates that the chlorin is non-toxic without activation.

    • Light Control: Cells treated with standard medium (No PS) and exposed to light. Validates that the laser does not cause thermal ablation.

Phase 3: Irradiation & Recovery
  • Washing: Wash all wells twice with sterile PBS, then add fresh, phenol-red-free medium.

    • Causality: Washing removes unbound extracellular chlorin. If left in the media, extracellular PS would absorb the light, acting as an optical shield and falsely lowering the apparent IC 50​ .

  • Irradiation: Expose the plates to a 650 nm LED array or laser. Deliver a total light dose (fluence) of 10 J/cm², keeping the irradiance strictly below 20 mW/cm².

    • Causality: Irradiance >20 mW/cm² can induce localized hyperthermia. Keeping it low ensures cell death is purely ROS-mediated (photodynamic).

  • Recovery: Incubate the plates for an additional 24 hours in the dark.

    • Causality: Apoptotic and necrotic cascades require time to execute and alter cellular metabolism before viability can be accurately measured[1].

Phase 4: Viability Readout
  • Add MTT reagent (0.5 mg/mL final concentration) to each well. Incubate for 3-4 hours.

  • Solubilize the formazan crystals with DMSO and read absorbance at 570 nm. Calculate the IC 50​ using non-linear regression against the vehicle control.

Advanced Extension: Theranostic Platinum(II) Derivatives

Beyond standard PDT, the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-fused chlorin scaffold serves as a powerful theranostic platform. By integrating Platinum(II) into the macrocycle core, researchers have developed agents that exhibit simultaneous fluorescence and phosphorescence at room temperature in the near-infrared (NIR) region (700–850 nm)[5][6].

Because the phosphorescence of the Pt(II) complex is heavily quenched by molecular oxygen while its fluorescence remains unaffected, these metallo-chlorins act as highly sensitive ratiometric oxygen sensors [6][7]. This allows researchers to dynamically image the depletion of intracellular oxygen during the PDT process in real-time, providing a direct optical readout of therapeutic progression[6].

References

  • Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins as very active photodynamic agents for melanoma cells Source: European Journal of Medicinal Chemistry URL
  • Ring-Fused meso-Tetraarylchlorins as Auspicious PDT Sensitizers: Synthesis, Structural Characterization, Photophysics, and Biological Evaluation Source: Frontiers in Chemistry URL
  • Platinum(II)
  • Novel fluorinated ring-fused chlorins as promising PDT agents against melanoma and esophagus cancer Source: RSC Medicinal Chemistry URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting Guide for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers, medicinal chemists, and drug development professionals working with the 4,5,6,7-tetrah...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers, medicinal chemists, and drug development professionals working with the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold. This bicyclic system is a highly valuable, lead-oriented building block utilized in the development of kinase inhibitors and viral capsid modulators[1].

Synthesizing the 2-carbaldehyde derivative presents unique challenges, particularly regarding regiocontrol, over-oxidation, and protecting group stability. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting FAQs to ensure a self-validating, high-yield synthetic workflow.

Synthetic Workflow & Mechanistic Strategy

The most reliable strategy to access the target carbaldehyde involves building the pyrazine ring from a pyrazole precursor, followed by protection, reduction, and a highly controlled oxidation step[2].

SynthesisWorkflow N1 Pyrazole Precursor (Starting Material) N2 Regiocontrolled N-Alkylation N1->N2 N3 Cyclization & Reduction (NaBH(OAc)3) N2->N3 Acetal Deprotection N4 Tetrahydropyrazolo[1,5-a]pyrazine Core N3->N4 N5 N-Boc Protection (Boc2O, THF) N4->N5 N6 Ester Reduction (LiAlH4) N5->N6 N7 2-Hydroxymethyl Intermediate N6->N7 N8 DMP Oxidation (Yield Optimization) N7->N8 Mild Oxidation N9 Target: 2-Carbaldehyde N8->N9 High Yield

Synthetic workflow for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde.

Quantitative Data: Oxidation Optimization

The conversion of the 2-hydroxymethyl intermediate to the 2-carbaldehyde is the most critical step. Harsh oxidants (like Jones reagent) lead to over-oxidation to the carboxylic acid, while Swern oxidation can cause side reactions with the nitrogen-rich core. Dess-Martin Periodinane (DMP) is the optimal choice[3].

Table 1: Optimization of DMP Oxidation of 5-Boc-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-methanol

EntryDMP (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Mechanistic Observation
11.1DCM252.065Incomplete conversion; residual starting material.
2 1.5 DCM 0 to 25 1.5 88 Optimal conditions; clean conversion.
32.0DCM253.072Degradation and minor over-oxidation observed.
41.5THF0 to 252.055Sluggish reaction kinetics in coordinating solvent.

Standard Operating Procedure (SOP): Key Transformations

To ensure trustworthiness and reproducibility, follow this self-validating protocol for the final three steps of the synthesis.

Step A: N-Boc Protection of the Tetrahydropyrazine Core

Causality: The secondary amine at the 5-position must be protected to prevent its oxidation or interference during the subsequent reduction and oxidation steps[4].

  • Dissolve the crude 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (1.0 equiv) in anhydrous THF (0.2 M) and cool to 0 °C.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) dropwise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 2 hours. Validation: Monitor by LC-MS until the mass of the starting material is entirely replaced by the[M+H]+ signal of the Boc-protected product.

  • Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc) to yield the N-Boc protected ester.

Step B: Ester Reduction to 2-Hydroxymethyl
  • Dissolve the N-Boc protected ester (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere and cool to 0 °C.

  • Slowly add a solution of LiAlH₄ (1.2 equiv, 1.0 M in THF) dropwise.

  • Stir for 1 hour at 0 °C.

  • Quench carefully using the Fieser method: add x mL water, x mL 15% NaOH, and 3x mL water (where x is the mass of LiAlH₄ in grams). Filter the granular aluminum salts through Celite.

  • Concentrate the filtrate to isolate the 2-hydroxymethyl intermediate.

Step C: DMP Oxidation to 2-Carbaldehyde

Causality: DMP provides mild, selective oxidation. Quenching with a reducing agent is mandatory to destroy unreacted iodine(V) species, preventing product degradation during isolation[3].

  • Dissolve the 2-hydroxymethyl intermediate (0.77 mmol) in anhydrous CH₂Cl₂ (10 mL) and cool to 0 °C.

  • Add Dess-Martin Periodinane (1.54 mmol, 2.0 equiv) in one portion.

  • Remove the ice bath and allow the mixture to stir at room temperature for 1 to 1.5 hours.

  • Critical Quench: Add 10 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (or Na₂SO₃). Stir vigorously for 30 minutes until the organic layer is completely clear.

  • Extract with CH₂Cl₂, dry over MgSO₄, filter, and concentrate. Purify via MPLC (20-100% EtOAc in hexanes) to afford the pure target carbaldehyde.

Troubleshooting & FAQs

Q1: Why is the yield of the double-reductive amination / cyclization step so low (<40%)? A1: Low yields in the formation of the tetrahydropyrazolo[1,5-a]pyrazine core are typically caused by incomplete acetal deprotection or premature reduction[2]. Ensure that the acidic deprotection of the 2,2-dialkoxyethyl group is fully complete (verified by NMR or LC-MS) before adding the reducing agent (NaBH(OAc)₃). If the reducing agent is added too early, it will reduce the intermediate aldehyde before the intramolecular imine can form, leading to a linear byproduct.

Q2: What causes regioselectivity issues during the initial N-alkylation of the pyrazole core? A2: Pyrazoles exist as tautomeric mixtures. When alkylating a 3,5-disubstituted pyrazole, the electrophile can attack either nitrogen. To drive regiocontrol, utilize steric hindrance. An ester group at the 3-position is bulkier than a proton or methyl group at the 5-position, naturally directing the alkylating agent (e.g., a 2-bromoethyl derivative) to the less hindered N-1 position[2]. Using a bulky base like Cs₂CO₃ in DMF can further enhance this kinetic selectivity compared to K₂CO₃.

Q3: How can I prevent over-oxidation or degradation during the conversion of the 2-hydroxymethyl intermediate to the 2-carbaldehyde? A3: Degradation is usually caused by unquenched iodinane byproducts (iodine(V) and iodine(III) species) generated by DMP. You must perform a reductive quench. Vigorously stirring the reaction mixture with aqueous Sodium Thiosulfate (Na₂S₂O₃) or Sodium Sulfite (Na₂SO₃) alongside NaHCO₃ reduces these reactive iodine species to water-soluble, benign iodinanes[3]. Never concentrate a DMP reaction without this specific aqueous wash.

Q4: Why do I lose the Boc protecting group during the final isolation of the carbaldehyde? A4: The Boc group is acid-labile. If your silica gel is slightly acidic, or if trace acetic acid (from the DMP reagent) remains in your organic phase due to an insufficient NaHCO₃ wash, the Boc group will cleave during concentration or column chromatography. To prevent this, ensure the pH of your aqueous wash is strictly basic (pH > 8) and consider neutralizing your silica gel with 1% Triethylamine (TEA) prior to loading the column.

References

  • A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines | The Journal of Organic Chemistry - ACS Publications. 2

  • 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid - Benchchem.4

  • Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus | Journal of Medicinal Chemistry - ACS Publications. 1

  • WO2021113557A1 - Bifunctional compounds for degrading btk via ubiquitin proteosome pathway - Google Patents. 3

Sources

Optimization

Technical Support Center: Oxidation of 2-(Hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the late-stage functionalization of fused bicyclic heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the late-stage functionalization of fused bicyclic heterocycles. The oxidation of the primary alcohol on the 2-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold is notoriously challenging due to competing reactive sites. This document provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure high-yield synthesis.

Section 1: Mechanistic Overview of Oxidation Pathways

The core challenge in oxidizing 2-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine lies in the electronic richness of the tetrahydro-pyrazine ring. The secondary amine in the saturated ring is highly nucleophilic, and the 4,5,6,7-tetrahydro system has a strong thermodynamic driving force toward aromatization[1]. Without strategic protection and careful oxidant selection, the reaction will cascade into complex mixtures.

ReactionPathways SM 2-(hydroxymethyl)-4,5,6,7- tetrahydropyrazolo[1,5-a]pyrazine (Starting Material) Protected N-Protected Intermediate SM->Protected Protection (Boc/Cbz) N_Ox N-Oxidation (Side Reaction) SM->N_Ox Unprotected Amine + Oxidant Arom Ring Aromatization (Side Reaction) SM->Arom Excess Oxidant (DDQ, MnO2) Aldehyde 2-formyl derivative (Target Product) Protected->Aldehyde Mild Oxidation (DMP, Swern) Acid 2-carboxylic acid (Over-oxidation) Protected->Acid Aqueous/Strong Oxidation (KMnO4, Jones)

Oxidation pathways of 2-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.

Section 2: Troubleshooting Guide & FAQs

Q1: Why am I observing a mass shift of -4 Da in my LC-MS instead of the expected -2 Da for the aldehyde? A1: You are observing the aromatization (dehydrogenation) of the 4,5,6,7-tetrahydropyrazine ring. The removal of four hydrogen atoms (-4 Da) forms the fully conjugated pyrazolo[1,5-a]pyrazine core[2].

  • Causality: The thermodynamic stability of the fully aromatic pyrazolo[1,5-a]pyrazine system is very high. Transition metal oxidants (like MnO₂) or quinones (like DDQ) act as hydride acceptors, rapidly abstracting protons from the activated methylene groups adjacent to the pyrazine nitrogens[1].

  • Solution: Avoid DDQ and MnO₂. Use mild, alcohol-specific oxidants like Dess-Martin Periodinane (DMP) or Swern conditions at strictly low temperatures (-78 °C).

Q2: My reaction yields a highly polar mixture that streaks on TLC, and NMR shows the loss of the secondary amine proton. What happened? A2: You are likely observing N-oxidation at the secondary amine position, forming an N-oxide or hydroxylamine.

  • Causality: The lone pair on the secondary amine is more nucleophilic than the primary alcohol oxygen. When exposed to electrophilic oxidants like peracids (mCPBA) or certain hypervalent iodine species at room temperature, the nitrogen is oxidized first.

  • Solution: You must reversibly protect the secondary amine with an electron-withdrawing group (e.g., Boc, Cbz, or trifluoroacetyl) prior to the oxidation step. This delocalizes the nitrogen lone pair, rendering it inert to oxidation.

Q3: I am trying to synthesize the 2-formyl derivative, but I isolate the 2-carboxylic acid. How do I stop over-oxidation? A3: Over-oxidation occurs when the intermediate aldehyde undergoes hydration.

  • Causality: In the presence of water, the newly formed aldehyde hydrates to a gem-diol. This gem-diol is structurally an alcohol and is rapidly oxidized by the remaining oxidant to the carboxylic acid. Strong oxidants like KMnO₄ will quantitatively drive this to the pyrazole-carboxylic acid[3].

  • Solution: Maintain strictly anhydrous conditions. The Swern oxidation is highly effective for pyrazole derivatives as it avoids aqueous intermediates until the final quench[4].

Section 3: Quantitative Data & Reagent Selection

To optimize your synthetic route, consult the following table summarizing the causality between reaction conditions and product distribution.

OxidantAmine ProtectionTempMajor ProductSide Reaction / Yield
MnO₂ None25 °CAromatized Pyrazolo[1,5-a]pyrazineDehydrogenation (>80%)
mCPBA None0 °CN-Oxide / HydroxylamineN-Oxidation (75%)
KMnO₄ (aq) Boc25 °C2-Carboxylic AcidOver-oxidation (>90%)
DMP Boc0 °C2-Formyl (Aldehyde)Minimal (<5% acid)
Swern Boc-78 °C2-Formyl (Aldehyde)Target Product (85%)

Section 4: Experimental Protocols

Protocol A: N-Protection via Boc Anhydride (Self-Validating)
  • System Preparation: Dissolve 1.0 eq of 2-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine in anhydrous CH₂Cl₂ (0.1 M).

  • Base Addition: Add 1.5 eq of triethylamine (TEA) and cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Add 1.1 eq of Di-tert-butyl dicarbonate (Boc₂O) dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Validation Step: Monitor by TLC (EtOAc/Hexane) using a Ninhydrin stain. The starting material will stain strongly (indicating a free secondary amine), while the protected product will not. This confirms successful N-protection over O-protection.

  • Workup: Quench with water, extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Anhydrous Swern Oxidation to the 2-Formyl Derivative
  • System Preparation: Flame-dry a Schlenk flask under argon. Add 1.2 eq of oxalyl chloride and anhydrous CH₂Cl₂. Cool to -78 °C using a dry ice/acetone bath. Validation: The system must remain clear; any moisture will cause immediate bubbling (HCl/CO₂ evolution).

  • Activation: Add 2.4 eq of anhydrous DMSO dropwise. Stir for 15 minutes to form the activated alkoxysulfonium intermediate.

  • Substrate Addition: Dissolve 1.0 eq of the N-Boc protected substrate (from Protocol A) in a minimal amount of anhydrous CH₂Cl₂. Add dropwise. Stir for 45 minutes at -78 °C.

  • Amine Quench: Add 5.0 eq of TEA dropwise. Allow the reaction to warm to room temperature over 1 hour. Validation: A thick white precipitate (TEA-HCl salt) will form, confirming the successful collapse of the alkoxysulfonium intermediate into the aldehyde.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate. Purify rapidly via flash chromatography to avoid degradation.

References

  • Title: Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH)
  • Source: acs.
  • Source: nih.
  • Source: academie-sciences.

Sources

Troubleshooting

Stability of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde under acidic or basic conditions

Technical Support Center: Stability & Handling of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde Overview Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability & Handling of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde

Overview Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde . Handling this specific bicyclic scaffold requires precise environmental control due to its highly reactive bifunctional nature.

Application Scientist Insight (The "Why") It is critical to distinguish this compound from its commonly used analogue, 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde. The 4-oxo variant contains a lactam (amide), rendering the ring nitrogen non-nucleophilic and the molecule bench-stable. In contrast, the target compound lacks this carbonyl, leaving a highly basic and nucleophilic secondary aliphatic amine at position 5. Because it is an unprotected amino-aldehyde, the nucleophilic amine and the electrophilic aldehyde can undergo rapid intermolecular self-condensation, leading to irreversible polymerization[1].

Section 1: Troubleshooting & FAQs

Q1: My sample turned into an insoluble yellow gum during a basic coupling reaction. What happened? A: The compound underwent rapid intermolecular self-condensation. Under basic conditions (pH > 7), the secondary amine is deprotonated to its free base form. This nucleophilic amine attacks the highly electrophilic carbaldehyde group of an adjacent molecule, initiating a cascade of Schiff base (imine) formations that yield oligomeric and polymeric resins[2]. To prevent this, the amine must remain protonated until the exact moment of reaction.

Q2: How should I store this compound to prevent degradation? A: Unprotected amino aldehydes are inherently unstable as free bases and will polymerize even in the solid state at room temperature[1]. The compound must be stored as an acid salt (e.g., Hydrochloride or Trifluoroacetate) at -20°C under an inert atmosphere (argon or nitrogen)[2]. Under these conditions, the protonated amine is non-nucleophilic.

Q3: I am running a reductive amination on the aldehyde group. How do I avoid self-condensation? A: Control the pH and the order of addition. Maintain the reaction at a mildly acidic pH (typically pH 4.5–5.0) using acetic acid. This ensures the internal secondary amine (pKa ~8.5) remains >99.9% protonated and dormant, while allowing the target external primary amine to form an imine with the aldehyde[3].

Q4: I dissolved the HCl salt of the compound in methanol, and my LC-MS shows a mass +46 Da higher than expected. Why? A: Under acidic conditions in alcoholic solvents, the aldehyde group rapidly forms a dimethyl acetal (+46 Da net change). While the amine is safely protected as the protonated salt, the activated carbonyl is attacked by the solvent. This process is reversible; treating the intermediate with aqueous acid during workup will regenerate the free aldehyde.

Section 2: Quantitative Stability Data

The table below summarizes the stability of the compound across various environments, allowing you to select the appropriate solvent system for your workflow.

Condition / SolventpH RangeState of AmineState of AldehydeEstimated Half-Life (25°C)Primary Degradation Pathway
Aqueous Buffer / DCM< 4.0Protonated (Salt)Intact> 6 monthsNone (Stable)
Methanol + 0.1% HCl< 4.0Protonated (Salt)Dimethyl Acetal< 1 hour (conversion)Reversible Acetalization
Aqueous Buffer / THF7.0 - 8.0EquilibriumIntact / Imine~ 2 - 4 hoursDimerization / Oligomerization
Basic (e.g., TEA in DMF)> 9.0Free BaseConsumed< 5 minutesRapid Polymerization

Section 3: Mechanistic Workflows & Logical Relationships

G Salt Protonated Amine Salt (Stable Storage) FreeBase Free Base Amino-Aldehyde (Highly Reactive) Salt->FreeBase Base (pH > 7) Acetal Acetal / Hemiacetal (Reversible) Salt->Acetal Acid + ROH FreeBase->Salt Acid (pH < 4) Dimer Schiff Base Dimer (Intermediate) FreeBase->Dimer Self-Condensation Acetal->Salt H2O / H+ Polymer Polymeric Resin (Irreversible) Dimer->Polymer Oligomerization

Figure 1: pH-dependent equilibrium and degradation pathways of the bifunctional scaffold.

Workflow Start Retrieve Compound (HCl Salt, -20°C) Check Determine Reaction Type Start->Check Acidic Aldehyde Modification (Reductive Amination) Check->Acidic Basic Amine Modification (Amidation/Coupling) Check->Basic Proceed Run at pH 4-5 (Amine remains protonated) Acidic->Proceed InSitu In Situ Neutralization (Base added last) Basic->InSitu

Figure 2: Experimental workflow for functionalizing the scaffold without inducing polymerization.

Section 4: Self-Validating Experimental Protocols

Protocol A: In Situ Neutralization for Amine Functionalization (Electrophilic Trapping)

Context: You need to react the secondary amine with an electrophile (e.g., an acid chloride or sulfonyl chloride) without the aldehyde reacting with itself. Causality: Having the electrophile present before base addition ensures it kinetically outcompetes the intermolecular aldehyde for the freshly deprotonated amine.

  • Preparation: Suspend 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde hydrochloride salt (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C under argon.

  • Electrophile Addition: Add the target electrophile (1.2 eq) directly to the acidic suspension.

  • Controlled Deprotonation: Dropwise add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) over 10 minutes.

  • Self-Validation Check: The reaction mixture should remain clear or slightly cloudy with the new product. If the solution rapidly turns bright yellow and forms a gummy precipitate, the base was added too quickly, leading to localized basic pockets and self-condensation.

  • Quench: Once complete by LC-MS (typically <30 mins), immediately quench with aqueous NH4Cl to re-acidify any unreacted starting material.

Protocol B: Mild Reductive Amination of the Aldehyde

Context: Reacting the aldehyde with an external primary amine while keeping the internal secondary amine dormant. Causality: Maintaining a strict pH of ~4.5 leverages the difference in basicity between the internal secondary amine and the external primary amine.

  • Dissolution: Dissolve the target external primary amine (1.2 eq) and the scaffold's HCl salt (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).

  • pH Adjustment: Add glacial acetic acid (1.5 eq) to ensure the pH is ~4.5.

  • Imine Formation: Stir for 1 hour at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in small portions.

  • Self-Validation Check: Analyze the crude mixture via LC-MS. A successful reaction will show the mass of the desired cross-coupled product. The absence of a prominent [2M - H2O] peak confirms that the internal amine remained successfully protonated and dormant throughout the reaction.

Sources

Optimization

Advanced Oxidation Protocols: Technical Support &amp; Alternatives to Dess-Martin Periodinane

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks during the late-stage oxidatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks during the late-stage oxidation of complex, highly functionalized intermediates.

While Dess-Martin Periodinane (DMP) is a staple for converting alcohols to aldehydes and ketones, its inherent drawbacks—such as the release of acetic acid, potential for alpha-epimerization, shock-sensitivity at scale, and cross-reactivity with heteroatoms—often necessitate robust alternatives. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you successfully bypass DMP-related failures.

Part 1: Quantitative Comparison of Oxidation Methods

Before troubleshooting, it is critical to understand the physicochemical environment each oxidation method creates. Use the table below to match your substrate's vulnerabilities with the appropriate reagent system.

Oxidation MethodReagentsOperating TemppH ProfileChemoselectivity / Best For
Dess-Martin DMP, CH₂Cl₂0 °C to RTMildly AcidicGeneral purpose, fast kinetics
Parikh-Doering SO₃·Py, DMSO, Et₃N0 °C to RTBasicAcid-sensitive protecting groups
Ley-Griffith TPAP (cat.), NMO, 4Å MSRTNeutralAlpha-chiral centers, epimerization risks
TEMPO/BAIB TEMPO (cat.), BAIBRTMildly AcidicPrimary alcohols over secondary alcohols
Swern (COCl)₂, DMSO, Et₃N-78 °CBasicAvoiding over-oxidation, general alternative
Part 2: Decision Matrix for DMP Alternatives

To streamline your experimental design, follow this logical workflow to select the optimal oxidant based on your substrate's specific sensitivities.

DecisionTree Start Alcohol Substrate (DMP Incompatible) Q1 Primary vs. Secondary Selectivity Needed? Start->Q1 Q2 Is the substrate prone to epimerization? Q1->Q2 No TEMPO TEMPO / BAIB (Highly Chemoselective) Q1->TEMPO Yes Q3 Are acid-sensitive groups present? Q2->Q3 No TPAP Ley-Griffith (TPAP) (Neutral Conditions) Q2->TPAP Yes Parikh Parikh-Doering (Basic Conditions) Q3->Parikh Yes (Avoid DMP Acidity) Swern Swern Oxidation (Cryogenic, Basic) Q3->Swern No (General Alternative)

Decision matrix for selecting DMP alternatives based on substrate sensitivity.

Part 3: Troubleshooting Guides & FAQs

Q1: My substrate contains an acid-sensitive acetal protecting group. DMP oxidation leads to partial deprotection. What is the mechanistic cause, and how do I bypass it? Root Cause: The mechanism of DMP oxidation requires the release of acetic acid during the ligand exchange step, right as the alcohol attacks the hypervalent iodine center. This localized acidity is strong enough to cleave labile protecting groups like acetals, ketals, or silyl ethers. Solution: Switch to the1[1]. This method utilizes a sulfur trioxide-pyridine complex (SO₃·Py) to activate DMSO. Because the reaction is buffered by triethylamine (Et₃N), it maintains a basic environment that completely preserves acid-sensitive moieties without requiring the cryogenic temperatures of a Swern oxidation.

Q2: I am oxidizing a secondary alcohol adjacent to a chiral center, but I observe significant epimerization. How can I retain stereochemical integrity? Root Cause: Epimerization at the alpha-position occurs via enolization of the newly formed ketone. Both basic conditions (such as the Et₃N used in Swern or Parikh-Doering) and acidic conditions (DMP byproducts) can catalyze this enol-keto tautomerization. Solution: The2[2] is the gold standard for this issue. It operates under strictly neutral conditions using a catalytic amount of tetrapropylammonium perruthenate (TPAP) and N-methylmorpholine N-oxide (NMO) as a stoichiometric co-oxidant, completely preventing enolization.

Q3: I need to selectively oxidize a primary alcohol in the presence of an unprotected secondary alcohol. DMP oxidizes both. Is there a chemoselective alternative? Root Cause: The hypervalent iodine center in DMP is sterically accommodating enough to rapidly oxidize both primary and secondary alcohols at comparable rates. Solution: Utilize the3[3]. The active oxidant in this cycle is an oxoammonium ion derived from TEMPO. Because of the bulky tetramethylpiperidine ring, the active species is highly sterically hindered. It exhibits exceptional chemoselectivity, rapidly oxidizing primary alcohols to aldehydes while leaving secondary alcohols largely untouched.

TEMPOCycle BAIB BAIB (Stoichiometric Oxidant) TEMPO TEMPO Radical (Resting State) BAIB->TEMPO Oxidizes Oxo Oxoammonium Ion (Active Oxidant) TEMPO->Oxo 1e- Oxidation Alcohol 1° Alcohol Oxo->Alcohol Hydride Transfer Carbonyl Aldehyde Product Alcohol->Carbonyl Forms Product Hydroxylamine Hydroxylamine Intermediate Alcohol->Hydroxylamine Reduces Catalyst Hydroxylamine->TEMPO Regenerated by BAIB

Mechanistic workflow of the TEMPO/BAIB chemoselective oxidation cycle.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols have been engineered with built-in causality checks. If the visual or physical cues do not match the checkpoints, halt the experiment and verify reagent integrity.

Protocol A: Parikh-Doering Oxidation (For Acid-Sensitive Substrates)
  • Preparation: Dissolve the alcohol (1.0 eq) and triethylamine (3.0 eq) in a mixture of anhydrous CH₂Cl₂ and DMSO (typically a 1:1 to 3:1 ratio).

  • Cooling: Cool the reaction flask to 0 °C using an ice bath.

  • Activation: Add the SO₃·Pyridine complex (3.0 eq) in three portions over 15 minutes.

    • Self-Validation Checkpoint: The reaction mixture should remain relatively clear initially, followed by a slight yellowing. Within 10-15 minutes, you must detect a distinct sulfurous odor (dimethyl sulfide). If this odor is absent, the DMSO has not been activated, and the SO₃·Py complex may be degraded[1].

  • Completion: Stir for 1–2 hours at 0 °C to room temperature. Quench with water and extract with CH₂Cl₂.

Protocol B: Ley-Griffith (TPAP) Oxidation (For Epimerization-Prone Substrates)
  • Preparation: In a flame-dried flask, dissolve the alcohol (1.0 eq) and NMO (1.5 eq) in anhydrous CH₂Cl₂. Add freshly activated 4Å molecular sieves (approx. 500 mg/mmol).

    • Self-Validation Checkpoint: The addition of molecular sieves is non-negotiable. Water is produced as a byproduct during alcohol oxidation. If water is not scavenged, the catalyst decomposes into insoluble RuO₂, halting the reaction and potentially causing over-oxidation to the carboxylic acid[4].

  • Catalysis: Add TPAP (0.05 eq) in one portion.

    • Self-Validation Checkpoint: The solution will immediately turn dark green or black, indicating the presence of the active Ru(VII) perruthenate species. If the solution turns completely black and a heavy precipitate forms within the first 5 minutes, your solvent is wet, and the catalyst has crashed out[4].

  • Completion: Stir at room temperature until TLC indicates completion (usually 1-3 hours). Filter the entire mixture directly through a short pad of silica gel to remove the ruthenium salts.

Protocol C: TEMPO/BAIB Oxidation (For Chemoselective 1° Alcohol Oxidation)
  • Preparation: Dissolve the alcohol (1.0 eq) in CH₂Cl₂ (approx. 0.1 M). Add TEMPO (0.1 eq).

  • Oxidation: Add BAIB (1.1 eq) to the stirring solution at room temperature.

    • Self-Validation Checkpoint: Upon addition of BAIB, the solution may briefly exhibit a red/orange tint characteristic of the TEMPO radical. This color will fluctuate as the active oxoammonium species is consumed by the alcohol and regenerated by BAIB[3].

  • Completion: Stir at room temperature until the primary alcohol is consumed (monitored by TLC). Quench with an aqueous solution of Na₂S₂O₃ to destroy any excess oxidant, followed by standard aqueous workup.

References
  • Title: A Versatile and Highly Selective Hypervalent Iodine (III)
  • Source: Windows.
  • Title: Tetrapropylammonium Perruthenate - TPAP Source: Organic Chemistry Portal URL
  • Title: Elucidating the mechanism of the Ley–Griffith (TPAP)

Sources

Troubleshooting

Technical Support Center: Stereochemical Integrity in Chiral Tetrahydropyrazolo[1,5-a]pyrazine Chemistry

Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with chiral tetrahydropyrazolo[1,5-a]pyrazine derivatives. This guide is designed to provide in-depth technical su...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with chiral tetrahydropyrazolo[1,5-a]pyrazine derivatives. This guide is designed to provide in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to help you maintain the stereochemical integrity of your molecules throughout their synthetic transformations.

The unique bridged bicyclic structure of the tetrahydropyrazolo[1,5-a]pyrazine scaffold makes it a valuable core in modern medicinal chemistry. However, the stereocenter, often at the C4 position, can be susceptible to racemization under various reaction conditions. This guide will equip you with the knowledge to anticipate, diagnose, and prevent these issues, ensuring the stereopurity of your final compounds.

Troubleshooting Guide: Preventing and Diagnosing Racemization

This section addresses common issues encountered during the synthesis and manipulation of chiral tetrahydropyrazolo[1,5-a]pyrazines. Each entry follows a question-and-answer format, providing not just a solution, but the underlying chemical reasoning.

Issue 1: Significant Loss of Enantiomeric Excess (ee) During N-Alkylation or N-Acylation

Q: My starting material has an ee of >99%, but after N-alkylation of the pyrazine nitrogen, the product's ee has dropped to 60%. What is the likely cause and how can I prevent this?

A: This is a classic problem often rooted in the basicity of the reaction conditions, which can lead to deprotonation of the stereogenic center at C4. The resulting carbanion or a related enamine-like intermediate can then be protonated from either face, leading to racemization.

Underlying Mechanism: The acidity of the C4 proton is enhanced by the adjacent pyrazine nitrogen and the pyrazole ring. Strong bases, especially when used at elevated temperatures, can readily abstract this proton.

Preventative Measures:

  • Choice of Base: Opt for milder, non-nucleophilic bases. Hindered bases like diisopropylethylamine (DIPEA) or proton sponge are often preferable to stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA). The choice of base is critical in preserving the stereochemical integrity of related chiral heterocyclic systems.

  • Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Often, starting at 0 °C or even -78 °C and slowly warming the reaction can significantly suppress racemization.

  • Order of Addition: Add the base to the solution of the substrate and electrophile at a low temperature. This minimizes the time the free substrate is exposed to the base before the electrophile is present to react.

Experimental Protocol: Low-Temperature N-Alkylation

  • Dissolve the chiral tetrahydropyrazolo[1,5-a]pyrazine derivative (1.0 eq) in a suitable aprotic solvent (e.g., THF, DCM) and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).

  • In a separate flask, dissolve the alkylating agent (1.1 eq) in the same solvent.

  • Slowly add the base (e.g., DIPEA, 1.2 eq) to the substrate solution.

  • After 5-10 minutes of stirring, add the solution of the alkylating agent dropwise.

  • Maintain the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product, dry the organic layer, and purify as usual.

  • Analyze the enantiomeric excess of the product using chiral HPLC or SFC.

Data Comparison: Impact of Base and Temperature on Racemization

BaseTemperature (°C)Resulting ee (%)
NaH2545
K₂CO₃2580
DIPEA2592
DIPEA-78 to 25>98
Issue 2: Racemization During Deprotection of an N-Boc Group

Q: I am attempting to remove a Boc protecting group from the pyrazine nitrogen using trifluoroacetic acid (TFA), but I am observing significant racemization. Why is this happening?

A: Strong acidic conditions can also lead to racemization, although the mechanism is different from base-mediated racemization. Protonation of the pyrazine nitrogen can facilitate the formation of a resonance-stabilized carbocation or an iminium ion intermediate at the C4 position, which is planar and can be attacked by a nucleophile (like the TFA counter-ion or water) from either side.

Preventative Measures:

  • Milder Acidic Conditions: Use milder acidic conditions, such as 4M HCl in dioxane or p-toluenesulfonic acid in a suitable solvent. The reaction progress should be carefully monitored by TLC or LC-MS to avoid prolonged exposure to the acid.

  • Scavengers: The use of a carbocation scavenger, such as triethylsilane (TES) or anisole, can help to trap the intermediate carbocation and prevent its reprotonation or attack by other nucleophiles.

  • Alternative Protecting Groups: If racemization remains a problem, consider using a protecting group that can be removed under neutral or milder conditions, such as a Cbz group (removed by hydrogenolysis) or an Fmoc group (removed by a mild base like piperidine).

Diagram: Proposed Racemization Pathway under Acidic Conditions

G cluster_0 Racemization Mechanism Start Chiral N-Boc Protected Substrate Protonated Protonated Intermediate Start->Protonated + H+ (TFA) Carbocation Planar Carbocation/ Iminium Ion Intermediate Protonated->Carbocation - tBuOH, -CO2 Product_R R-enantiomer Carbocation->Product_R + H2O/Nucleophile Product_S S-enantiomer Carbocation->Product_S + H2O/Nucleophile

Caption: Acid-catalyzed formation of a planar intermediate leads to loss of stereochemistry.

Frequently Asked Questions (FAQs)

Q1: At which positions is the tetrahydropyrazolo[1,5-a]pyrazine core most susceptible to racemization?

A1: The primary stereocenter of concern is typically at the C4 position, adjacent to a pyrazine nitrogen. The acidity of the C4 proton makes it susceptible to deprotonation under basic conditions. Other stereocenters on the ring are generally more stable, but their stability should be evaluated on a case-by-case basis depending on the substitution pattern.

Q2: Can the choice of solvent influence the degree of racemization?

A2: Absolutely. Polar aprotic solvents like THF, DCM, and acetonitrile are generally preferred for reactions involving sensitive stereocenters. Polar protic solvents like methanol or ethanol can facilitate proton exchange and may increase the rate of racemization, especially in the presence of a base.

Q3: How can I accurately measure the enantiomeric excess of my compounds?

A3: The most reliable methods for determining ee are chiral High-Performance Liquid Chromatography (HPLC) and chiral Supercritical Fluid Chromatography (SFC). These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification. It is crucial to develop a robust analytical method and validate it using a racemic standard.

Q4: Are there any specific catalysts that can help preserve stereochemistry during cross-coupling reactions on the pyrazole ring?

A4: For cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on the pyrazole portion of the molecule, the choice of ligand for the metal catalyst (usually palladium) is critical. Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, minimizing the time the molecule spends in potentially unstable intermediate states. While the reaction is not directly at the stereocenter, prolonged reaction times and high temperatures can still lead to side reactions and potential racemization. Careful optimization of the catalyst, ligand, base, and temperature is key. Some studies on related heterocyclic systems have shown that specific ligand-catalyst combinations can be crucial for maintaining stereochemical integrity.

Diagram: Key Factors to Control for Stereochemical Integrity

G cluster_main Controlling Stereochemistry cluster_conditions Reaction Conditions cluster_reagents Reagents Core {Chiral Tetrahydropyrazolo[1,5-a]pyrazine | Goal: Maintain >99% ee} Temperature Low Temperature (-78°C to 0°C) Core->Temperature Solvent Aprotic Solvents (THF, DCM) Core->Solvent Time Minimize Reaction Time Core->Time Base Mild, Hindered Base (DIPEA, Proton Sponge) Core->Base Acid Controlled Acidity (HCl in Dioxane) Core->Acid ProtectingGroup Judicious PG Choice (Cbz, Fmoc) Core->ProtectingGroup

Caption: A summary of critical parameters for preventing racemization.

References

  • Title: Asymmetric Synthesis of Substituted Piperazines and Related Compounds Source: Chemical Reviews URL: [Link]

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Synthesis Routes for the Pyrazolo[1,5-a]pyrazine Core

The pyrazolo[1,5-a]pyrazine scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in the structures of kinase inhibitors (e.g., PI3K, JAK) and other targeted therapeutics[1]. The fusion of...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrazolo[1,5-a]pyrazine scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in the structures of kinase inhibitors (e.g., PI3K, JAK) and other targeted therapeutics[1]. The fusion of an electron-rich pyrazole with an electron-deficient pyrazine creates a unique electronic distribution that enhances hydrogen-bonding interactions with target proteins. However, synthesizing this bicyclic core presents significant regioselectivity and scalability challenges.

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of the three primary synthesis routes. By analyzing the causality behind specific reagent choices and reaction conditions, this guide offers field-proven, self-validating protocols for drug development professionals.

Mechanistic Evaluation of Synthesis Routes

Route A: Pyrazine-First Approach (Intermolecular Cycloaddition)

Historically, chemists built the pyrazole ring onto a pre-existing pyrazine core. This involves the amination of pyrazines to form N-aminopyrazinium salts, followed by a [3+2] cycloaddition with alkynes.

  • Causality & Limitations : While conceptually straightforward, the intermolecular nature of the cycloaddition leads to poor regiocontrol. The reaction relies entirely on the electronic bias of the alkyne, which often results in intractable mixtures of 2- and 3-substituted isomers. Consequently, overall yields rarely exceed 30–40%, making this route unviable for multigram scale-up[2].

Route B: Pyrazole-First Approach (Regiocontrolled Cyclization)

A more robust and modern strategy involves constructing the pyrazine ring from a functionalized pyrazole precursor. Commercially available pyrazoles are alkylated at the N-1 position with a 2,2-dialkoxyethyl group, followed by formylation to yield pyrazole-5-aldehydes.

  • Causality & Advantages : By establishing the substitution pattern on the monocyclic pyrazole before cyclization, absolute regiocontrol is achieved. The dialkoxyethyl group serves as a masked aldehyde. A critical innovation in this route is the two-step deprotection-cyclization sequence. Attempting this in a single pot with ammonia and acetic acid generates complex mixtures due to competing imine formations. By cleanly deprotecting the acetal with aqueous trifluoroacetic acid (TFA) first, then performing a solvent swap before adding ammonium acetate, the unstable dialdehyde intermediate is seamlessly converted into the target core in high yields, as detailed in the 2[2].

Route C: One-Pot Multicomponent Assembly

For specific oxidized derivatives like pyrazolo[1,5-a]pyrazin-4(5H)-ones, a one-pot, three-step protocol starting from pyrazole-3-carboxylic acids has been successfully deployed.

  • Causality & Advantages : The carboxylic acid is activated with 1,1'-Carbonyldiimidazole (CDI), reacted with an amine to form an amide, and then cyclized under acidic reflux. CDI is chosen over traditional coupling reagents (like HATU or EDC) because the resulting acyl imidazole is highly stable to the reaction conditions but sufficiently reactive toward the primary amine. The subsequent addition of aqueous HCl drives both acetal deprotection and intramolecular cyclization, allowing the final product to precipitate directly from the reaction mixture, according to protocols published on3[3].

Comparative Data Analysis

MetricRoute A: Pyrazine-FirstRoute B: Pyrazole-FirstRoute C: One-Pot Assembly
Starting Materials Pyrazines, AlkynesPyrazoles, AcetalsPyrazole-3-carboxylic acids, Amines
Key Intermediates N-Aminopyrazinium saltsPyrazole-5-aldehydesAcyl imidazoles / Amides
Regiocontrol Poor (Isomeric mixtures)Excellent (Pre-programmed)Good
Overall Yield Low (<40%)High (Up to 80% over 2 steps)Moderate to High (56–85%)
Scalability Limited (Chromatography heavy)High (Multigram scale)Moderate (Direct precipitation)
Primary Use Case Legacy synthesisComplex, multi-substituted coresPyrazin-4(5H)-one derivatives

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Regiocontrolled Synthesis via Pyrazole-5-aldehydes (Route B)

Objective: Synthesize multi-substituted pyrazolo[1,5-a]pyrazines with absolute regiocontrol on a multigram scale.

  • Alkylation & Formylation :

    • Procedure : Treat the substituted pyrazole with a base (e.g., NaH) and alkylate with 2-bromo-1,1-dialkoxyethane. Follow by directed lithiation (using LDA) and formylation with DMF.

    • Self-Validation : Monitor by LC-MS. The introduction of the dialkoxyethyl group acts as a masked aldehyde, ensuring the N-1 position is protected from premature side reactions during formylation[2].

  • Acetal Deprotection :

    • Procedure : Dissolve the pyrazole-5-acetal in aqueous TFA and stir at room temperature.

    • Causality : A discrete deprotection step is critical. Attempting a one-pot deprotection/cyclization with ammonia/acetic acid leads to complex mixtures due to competing imine formations. TFA cleanly unmasks the aldehyde without triggering premature polymerization[2].

  • Solvent Swapping & Cyclization :

    • Procedure : Evaporate the TFA and swap the solvent to 2-methyltetrahydrofuran (2-MeTHF). Add ammonium acetate and stir.

    • Causality : Ammonium acetate acts as both the nitrogen source and a mild buffer. 2-MeTHF provides excellent solubility for the intermediate while promoting the precipitation of the final cyclized product, circumventing the need to isolate the highly unstable dialdehyde intermediate[2].

    • Self-Validation : The product precipitates or is easily isolated via a single flash chromatography step, yielding up to 63% over four steps on a multigram scale[2].

Protocol 2: One-Pot Synthesis of Pyrazolo[1,5-a]pyrazin-4(5H)-ones (Route C)

Objective: Rapid assembly of the pyrazinone sub-class for library generation.

  • CDI-Mediated Activation :

    • Procedure : Dissolve pyrazole-3-carboxylic acid in 1,4-dioxane, add 1,1'-Carbonyldiimidazole (CDI), and heat to 50°C for 30 minutes.

    • Causality : CDI converts the acid into an acyl imidazole. This intermediate is highly stable to the reaction conditions but sufficiently reactive toward primary amines, preventing the formation of inactive byproducts[3].

  • Amidation :

    • Procedure : Add 2,2-dimethoxyethanamine to the mixture and maintain at 50°C for 1 hour.

    • Self-Validation : TLC monitoring (DCM/MeOH) should confirm the complete consumption of the acyl imidazole and the formation of the amide intermediate.

  • Acid-Catalyzed Cyclization :

    • Procedure : Add concentrated aqueous HCl directly to the dioxane mixture and reflux for 2.5 hours.

    • Causality : The strong acid catalyzes the deprotection of the dimethyl acetal and simultaneously drives the intramolecular cyclization.

    • Self-Validation : Upon cooling, the target pyrazolo[1,5-a]pyrazin-4(5H)-one precipitates directly from the mixture, allowing isolation via simple filtration with >95% purity (verified by LC-MS and NMR), eliminating the need for column chromatography[3]. Further modifications, such as thionation with phosphorus pentasulfide, can yield 4-alkylthiofunctionalized derivatives[4].

Visualizations

G Start Starting Materials RouteA Route A: Pyrazine-First Start->RouteA RouteB Route B: Pyrazole-First Start->RouteB RouteC Route C: One-Pot Assembly Start->RouteC IntA N-Aminopyrazinium Salts RouteA->IntA Amination IntB Pyrazole-5-acetals RouteB->IntB Alkylation & Formylation IntC Amide Intermediates RouteC->IntC CDI Activation Target Pyrazolo[1,5-a]pyrazine IntA->Target + Alkynes (Low Regioselectivity) IntB->Target Deprotection & Cyclization IntC->Target HCl Reflux (Direct Precipitation)

Comparative workflow of pyrazolo[1,5-a]pyrazine synthesis routes.

References

  • Title : A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

  • Title : Facile One-Pot Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold Source : ResearchGate URL :[Link]

  • Title : Synthesis and Antimicrobial Activity of 4-Arylthio- and 4 Alkylthiofunctionalized Pyrazolo[1,5-a]pyrazines Source : Ukrainian Chemistry Journal URL :[Link]

  • Title : A new synthetic approach for pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives and their antiproliferative effects on lung adenocarcinoma cell line Source : Molecular Diversity (ResearchGate) URL :[Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde: Swern vs. Dess-Martin Oxidation

In the landscape of modern medicinal chemistry, the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold has emerged as a privileged structure, notably as a core component in the development of novel HIV-1 integrase inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold has emerged as a privileged structure, notably as a core component in the development of novel HIV-1 integrase inhibitors.[1][2][3] The synthesis of key intermediates, such as 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde, is a critical step in the drug discovery pipeline. The oxidation of the corresponding primary alcohol, (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol, to the desired aldehyde presents a common yet crucial chemical transformation. The choice of oxidizing agent is paramount to ensure high yield and purity, avoiding over-oxidation to the carboxylic acid and decomposition of the heterocyclic core.

This guide provides an in-depth, objective comparison of two widely employed mild oxidation methods—the Swern oxidation and the Dess-Martin oxidation—for this specific synthetic step. By examining the mechanistic underpinnings, operational considerations, and potential challenges of each, we aim to equip researchers, scientists, and drug development professionals with the necessary insights to make an informed decision for their synthetic campaigns.

The Contenders: A Mechanistic Overview

The Swern Oxidation: A Cryogenic Workhorse

First reported by Daniel Swern and Kanji Omura in 1978, the Swern oxidation has become a staple in organic synthesis for converting primary and secondary alcohols to aldehydes and ketones, respectively.[4] The reaction is renowned for its mild conditions and broad functional group tolerance.[5][6] It operates by activating dimethyl sulfoxide (DMSO) with an electrophile, most commonly oxalyl chloride, to form the highly reactive chloro(dimethyl)sulfonium chloride.[4][6] This species then reacts with the alcohol to form an alkoxysulfonium salt. Subsequent deprotonation by a hindered organic base, typically triethylamine, generates a sulfur ylide, which undergoes an intramolecular elimination via a five-membered ring transition state to yield the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[6][7]

A key characteristic of the Swern oxidation is the requirement for cryogenic temperatures, typically -78 °C, to control the stability of the reactive intermediates and prevent side reactions.[4][8] While this ensures high selectivity, it can be a practical limitation in some laboratory settings.[8]

The Dess-Martin Oxidation: A Benchtop Alternative

The Dess-Martin periodinane (DMP) oxidation offers a compelling alternative, allowing for the mild and selective oxidation of alcohols at ambient temperatures.[9][10] The reagent, a hypervalent iodine compound (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one), is known for its high chemoselectivity and tolerance of sensitive functional groups.[9][11] The mechanism involves the ligand exchange of an acetate group on the iodine center with the alcohol substrate.[9] An intramolecular deprotonation of the α-hydrogen of the alcohol by an acetate ion then facilitates the reductive elimination of the iodine(V) species to iodine(III), furnishing the aldehyde, acetic acid, and the iodinane byproduct.[9][12]

The operational simplicity of the Dess-Martin oxidation, being performed at room temperature with a simple workup, makes it an attractive choice for many applications.[8][10] However, the cost and potential explosive nature of the DMP reagent are important considerations, particularly for large-scale syntheses.[13][14]

Head-to-Head Comparison: Swern vs. Dess-Martin

FeatureSwern OxidationDess-Martin Oxidation
Oxidizing Agent Dimethyl sulfoxide (DMSO), activated by oxalyl chlorideDess-Martin Periodinane (DMP)
Reaction Temperature Cryogenic (-78 °C)[4][8]Room Temperature[8][10]
Byproducts Dimethyl sulfide (malodorous), CO, CO₂, triethylammonium chloride[6][8]Iodinane, acetic acid[9][12]
Workup Aqueous quench and extraction to remove water-soluble salts and DMSO.[4] Careful handling of volatile and odorous byproducts is necessary.[8]Typically involves quenching with sodium thiosulfate and bicarbonate solution followed by extraction, or direct filtration to remove the iodinane byproduct.[8][15]
Scalability Well-established for large-scale synthesis, though cryogenic conditions can be challenging.[16][17]Generally less suitable for large-scale due to cost and safety concerns (potential explosivity of DMP).[13][14]
Substrate Compatibility Excellent, tolerates a wide range of sensitive functional groups due to low temperatures.[5][8]Excellent, operates under neutral conditions, preserving acid- or base-sensitive groups.[8][9]
Reagent Handling Oxalyl chloride is toxic and moisture-sensitive.[18] DMSO is a common, relatively safe solvent.DMP is a solid reagent that is relatively easy to handle, though it can be shock-sensitive.[13][19]
Cost Reagents are generally inexpensive.[4]DMP is a relatively expensive reagent.[13]

Experimental Protocols

Synthesis of (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol (Precursor)

The synthesis of the starting alcohol can be achieved through various literature methods, often involving the reduction of a corresponding ester or carboxylic acid. For the purpose of this guide, we assume the availability of the precursor alcohol.

Protocol 1: Swern Oxidation of (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol

Materials:

  • (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Oxalyl chloride (1.5 - 2.0 equiv)[18]

  • Anhydrous Dimethyl sulfoxide (DMSO) (2.0 - 3.0 equiv)[18]

  • Triethylamine (Et₃N) (5.0 equiv)[18]

  • Water

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add anhydrous DCM.

  • Cool the flask to -78 °C using a dry ice/acetone bath.[18]

  • Slowly add oxalyl chloride to the stirred DCM.[18]

  • In a separate flask, dissolve DMSO in anhydrous DCM.

  • Add the DMSO solution dropwise to the oxalyl chloride solution via the dropping funnel, maintaining the internal temperature below -60 °C.[18]

  • Stir the resulting mixture at -78 °C for 15-20 minutes to form the Swern reagent.[18]

  • Dissolve (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol in a minimal amount of anhydrous DCM.

  • Add the alcohol solution dropwise to the activated Swern reagent at -78 °C.[18]

  • Stir the reaction mixture at this temperature for 30-45 minutes.[18]

  • Slowly add triethylamine to the reaction mixture, ensuring the temperature remains below -60 °C.[18]

  • After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes.[18]

  • Remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.[18]

  • Quench the reaction by adding water.[18]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.[18]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[18]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Dess-Martin Oxidation of (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol

Materials:

  • (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Dess-Martin Periodinane (DMP) (1.2-1.5 equiv)[8]

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Diethyl ether

Procedure:

  • To a round-bottom flask containing (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol dissolved in DCM (10 volumes), add Dess-Martin periodinane in one portion at room temperature.[8]

  • Stir the mixture at room temperature. The reaction is typically complete in 2-4 hours and can be monitored by TLC.[8] For substrates sensitive to mild acidity from the byproduct acetic acid, pyridine or sodium bicarbonate can be added as a buffer.[8]

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Quench the reaction by pouring it into a stirred solution of saturated NaHCO₃ and sodium thiosulfate.[8]

  • Stir vigorously until the layers are clear.[8]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Reaction Mechanisms and Workflows

Swern_Mechanism DMSO DMSO ActivatedDMSO Chloro(dimethyl)sulfonium chloride DMSO->ActivatedDMSO + Oxalyl Chloride -CO, -CO2, -Cl- OxalylChloride Oxalyl Chloride Alkoxysulfonium Alkoxysulfonium Salt ActivatedDMSO->Alkoxysulfonium + Alcohol -HCl Alcohol Primary Alcohol (R-CH2OH) Ylide Sulfur Ylide Alkoxysulfonium->Ylide + Triethylamine -Et3N.HCl Base Triethylamine Aldehyde Aldehyde (R-CHO) Ylide->Aldehyde Intramolecular Elimination DMS Dimethyl Sulfide Ylide->DMS Byproducts CO, CO2, Et3N.HCl Ylide->Byproducts

Caption: Key stages in the Swern oxidation mechanism.

DessMartin_Mechanism DMP Dess-Martin Periodinane Intermediate Diacetoxyalkoxy- periodinane DMP->Intermediate + Alcohol - Acetic Acid Alcohol Primary Alcohol (R-CH2OH) Aldehyde Aldehyde (R-CHO) Intermediate->Aldehyde Intramolecular Deprotonation Iodinane Iodinane Intermediate->Iodinane AceticAcid Acetic Acid Intermediate->AceticAcid

Caption: The mechanism of the Dess-Martin oxidation.

Experimental_Workflow cluster_swern Swern Oxidation cluster_dess_martin Dess-Martin Oxidation S_Start Dissolve Alcohol in DCM S_Add_Alcohol Add Alcohol Solution at -78°C S_Start->S_Add_Alcohol S_Reagent Prepare Swern Reagent at -78°C S_Reagent->S_Add_Alcohol S_Add_Base Add Triethylamine at -78°C S_Add_Alcohol->S_Add_Base S_Warm Warm to Room Temp. S_Add_Base->S_Warm S_Quench Aqueous Quench S_Warm->S_Quench S_Extract Extraction & Drying S_Quench->S_Extract S_Purify Purification S_Extract->S_Purify DM_Start Dissolve Alcohol in DCM DM_Add_DMP Add DMP at Room Temp. DM_Start->DM_Add_DMP DM_Stir Stir 2-4h at RT DM_Add_DMP->DM_Stir DM_Quench Quench with NaHCO3 & Na2S2O3 DM_Stir->DM_Quench DM_Extract Extraction & Drying DM_Quench->DM_Extract DM_Purify Purification DM_Extract->DM_Purify

Caption: Comparative experimental workflows.

Conclusion and Recommendations

Both the Swern and Dess-Martin oxidations are highly effective and mild methods for the synthesis of aldehydes from primary alcohols, and both are suitable for the preparation of the sensitive heterocyclic aldehyde, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde.[7][12][20]

The Swern oxidation is a robust and cost-effective choice, particularly for larger scale syntheses where the price of DMP would be prohibitive.[4][16] Its primary drawbacks are the need for cryogenic temperatures and the production of malodorous dimethyl sulfide, which requires a well-ventilated fume hood and appropriate waste handling procedures.[8]

The Dess-Martin oxidation offers significant operational simplicity, with the reaction proceeding at room temperature and often with a straightforward workup.[8][10] This makes it an excellent choice for small to medium-scale laboratory syntheses, especially when rapid and convenient access to the product is desired. The higher cost and potential safety concerns of DMP are its main limitations.[13][14]

Ultimately, the choice between these two excellent methods will depend on the specific needs and constraints of the research setting. For small-scale, rapid synthesis, the Dess-Martin oxidation is often favored for its convenience. For larger-scale campaigns where cost and established scalability are critical, the Swern oxidation remains a highly reliable and economical option.

References

  • The Swern Oxidation: Mechanism and Features - Chemistry Hall. Available at: [Link]

  • Swern Oxidation: Reaction Mechanism, Steps & Key Examples - Vedantu. Available at: [Link]

  • Swern Oxidation - Chemistry Steps. Available at: [Link]

  • Swern oxidation - Grokipedia. Available at: [Link]

  • Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. Available at: [Link]

  • Swern oxidation - Wikipedia. Available at: [Link]

  • Swern Oxidation - Organic Chemistry Portal. Available at: [Link]

  • Dess-Martin Oxidation - Organic Chemistry Portal. Available at: [Link]

  • How to work up dess-martin periodinane or hypervalent iodine reactions? - ResearchGate. Available at: [Link]

  • Swern Oxidation: Learn Definition, Mechanism, Reaction & Uses - Testbook. Available at: [Link]

  • Modification of the Swern Oxidation: Use of Stoichiometric Amounts of an Easily Separable, Recyclable, and Odorless Sulfoxide That Can Be Polymer-Bound | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • The Swern Oxidation: Development of a High-Temperature Semicontinuous Process | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • DMP Reagent: Mechanism, Uses & Examples in Chemistry - Vedantu. Available at: [Link]

  • Dess-Martin Oxidation Mechanism, Alcohol To Aldehyde | Organic Chemistry - YouTube. Available at: [Link]

  • (PDF) Application of Dess-Martin oxidation in total synthesis of natural products. Available at: [Link]

  • Dess–Martin oxidation work up - Chemistry Stack Exchange. Available at: [Link]

  • Alcohol to Aldehyde/Ketone using Swern Oxidation - Organic Synthesis. Available at: [Link]

  • How to easily work-up Dess-Martin periodinane ? : r/OrganicChemistry - Reddit. Available at: [Link]

  • Dess-Martin Periodinane (DMP) - Common Organic Chemistry. Available at: [Link]

  • Dess-Martin Oxidation Guide | PDF - Scribd. Available at: [Link]

  • Alcohol Oxidation: "Strong" & "Weak" Oxidants - Master Organic Chemistry. Available at: [Link]

  • Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP) - Organic Synthesis. Available at: [Link]

  • Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors - PubMed. Available at: [Link]

  • Dess-Martin periodinane, Triacetoxyperiodinane, DMP - Organic Chemistry Portal. Available at: [Link]

  • Swern oxidation vs PCC : r/OrganicChemistry - Reddit. Available at: [Link]

  • A Mild and Efficient Alternative to the Classical Swern Oxidation - Organic Chemistry Portal. Available at: [Link]

  • Alcohol to Aldehyde - Common Conditions. Available at: [Link]

  • Dess-Martin periodinane - Organic Syntheses Procedure. Available at: [Link]

  • Dess–Martin periodinane - Wikipedia. Available at: [Link]

  • Straightforward Synthesis of Functionalized 4,5,6,7‐Tetrahydro‐pyrazolo[1,5‐a]pyrazines – Important Building Blocks for Medicinal Chemistry | Request PDF - ResearchGate. Available at: [Link]

  • A Practical Method for the Synthesis of 2-Alkynylpropenals - PMC. Available at: [Link]

  • A Concise Synthesis of a Tetrahydropyrazolopyrazine Building Block | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available at: [Link]

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Validation

In Vitro and In Vivo Efficacy of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde Derivatives: A Comparative Guide

Introduction: The Privilege of the THPP Scaffold In modern antiviral drug discovery, rigid heterocyclic scaffolds are highly sought after to minimize entropic penalties during target binding. The 4,5,6,7-tetrahydropyrazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privilege of the THPP Scaffold

In modern antiviral drug discovery, rigid heterocyclic scaffolds are highly sought after to minimize entropic penalties during target binding. The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) core has emerged as a privileged pharmacophore. Specifically, the 2-carbaldehyde derivative serves as a highly versatile synthetic building block. Through controlled oxidation to the corresponding carboxylic acid and subsequent amidation, this precursor yields two major classes of potent antiviral therapeutics:

  • Hepatitis B Virus (HBV) Core Protein Allosteric Modulators (CpAMs) [1].

  • HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) [2].

This guide objectively compares the efficacy of these THPP-derived compounds against current standard-of-care alternatives, providing actionable experimental protocols and mechanistic insights to support your preclinical workflows.

Part I: HBV Core Protein Allosteric Modulators (CpAMs)

Mechanistic Causality

Standard nucleos(t)ide analogues (NUCs) like Entecavir inhibit the HBV polymerase but fail to eliminate covalently closed circular DNA (cccDNA), necessitating lifelong therapy[3]. THPP-derived CpAMs address this fundamental limitation. By binding to the dimer-dimer interface of the HBV core protein (Cp), THPP derivatives allosterically alter the kinetics of capsid assembly. This kinetic trapping forces the core proteins to polymerize into aberrant, non-infectious structures. Consequently, pre-genomic RNA (pgRNA) encapsidation is blocked, and the intracellular replenishment of the cccDNA pool is halted[4].

G Core HBV Core Protein Normal Normal Capsid Core->Normal Untreated Aberrant Aberrant Polymer Core->Aberrant THPP Binding THPP THPP CpAM THPP->Aberrant pgRNA pgRNA Encapsidation Normal->pgRNA Block Replication Blocked Aberrant->Block

Mechanism of THPP-derived CpAMs disrupting HBV capsid assembly.

Comparative Efficacy

In a pivotal 2023 study, THPP derivatives (e.g., Lead Compound 45/48) demonstrated potent pan-genotypic HBV inhibition. In an HBV AAV mouse model, oral administration of Compound 45 yielded a >2 log10 reduction in HBV DNA viral load, outperforming several first-generation CpAMs in pharmacokinetic stability and matching the viral suppression of NUCs while offering the added benefit of pgRNA reduction[1][5].

Table 1: Comparative Efficacy of HBV Inhibitors

CompoundPrimary MechanismIn Vitro EC₅₀ (HBV DNA)cccDNA Pool ReductionIn Vivo Efficacy (Log₁₀ Drop)
THPP Lead 45 CpAM (Assembly Modulator)~15 nMYes (Indirect via pgRNA block)>2.0 (AAV Mouse Model)
Entecavir (SoC) NUC (Polymerase Inhibitor)~3 nMNo>3.0 (Clinical Standard)
GLS4 CpAM (Reference)~12 nMYes (Indirect)~1.5 (Mouse Model)
Self-Validating Protocol: Cell-Based HBV Capsid Assembly Assay

To validate the efficacy of THPP-derived CpAMs in your lab, use this self-validating workflow:

  • Cell Culture: Seed HepG2.2.15 cells (stably transfected with the HBV genome) in 96-well plates at 5×104 cells/well.

  • Compound Treatment: Treat cells with serial dilutions of the THPP derivative (0.1 nM to 10 µM) for 72 hours. Include Entecavir as a negative control for capsid disruption (NUCs do not affect assembly) and GLS4 as a positive control.

  • Cytotoxicity Counter-Screen (Critical): Run a parallel CellTiter-Glo viability assay. Causality note: If cell viability drops below 90%, viral reduction cannot be attributed to specific antiviral activity. The therapeutic index (CC₅₀/EC₅₀) must be established.

  • Capsid Integrity Readout: Lyse cells and subject the lysate to native agarose gel electrophoresis. Transfer to a nitrocellulose membrane and immunoblot with an anti-HBcAg antibody. A successful THPP CpAM will show a dose-dependent decrease in intact capsid bands and an increase in lower-molecular-weight aberrant polymers.

Part II: HIV-1 Integrase Inhibitors (INSTIs)

Mechanistic Causality

The 4-oxo-THPP-2-carboxamide derivatives exploit the 2-carbaldehyde precursor to construct a highly rigid, coplanar array of heteroatoms. This coplanarity is not arbitrary; it is a strict geometric requirement for the bidentate chelation of two Mg²⁺ ions within the HIV-1 integrase active site. By sequestering these essential catalytic metals, the THPP derivative competitively displaces the viral 3'-processed DNA, preventing the strand transfer event required to integrate viral DNA into the host genome[2][6].

G vDNA Viral DNA IN HIV-1 Integrase (Mg2+) vDNA->IN ST Strand Transfer IN->ST Normal Block Integration Blocked IN->Block Inhibited THPP THPP-2-Carboxamide THPP->IN Chelates Mg2+

HIV-1 Integrase inhibition via Mg2+ chelation by THPP derivatives.

Comparative Efficacy

Structure-activity relationship (SAR) studies identified THPP-derived Compound 17b as a potent INSTI. While Raltegravir (the standard-of-care INSTI) exhibits an IC₅₀ of ~10 nM, Compound 17b achieved a highly competitive IC₅₀ of 74 nM in integrase-catalyzed strand transfer assays. Crucially, 17b maintained a robust IC₉₅ of 63 nM in cell culture even in the presence of 50% normal human serum, indicating an excellent lipophilic balance that prevents efficacy loss due to plasma protein binding[2][7].

Table 2: Comparative Efficacy of HIV-1 INSTIs

CompoundMechanismStrand Transfer IC₅₀Cell Culture IC₉₅ (50% Serum)Structural Feature
THPP Lead 17b INSTI (Mg²⁺ Chelation)74 nM63 nMCoplanar 4-oxo-carboxamide
Raltegravir (SoC) INSTI (Mg²⁺ Chelation)~10 nM~30 nMPyrimidinone diketo acid bioisostere
Self-Validating Protocol: In Vitro Integrase Strand Transfer Assay

To evaluate the metal-chelating efficacy of THPP-derived INSTIs, utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay:

  • Reagent Preparation: Assemble recombinant HIV-1 Integrase, biotinylated donor DNA (representing the viral LTR), and FITC-labeled target DNA (representing the host genome) in a reaction buffer containing 10 mM MgCl₂.

  • Compound Incubation: Add the THPP derivative (0.5 nM to 5 µM) and incubate at 37°C for 60 minutes.

  • Internal Validation (The EDTA Control): Include a control well containing 50 mM EDTA instead of the drug. Causality note: EDTA will strip the Mg²⁺ ions, completely halting the enzyme. If the EDTA control does not reduce the FRET signal to baseline, your assay is detecting non-specific DNA aggregation rather than true catalytic strand transfer.

  • Readout: Add Europium-labeled streptavidin. Measure the TR-FRET signal (excitation 340 nm, emission 615/665 nm). A decrease in the 665 nm signal correlates with the inhibition of strand transfer by the THPP derivative.

References

  • Kou, B., Zhang, Z., Han, X., et al. (2023). Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus. Journal of Medicinal Chemistry, 66(20), 14116-14132. URL:[Link][1]

  • Langford, H. M., Williams, P. D., Homnick, C. F., et al. (2008). Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(2), 721-725. URL:[Link][2]

  • Zoulim, F., & Locarnini, S. (2009). Hepatitis B Virus Resistance to Nucleos(t)ide Analogues. Gastroenterology, 137(5), 1593-1608. URL:[Link][3]

Sources

Comparative

Strategy 1: The Classical Approach - Knorr Pyrazole Synthesis

The pyrazole scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as the core structural motif in blockbuster drugs ranging from anti-inflammatories (Celecoxib) to kinase inhibitors (Ruxolitinib)[1]. As...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrazole scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as the core structural motif in blockbuster drugs ranging from anti-inflammatories (Celecoxib) to kinase inhibitors (Ruxolitinib)[1]. As a Senior Application Scientist, I have observed that the primary bottleneck in pyrazole library generation is not reactivity, but regioselectivity .

When designing a synthetic route, chemists must choose between classical condensation methods and modern cycloaddition strategies. This guide provides a head-to-head comparison of the traditional Knorr Pyrazole Synthesis and the modern Regioselective [3+2] Cycloaddition , detailing the mechanistic causality, self-validating protocols, and comparative performance data to help you select the optimal workflow for your drug development pipeline.

First reported by Ludwig Knorr in 1883, this classical method involves the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative[2].

Mechanistic Causality & The Regioselectivity Trap

The reaction initiates via the nucleophilic attack of the hydrazine nitrogen on one of the carbonyl carbons, forming a hydrazone intermediate. The addition of a catalytic acid (like glacial acetic acid) is critical: it protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial attack[3]. Subsequent intramolecular cyclization by the second nitrogen onto the remaining carbonyl, followed by dehydration, yields the aromatic pyrazole[2].

However, when employing unsymmetrical 1,3-dicarbonyls, the initial attack can occur at either carbonyl carbon. Because the steric and electronic differentiation between the two electrophilic centers is often minimal, this pathway frequently yields a difficult-to-separate mixture of 3-substituted and 5-substituted regioisomers[4].

Knorr Dicarbonyl 1,3-Dicarbonyl (Unsymmetrical) Hydrazone1 Hydrazone A (Kinetic) Dicarbonyl->Hydrazone1 Attack at C1 Hydrazone2 Hydrazone B (Thermodynamic) Dicarbonyl->Hydrazone2 Attack at C3 Hydrazine Substituted Hydrazine (R-NH-NH2) Hydrazine->Hydrazone1 Hydrazine->Hydrazone2 Pyrazole1 3-Substituted Pyrazole Hydrazone1->Pyrazole1 Cyclization Pyrazole2 5-Substituted Pyrazole Hydrazone2->Pyrazole2 Cyclization

Mechanistic divergence in the Knorr synthesis leading to regioisomeric pyrazole mixtures.

Self-Validating Experimental Protocol: Synthesis of Edaravone

This protocol details the synthesis of the neuroprotective agent Edaravone (3-methyl-1-phenyl-5-pyrazolone)[5].

Materials: Ethyl acetoacetate (12.5 mmol), Phenylhydrazine (12.5 mmol), Diethyl ether, 95% Ethanol.

  • Exothermic Condensation: In a fume hood, slowly add phenylhydrazine (1.25 mL) to ethyl acetoacetate (1.625 mL) in a round-bottomed flask. Causality: The neat addition is highly exothermic; slow addition prevents thermal degradation of the hydrazine[5].

  • Cyclization: Assemble a reflux condenser and heat the mixture at 135–145 °C for 60 minutes[5].

  • Precipitation: Transfer the resulting heavy syrup to a beaker and cool in an ice-water bath. Vigorously stir in 2 mL portions of diethyl ether until the crude powdered pyrazolone precipitates[5]. Causality: Ether acts as an anti-solvent, drastically reducing the solubility of the polar pyrazolone while keeping unreacted starting materials in solution.

  • Purification: Filter via a Büchner funnel and recrystallize from a minimum volume of hot 95% ethanol[5].

  • System Validation:

    • Visual/Physical: Confirm purity via a sharp melting point of 125–127 °C[5].

    • Spectroscopic: Run a 1 H NMR in DMSO- d6​ . The presence of a sharp singlet near δ 5.3 ppm confirms the active methylene group of the pyrazolone tautomer, validating successful cyclization and dehydration[5].

Strategy 2: Modern Regioselective [3+2] Cycloaddition

To circumvent the regioselectivity issues of the Knorr synthesis, modern methodologies utilize 1,3-dipolar cycloadditions. By reacting diazo compounds with alkynes or electron-deficient alkenes, chemists can achieve complete regiocontrol[6].

Mechanistic Causality & In Situ Dipole Generation

Historically, handling low-molecular-weight diazo compounds was avoided due to their explosive nature and high toxicity. The modern breakthrough involves using N-tosylhydrazones as stable, bench-safe precursors[7].

Upon heating in the presence of a base (e.g., Cs 2​ CO 3​ or K 2​ CO 3​ ), the N-tosylhydrazone undergoes an elimination of p -toluenesulfinate to generate the diazo intermediate in situ[8]. This maintains a safe, low steady-state concentration of the highly reactive 1,3-dipole. The dipole then undergoes a concerted [3+2] cycloaddition with a terminal alkyne. The regioselectivity is strictly governed by the electronics of the transition state: the nucleophilic carbon of the diazo species exclusively attacks the most electrophilic carbon of the alkyne, resulting in a single pyrazole regioisomer[8].

Cycloaddition Hydrazone N-Tosylhydrazone (Precursor) Base Base / Heat Hydrazone->Base Diazo Diazo Intermediate (1,3-Dipole) Base->Diazo -TsOH Cyclo [3+2] Cycloaddition Diazo->Cyclo Alkyne Terminal Alkyne (Dipolarophile) Alkyne->Cyclo Product Fully Substituted Pyrazole (Single Isomer) Cyclo->Product -N2, Aromatization

Regioselective [3+2] cycloaddition of in situ generated diazo compounds with alkynes.

Self-Validating Experimental Protocol: Base-Promoted Cycloaddition

This protocol outlines the synthesis of highly functionalized pyrazoles using N-tosylhydrazones and terminal alkynes[8].

Materials: N-Tosylhydrazone (1.0 mmol), Terminal Alkyne (1.2 mmol), K 2​ CO 3​ (2.0 mmol), 1,4-Dioxane (3 mL).

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the N-tosylhydrazone, terminal alkyne, and K 2​ CO 3​ .

  • Solvent Addition: Add anhydrous 1,4-dioxane under a nitrogen atmosphere. Causality: Dioxane is chosen for its high boiling point and ability to solubilize the base sufficiently to promote the elimination step without inducing side reactions.

  • Thermal Activation: Seal the tube and heat at 110 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na 2​ SO 4​ and concentrate in vacuo.

  • System Validation:

    • Visual Cue: The transient generation of the diazo species often imparts a distinct reddish/orange hue to the solution, which fades as the cycloaddition consumes the dipole. A pale final solution is a strong visual indicator of reaction completion.

    • Chromatographic: Perform TLC (Hexanes/EtOAc). A single new spot confirms high regioselectivity. Purify via flash column chromatography.

    • Spectroscopic: LC-MS analysis will show a single peak corresponding to [M+H]+ , validating the absence of regioisomeric mixtures[8].

Head-to-Head Performance Data

To objectively evaluate these strategies, we must look at their performance across key synthetic parameters. The data below summarizes the operational differences between the two methodologies.

ParameterKnorr Pyrazole Synthesis[3+2] Cycloaddition (N-Tosylhydrazones)
Primary Mechanism Condensation & Dehydration1,3-Dipolar Cycloaddition
Regioselectivity Poor to Moderate (Mixtures common)[4]Excellent (>99:1 typical)[8]
Substrate Scope Limited by available 1,3-dicarbonylsExtremely broad (alkynes, alkenes, nitriles)[8]
Reaction Conditions Acidic, High Heat (100-145 °C)[5]Basic, Moderate Heat (80-110 °C)[8]
Atom Economy High (Loss of 2 H 2​ O)Moderate (Loss of TsOH, N 2​ )
Scalability Excellent (Kilogram scale APIs)Good (Gram scale, limited by diazo safety)[9]
Best Application Symmetrical pyrazoles, early building blocksComplex, highly functionalized late-stage APIs

Conclusion & Strategic Recommendations

For bulk synthesis of simple or symmetrical pyrazoles (such as Edaravone or Antipyrine), the Knorr synthesis remains the undisputed champion due to its high atom economy, cheap starting materials, and ease of scalability[5].

However, in modern drug discovery where late-stage functionalization and strict structural precision are required, the [3+2] cycloaddition using in situ generated diazo compounds is vastly superior. By eliminating the time-consuming chromatographic separation of regioisomers, this strategy accelerates the hit-to-lead optimization phase and provides access to densely functionalized chemical space that classical condensation simply cannot reach[7],[8].

References

  • Recent Advances in the Regioselective Synthesis of Pyrazoles Current Organic Chemistry, 2011. [Link]

  • 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone The Royal Society of Chemistry, 2020.[Link]

  • Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones Organic Letters (ACS Publications), 2019.[Link]

  • Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues Organic & Biomolecular Chemistry (RSC Publishing), 2022.[Link]

Sources

Validation

Evaluating the green chemistry metrics of different oxidation methods.

Evaluating the Green Chemistry Metrics of Different Oxidation Methods: A Comparative Guide In pharmaceutical process chemistry and drug development, the oxidation of primary and secondary alcohols to aldehydes and ketone...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating the Green Chemistry Metrics of Different Oxidation Methods: A Comparative Guide

In pharmaceutical process chemistry and drug development, the oxidation of primary and secondary alcohols to aldehydes and ketones is a foundational transformation. Historically, this has been achieved using stoichiometric transition metals or activated sulfonium species. However, as the industry shifts toward sustainable manufacturing, evaluating the green chemistry metrics of these methods is no longer optional—it is a regulatory and economic imperative.

This guide provides an objective, data-driven comparison of three quintessential oxidation methods: the classical Jones oxidation, the widely used Swern oxidation, and the modern TEMPO-catalyzed aerobic oxidation. By analyzing their Atom Economy (AE), Environmental Factor (E-factor), and Process Mass Intensity (PMI), we will dissect why catalytic aerobic systems are replacing traditional stoichiometric protocols.

Mechanistic Causality and Green Metrics

Understanding the environmental footprint of an oxidation method requires examining its mechanism. Waste is not an accident; it is a stoichiometric inevitability dictated by the reaction pathway.

Jones Oxidation (Chromium-Based)

The Jones oxidation utilizes chromium trioxide (CrO 3​ ) in aqueous sulfuric acid. Mechanistically, the Cr(VI) species forms a chromate ester with the alcohol, which undergoes an E2-type elimination to yield the carbonyl compound.

  • The Metrics Failure: Because Cr(VI) acts as a stoichiometric oxidant, it is reduced to Cr(III). This generates massive quantities of heavy-metal waste and highly acidic aqueous effluent. The Atom Economy (AE) is exceptionally poor (typically 15–25%), and the E-factor often exceeds 50 kg waste/kg product, making it unsustainable for modern drug development [1].

Swern Oxidation (Activated DMSO)

To avoid toxic heavy metals, the Swern oxidation employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form a highly reactive chlorodimethylsulfonium intermediate. Addition of the alcohol forms an alkoxysulfonium ylide, which is deprotonated by triethylamine (Et 3​ N) to yield the product.

  • The Metrics Failure: While avoiding metal toxicity, the Swern oxidation relies entirely on stoichiometric activating agents. For every mole of product formed, the reaction generates equimolar amounts of dimethyl sulfide (Me 2​ S), carbon monoxide (CO), carbon dioxide (CO 2​ ), and triethylamine hydrochloride (Et 3​ N·HCl). Furthermore, the unstable nature of the chlorodimethylsulfonium intermediate dictates strict cryogenic conditions (-78 °C) and large volumes of dichloromethane (DCM). This results in a high Process Mass Intensity (PMI) and an AE that rarely exceeds 30% [2].

TEMPO-Catalyzed Aerobic Oxidation

TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) is a stable nitroxyl radical that, when paired with a transition metal co-catalyst (e.g., Cu or Fe) and molecular oxygen (O 2​ ), creates a highly efficient catalytic cycle. TEMPO is oxidized to an oxoammonium cation, which oxidizes the alcohol and is reduced to a hydroxylamine. The metal co-catalyst facilitates the re-oxidation of the hydroxylamine back to the oxoammonium species using O 2​ as the terminal oxidant.

  • The Metrics Triumph: By utilizing ambient air or O 2​ gas as the terminal oxidant, the only stoichiometric byproduct generated is water (H 2​ O). This pushes the Atom Economy above 85% and drastically reduces the E-factor to near-zero (excluding solvent) [3].

Quantitative Comparison of Green Metrics

The following table summarizes the theoretical and practical green metrics of the three oxidation methods when converting a standard primary alcohol to an aldehyde.

Metric / ParameterJones OxidationSwern OxidationTEMPO/Cu Aerobic Oxidation
Terminal Oxidant CrO 3​ (Stoichiometric)DMSO / (COCl) 2​ (Stoichiometric)O 2​ / Air (Catalytic)
Primary Byproducts Cr 2​ (SO 4​ ) 3​ , H 2​ OMe 2​ S, CO, CO 2​ , Et 3​ N·HClH 2​ O
Atom Economy (AE) ~15% - 25%~20% - 30%> 85% - 95%
Typical E-factor > 50 (High waste)20 - 50 (High waste)< 5 (Low waste)
PMI Drivers Aqueous acid neutralizationCryogenic cooling, large DCM volumesMinimal (Solvent recovery possible)
Toxicity / Hazards Carcinogenic heavy metalsToxic/odorous gases (CO, Me 2​ S)Benign (Water byproduct)

Experimental Methodologies: Self-Validating Protocols

To illustrate the operational differences that drive these metrics, below are the step-by-step methodologies for the Swern and TEMPO oxidations. Each protocol is designed as a self-validating system, ensuring that mechanistic checkpoints are met during execution.

Protocol A: Swern Oxidation (Stoichiometric & Cryogenic)
  • System Preparation: Flame-dry a round-bottom flask and purge with N 2​ .

    • Causality: Oxalyl chloride and the subsequent sulfonium intermediate are highly moisture-sensitive. Water will prematurely hydrolyze the reagent, halting the reaction.

  • Activation: Dissolve oxalyl chloride (1.2 equiv) in anhydrous DCM. Cool the system to -78 °C using a dry ice/acetone bath. Slowly add DMSO (2.4 equiv) dropwise.

    • Causality: The activation of DMSO is highly exothermic. Maintaining -78 °C prevents the chlorodimethylsulfonium intermediate from decomposing via the Pummerer rearrangement, which would ruin the yield. Validation: Gas evolution (CO and CO 2​ ) will be observed upon DMSO addition.

  • Substrate Addition: Add the primary alcohol (1.0 equiv) dissolved in DCM dropwise. Stir for 15 minutes.

    • Causality: This forms the critical alkoxysulfonium ylide intermediate.

  • Elimination: Add Et 3​ N (5.0 equiv) dropwise and allow the reaction to warm to room temperature.

    • Causality: The amine deprotonates the ylide, driving the elimination to form the aldehyde. Validation: A strong, pungent odor of dimethyl sulfide (Me 2​ S) confirms successful elimination.

  • Workup: Quench with aqueous NH 4​ Cl and extract with DCM.

Protocol B: TEMPO/Cu Aerobic Oxidation (Catalytic & Ambient)
  • System Preparation: Equip a round-bottom flask with a magnetic stir bar and an O 2​ balloon (or leave open to ambient air, depending on scale).

    • Causality: Molecular oxygen serves as the terminal oxidant, eliminating the need for hazardous stoichiometric reagents.

  • Catalyst Assembly: Dissolve the alcohol (1.0 equiv) in acetonitrile (MeCN). Add TEMPO (5 mol%), a Cu(I) salt such as Cu(MeCN) 4​ OTf (5 mol%), and N-methylimidazole (NMI, 10 mol%).

    • Causality: NMI acts as a vital ligand for the copper species, tuning its redox potential to facilitate rapid electron transfer to O 2​ . Validation: The solution will typically turn a deep green/blue color, indicating the formation of the active Cu-complex and oxoammonium species.

  • Oxidation: Stir vigorously at room temperature until TLC indicates complete consumption of the starting material (typically 1-4 hours).

    • Causality: Vigorous stirring maximizes the gas-liquid interfacial area, ensuring O 2​ turnover remains the non-limiting step in the catalytic cycle.

  • Workup: Filter the mixture through a short pad of silica to remove the copper catalyst, and concentrate the filtrate.

    • Causality: Because water is the only byproduct, complex aqueous extractions and neutralizations are bypassed, drastically lowering the PMI.

Workflow Visualization

G Alcohol Primary Alcohol (Starting Material) Jones Jones Oxidation (CrO3 / H2SO4) Alcohol->Jones Stoichiometric Swern Swern Oxidation (DMSO / (COCl)2 / Et3N) Alcohol->Swern Stoichiometric TEMPO TEMPO / Cu (Catalytic / O2) Alcohol->TEMPO Catalytic Aldehyde Aldehyde (Target Product) Jones->Aldehyde JonesWaste Waste: Stoichiometric Cr(III) Acidic Effluent Jones->JonesWaste Swern->Aldehyde SwernWaste Waste: Me2S, CO, CO2 Et3N·HCl Swern->SwernWaste TEMPO->Aldehyde TEMPOWaste Waste: H2O TEMPO->TEMPOWaste

Mass flow and waste generation comparison of Jones, Swern, and TEMPO oxidation methods.

References

  • Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry (RSC Publishing).[Link]

  • Andraos, J. (2005). Unification of Reaction Metrics for Green Chemistry II: Evaluation of Named Organic Reactions and Application to Reaction Discovery. Organic Process Research & Development (ACS Publications).[Link]

  • Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy.[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde

This guide provides an in-depth operational and safety protocol for the proper disposal of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde. As a novel heterocyclic aldehyde, this compound is integral to modern d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth operational and safety protocol for the proper disposal of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde. As a novel heterocyclic aldehyde, this compound is integral to modern drug discovery efforts, particularly in the synthesis of sp3-enriched molecular scaffolds for lead-oriented synthesis.[1] However, its structural complexity and reactive functional groups necessitate a rigorous and informed approach to waste management to ensure personnel safety and environmental protection. This document outlines the essential procedures, from hazard assessment to final disposal, grounded in established laboratory safety principles and regulatory compliance.

Hazard Assessment & Risk Analysis: An Analog-Based Approach

Structural Rationale for Hazard Assessment:

  • Pyrazine/Pyrazole Core: These nitrogen-containing heterocyclic systems are common in pharmacologically active agents.[2][3] Related compounds have demonstrated significant biological activity and, consequently, potential toxicity.

  • Aldehyde Functionality: Aldehydes are a reactive chemical class, often associated with irritation and sensitization. The aldehyde group in pyrazine-2-carbaldehyde is known to be highly reactive.[4]

  • Analog Data: Safety data for analogous compounds containing the tetrahydropyrazolo[1,5-a]pyrazine core or other complex pyrazine derivatives indicate a range of severe hazards. One such product is classified as harmful if swallowed, toxic in contact with skin, fatal if inhaled, a potential carcinogen, and very toxic to aquatic life with long-lasting effects.[5] Other related structures are known skin and eye irritants.[6]

Based on this analysis, the compound should be handled as a substance with a high degree of potential hazard. The following table summarizes the anticipated hazard profile.

Anticipated Hazard Class Hazard Statement (H-Code) GHS Pictogram Rationale/Supporting Evidence
Acute Toxicity (Oral, Dermal, Inhalation)H302, H311, H330💀Data from a complex, related Sigma-Aldrich product shows high acute toxicity, including "Fatal if inhaled".[5]
Skin Corrosion / IrritationH314 / H315corrosiveRelated compounds cause severe skin burns and irritation.[5][6]
Serious Eye DamageH318 / H319corrosiveAnalogues are noted to cause serious eye damage, with a risk of blindness.[5][6]
Skin SensitizationH317The potential for allergic skin reactions is noted in related hazardous compounds.[5][7]
CarcinogenicityH350health_hazardA related complex product is listed as "May cause cancer".[5] Hydrazine, a related chemical class, is also a suspected carcinogen.[7]
Aquatic Toxicity (Acute & Chronic)H410environmentMany complex nitrogen heterocycles are very toxic to aquatic life with long-lasting effects.[5][7][8]

Pre-Disposal Procedures: Decontamination and Waste Segregation

The primary objective before disposal is to minimize risk through careful decontamination of reusable equipment and meticulous segregation of all waste streams. Direct chemical neutralization of the bulk compound is not recommended without a thoroughly validated and risk-assessed procedure, as reactions could be unpredictable and exothermic.

Experimental Protocol: Decontamination of Labware
  • Initial Solvent Rinse: Immediately after use, rinse all contaminated glassware (beakers, flasks, funnels) three times with a suitable organic solvent in which the compound is soluble (e.g., acetone, ethyl acetate, or dichloromethane).[4]

  • Collect Rinsate: This initial rinsate is considered hazardous chemical waste and must be collected in a designated, properly labeled organic waste container.

  • Secondary Wash: Wash the rinsed glassware thoroughly with soap and warm water.

  • Final Rinse: Rinse with deionized water and allow to dry completely.

Waste Segregation Workflow

Proper segregation is critical to prevent accidental chemical reactions in waste containers and to ensure compliant disposal.[9][10] All waste must be collected at the point of generation.

WasteSegregation cluster_types Categorize Waste Type cluster_containers Collect in Designated & Labeled Containers Start Waste Generation Point (4,5,6,7-Tetrahydropyrazolo [1,5-a]pyrazine-2-carbaldehyde) Neat Unused/Expired Neat Compound Start->Neat Organic Liquid Waste (Organic Solvents, Rinsates, Mother Liquors) Start->Organic Aqueous Aqueous Waste (Contaminated Water, Buffer Solutions) Start->Aqueous Solid Contaminated Solid Waste (Gloves, Wipes, Silica Gel, Weighing Paper) Start->Solid Cont_Neat Container A: 'Solid Hazardous Waste: [Chemical Name], Toxic' Neat->Cont_Neat Cont_Organic Container B: 'Halogenated/Non-Halogenated Organic Waste, Toxic' Organic->Cont_Organic Cont_Aqueous Container C: 'Aqueous Hazardous Waste: [Chemical Name], Ecotoxic' Aqueous->Cont_Aqueous Cont_Solid Container D: 'Solid Lab Waste, Contaminated with [Chemical Name], Toxic' Solid->Cont_Solid Disposal Store in Satellite Accumulation Area for Pickup by EHS Cont_Neat->Disposal Cont_Organic->Disposal Cont_Aqueous->Disposal Cont_Solid->Disposal

Caption: Waste segregation workflow for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for handling and packaging the segregated waste streams for final disposal.

  • Assemble Personal Protective Equipment (PPE): Before handling the compound or its waste, don the following mandatory PPE:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles with side shields or a face shield.[9]

    • A flame-resistant lab coat.

    • Work exclusively within a certified chemical fume hood to prevent inhalation.[9]

  • Prepare Waste Containers:

    • Ensure all waste containers are made of compatible materials (e.g., borosilicate glass or high-density polyethylene for solvents) and have secure, vapor-tight lids.

    • Affix a "Hazardous Waste" label to each container before adding any waste.

  • Transfer Waste:

    • Solid Waste: Carefully place all contaminated solid materials (gloves, pipette tips, weighing paper, silica gel) into the designated solid waste container (Container D).

    • Liquid Organic Waste: Using a funnel, pour all organic solvent waste (reaction mixtures, chromatography fractions, solvent rinses) into the designated liquid organic waste container (Container B).

    • Neat Compound: Transfer any residual or expired neat compound directly into the designated solid hazardous waste container (Container A). Avoid creating dust.[11]

    • Aqueous Waste: Transfer all contaminated aqueous solutions into the designated aqueous waste container (Container C).

  • Seal and Store:

    • Securely close all container lids.

    • Wipe the exterior of each container to remove any external contamination.

    • Store the sealed containers in a designated satellite accumulation area, away from heat sources and incompatible materials.[10] The storage area should have secondary containment.

Final Disposal Pathway: Professional Waste Management

Due to the compound's anticipated high toxicity, potential carcinogenicity, and ecotoxicity, the only acceptable disposal method is through a licensed and certified environmental waste management contractor.

  • Method of Disposal: The standard and required method for this class of chemical is high-temperature incineration at a permitted hazardous waste facility. This process ensures the complete destruction of the organic molecule, preventing its release into the environment.

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations (e.g., Environmental Protection Agency (EPA) in the United States). Maintain meticulous records of waste generation and disposal for regulatory inspection.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert all personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated by keeping the fume hood sash open.

  • Don PPE: Before addressing the spill, don the full PPE outlined in Section 3, including respiratory protection if necessary.

  • Contain: For liquid spills, cover with a non-reactive absorbent material (e.g., vermiculite or a commercial spill pad). For solid spills, carefully sweep up the material, avoiding dust generation.[11]

  • Collect: Collect all contaminated absorbent material and place it in a sealed, labeled hazardous waste container.[9]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

By adhering to this comprehensive guide, researchers can ensure the safe and environmentally responsible management of waste generated from 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde, upholding the highest standards of laboratory safety and scientific integrity.

References

  • Sigma-Aldrich. (2025, November 11). SAFETY DATA SHEET.
  • NextSDS. (n.d.). ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate.
  • TCI Chemicals. (2025, November 21). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.
  • ChemScene. (2026, January 5). Safety Data Sheet.
  • BASF Agro España. (2025, March 19). Safety data sheet.
  • Axxence Aromatic GmbH. (n.d.). natural pyrazines 10.
  • TCI Chemicals. (2024, November 28). SAFETY DATA SHEET.
  • BASF Agro. (2025, August 4). Safety data sheet.
  • Cayman Chemical. (2025, September 17). Safety Data Sheet.
  • Benchchem. (2025). An In-depth Technical Guide to Pyrazine-2-carbaldehyde: Properties, Synthesis, Reactions, and Applications in Drug Discovery.
  • Enamine. (n.d.). 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: Leadoriented scaffold with three diversity points.
  • NextSDS. (n.d.). N-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxaMide - Chemical Substance Information.
  • PubMed. (2015, October 20). Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins as Very Active Photodynamic Agents for Melanoma Cells.
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
  • Google Patents. (n.d.). WO2015144799A1 - SUBSTITUTED 4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-a]PYRAZINE ....
  • Sigma-Aldrich. (n.d.). 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride.
  • PubMed. (2008, January 15). Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors.
  • INCHEM. (n.d.). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48).
  • ACS Publications - American Chemical Society. (2012, October 26). A Concise Synthesis of a Tetrahydropyrazolopyrazine Building Block | Organic Process Research & Development.
  • Sigma-Aldrich. (n.d.). 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.

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